22-HDHA
Description
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-5,8-11,14-17,23H,1,6-7,12-13,18-21H2,(H,24,25)/b4-2-,5-3-,10-8-,11-9-,16-14-,17-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUULZFBQUZPD-OAKYPOHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCC=CCC=CCC=CCC=CCC=CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unveiling of 22-HDHA: A Comprehensive Technical Dossier
The full name of 22-HDHA is 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid. Also known by the synonyms 22-hydroxy Docosahexaenoic Acid and 22-OH DHA, this molecule is a critical hydroxylated metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA).[1] Emerging research has identified this compound not merely as a metabolic byproduct, but as a pivotal intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), hinting at its own potential bioactivity. This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals, summarizing its biosynthesis, metabolic fate, and known biological significance, alongside detailed experimental protocols and pathway visualizations.
Physicochemical Properties and Identification
A comprehensive understanding of this compound begins with its fundamental chemical and physical characteristics, which are essential for its detection, quantification, and experimental handling.
| Property | Value | Reference |
| Full Chemical Name | 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid | [1] |
| Common Abbreviations | This compound, 22-OH DHA | [1] |
| Molecular Formula | C₂₂H₃₂O₃ | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| CAS Number | 90780-46-4 | [1] |
Biosynthesis of this compound: A Cytochrome P450-Mediated Pathway
The primary route for the endogenous production of this compound is the omega-hydroxylation of its precursor, docosahexaenoic acid (DHA). This critical transformation is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily.
Key Enzyme: The principal enzyme identified in the conversion of DHA to this compound is cytochrome P450 4F3B (CYP4F3B) .[2] Experimental evidence from studies utilizing recombinant human CYP4F3B has confirmed its capacity to oxidize the terminal methyl group of DHA to produce this compound.[2]
Reaction Mechanism: The biosynthesis is an oxidation reaction where a hydroxyl group (-OH) is introduced at the 22nd carbon position of the DHA molecule. This process requires the presence of molecular oxygen (O₂) and NADPH as a cofactor.
Below is a Graphviz diagram illustrating the biosynthetic pathway from DHA to this compound.
Caption: Biosynthesis of this compound from DHA via CYP4F3B-mediated ω-hydroxylation.
Metabolic Fate of this compound: A Precursor to Pro-Resolving Mediators
While this compound may possess intrinsic biological activities, its most well-characterized role is that of a key intermediate in the formation of maresin-like specialized pro-resolving lipid mediators (MarLs). These molecules are potent regulators of inflammation resolution.
Conversion to Maresin-like Mediators: this compound can be further metabolized by other enzymes, such as lipoxygenases (LOX), to generate dihydroxylated products like 14S,22-diHDHA and 14R,22-diHDHA.
Potential Degradation Pathway: While the specific degradation pathway of this compound is not fully elucidated, studies on a similar molecule, 2-hydroxy-docosahexaenoic acid (2-HDHA), reveal a potential metabolic route. 2-HDHA undergoes peroxisomal α-oxidation, resulting in the formation of heneicosapentaenoic acid (HPA), a fatty acid with one less carbon.[1][3] This suggests that this compound could potentially be metabolized through a similar chain-shortening mechanism.
The following diagram illustrates the potential metabolic fate of this compound.
Caption: Metabolic pathways of this compound, including its role as a precursor and a hypothesized degradation route.
Biological Activity and Signaling Pathways: An Emerging Picture
The direct biological effects of this compound are an active area of investigation. Much of the current understanding is inferred from the activities of its precursor, DHA, and its downstream metabolites, the SPMs.
Pro-Resolving and Anti-inflammatory Potential: A closely related molecule, 22-hydroxy-protectin D1 (22-OH-PD1), has demonstrated potent pro-resolving actions, including the inhibition of polymorphonuclear leukocyte (PMN) infiltration and the reduction of pro-inflammatory mediators.[1][3] This suggests that this compound may also possess intrinsic anti-inflammatory and pro-resolving properties.
Potential Interaction with Nuclear Receptors and G-Protein Coupled Receptors:
-
Peroxisome Proliferator-Activated Receptors (PPARs): DHA is a known activator of PPARα, a nuclear receptor that regulates genes involved in fatty acid metabolism.[4] Given its structural similarity, it is plausible that this compound could also modulate PPAR activity.
-
G-Protein Coupled Receptor 120 (GPR120): DHA is an endogenous ligand for GPR120, a receptor involved in mediating potent anti-inflammatory and insulin-sensitizing effects.[2][5][6] Activation of GPR120 by DHA can inhibit inflammatory signaling pathways, such as those initiated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[2][6] Future research is needed to determine if this compound can also directly activate GPR120.
The diagram below outlines the potential signaling pathways that may be influenced by this compound, based on the known actions of its precursor, DHA.
Caption: Hypothesized signaling pathways for this compound, based on the known targets of its precursor, DHA.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are summaries of key experimental protocols adapted from relevant literature.
In Vitro Biosynthesis of this compound
Objective: To demonstrate the enzymatic conversion of DHA to this compound using a source of cytochrome P450 enzymes.
Materials:
-
Docosahexaenoic acid (DHA)
-
Microsomal preparations (e.g., from rat liver or cells expressing recombinant human CYP4F3B)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Internal standard (for quantification)
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, buffer, and DHA.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent to precipitate the protein and extract the lipids.
-
Add an internal standard for quantitative analysis.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the sample using LC-MS/MS or GC-MS to identify and quantify this compound.
Analysis of this compound Metabolism in Cell Culture
Objective: To investigate the metabolic fate of this compound in a cellular context.
Materials:
-
This compound
-
Cultured cells (e.g., hepatocytes, macrophages)
-
Cell culture medium and supplements
-
Organic solvents for lipid extraction
-
Internal standards
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Harvest the cells and the culture medium separately.
-
Extract lipids from both the cell pellet and the medium using a method such as the Bligh-Dyer extraction.
-
Analyze the lipid extracts by LC-MS/MS or GC-MS to identify and quantify this compound and its potential metabolites (e.g., chain-shortened fatty acids, dihydroxylated products).
Workflow for Investigating Biological Activity
The following workflow outlines the steps to assess the potential anti-inflammatory effects of this compound.
Caption: A logical workflow for investigating the anti-inflammatory properties of this compound.
Conclusion and Future Directions
22-hydroxy-docosahexaenoic acid is emerging as a significant lipid mediator, transitioning from being considered a simple metabolite of DHA to a key precursor in the biosynthesis of potent pro-resolving molecules. While its direct biological activities are still under investigation, the available evidence strongly suggests a role in the modulation of inflammatory processes. Future research should focus on elucidating the specific receptors and signaling pathways through which this compound exerts its effects, quantifying its potency in various biological assays, and fully characterizing its metabolic fate. A deeper understanding of this molecule holds promise for the development of novel therapeutic strategies for inflammatory diseases.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency or activation of peroxisome proliferator-activated receptor α reduces the tissue concentrations of endogenously synthesized docosahexaenoic acid in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous Ligand for GPR120, Docosahexaenoic Acid, Exerts Benign Metabolic Effects on the Skeletal Muscles via AMP-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Synthesis of 22-Hydroxy Docosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxy docosahexaenoic acid (22-OH-DHA or 22-HDoHE) is an omega-hydroxylated metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Emerging research has highlighted its potential as a bioactive lipid mediator with roles in cellular signaling and potential therapeutic applications. This technical guide provides an in-depth overview of the biological synthesis of 22-OH-DHA, focusing on the enzymatic pathways, key enzymes, and relevant experimental methodologies. Quantitative data from existing literature is summarized, and detailed experimental protocols are provided to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to offer a clear and comprehensive understanding of the processes involved.
Introduction to 22-Hydroxy Docosahexaenoic Acid
Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid with six double bonds, is a crucial component of cell membranes, particularly in the brain and retina. Its metabolism gives rise to a diverse array of bioactive molecules, including hydroxylated derivatives. Among these, 22-hydroxy docosahexaenoic acid is formed through the enzymatic hydroxylation of DHA at its terminal (omega) carbon atom. This modification alters the molecule's polarity and biological activity, suggesting its involvement in specific signaling cascades.
Biological Synthesis of 22-Hydroxy Docosahexaenoic Acid
The primary route for the biological synthesis of 22-OH-DHA from DHA is through the action of cytochrome P450 (CYP) enzymes. Certain lipoxygenase (LOX) enzymes can also hydroxylate DHA, though typically at other positions.
Cytochrome P450-Mediated ω-Hydroxylation
The ω-hydroxylation of fatty acids is a key metabolic pathway catalyzed by specific CYP enzymes, primarily from the CYP4F subfamily. These monooxygenases introduce a hydroxyl group at the terminal methyl group of the fatty acid chain.
-
Key Enzyme: The human enzyme CYP4F3B has been identified as capable of ω-hydroxylating DHA to produce 22-OH-DHA.[1] Other members of the CYP4F family, such as CYP4F11, are also known to be effective ω-hydroxylases for long-chain and very-long-chain fatty acids.
The enzymatic reaction can be summarized as follows:
Docosahexaenoic Acid + NADPH + H⁺ + O₂ → 22-Hydroxy Docosahexaenoic Acid + NADP⁺ + H₂O
dot
References
22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide on its Formation, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxydocosahexaenoic acid (22-HDHA) is a significant oxidation product of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for human health. The formation of this compound can occur through both enzymatic and non-enzymatic pathways, and its presence in biological systems points to potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its formation, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways. The information is presented to support further research and drug development efforts centered on this bioactive lipid mediator.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a major structural component of the central nervous system and retina, and it serves as a precursor to a variety of bioactive metabolites.[1] The oxidation of DHA, both enzymatically and non-enzymatically, leads to the formation of a diverse array of molecules, including hydroxylated derivatives known as hydroxydocosahexaenoic acids (HDHAs). Among these, this compound has emerged as a metabolite of interest due to its detection in biological systems and potential for biological activity. This guide will delve into the technical details surrounding this compound, providing a resource for researchers in the fields of lipidomics, pharmacology, and drug discovery.
Formation of this compound from DHA Oxidation
The generation of this compound from DHA can be broadly categorized into enzymatic and non-enzymatic pathways.
2.1. Enzymatic Oxidation:
The primary enzymatic route for this compound formation involves the action of cytochrome P450 (CYP) enzymes. Specifically, certain CYP isoforms can hydroxylate DHA at the omega-position (the 22nd carbon).
-
CYP4F3B: This human cytochrome P450 isoform has been shown to metabolize DHA to this compound in vitro.[2][3]
-
Rat Liver Microsomes: Incubation of DHA with rat liver microsomes in the presence of NADPH also results in the formation of this compound, indicating the involvement of hepatic CYP enzymes.[2][3]
2.2. Non-Enzymatic Oxidation:
While enzymatic pathways are specific, non-enzymatic oxidation of DHA through autoxidation can also lead to the formation of a mixture of hydroperoxy- and hydroxy-derivatives, which may include this compound. This process is less specific and can be initiated by reactive oxygen species (ROS).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its study.
| Property | Value | Reference |
| Formal Name | 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid | [2] |
| CAS Number | 90780-46-4 | [2] |
| Molecular Formula | C22H32O3 | [2] |
| Molar Mass | 344.5 g/mol | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
4.1. Chemical Synthesis of this compound (ω-hydroxy DHA)
A convergent synthesis approach has been reported for the preparation of ω-hydroxy polyunsaturated fatty acids, including this compound.[4] The key steps involve:
-
Cu-mediated C-C bond formation: This step is used to construct the methylene-skipped poly-yne backbone of the molecule.
-
Partial alkyne hydrogenation: A critical step involving the partial reduction of the poly-ynes to the corresponding cis-alkenes. The presence of excess 2-methyl-2-butene (B146552) is crucial to prevent over-hydrogenation.[4]
4.2. Quantification of this compound in Biological Samples using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.
4.2.1. Sample Preparation
-
Lipid Extraction:
-
To 100 µL of plasma, add an internal standard mixture (e.g., deuterated DHA).
-
Extract lipids using a hexane/isopropanol (3:2, v/v) solution.
-
Vortex and incubate at -20°C for 10 minutes.
-
Centrifuge at 14,000 x g at 4°C for 5 minutes.[3]
-
-
Alkaline Hydrolysis (for total fatty acid analysis):
-
To the lipid extract, add 100 µL of 0.3 M KOH in 80% methanol.
-
Incubate at 80°C for 30 minutes to hydrolyze esterified fatty acids.[3]
-
4.2.2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Shim-Pack GIST-HP C18) is suitable for separation.[3]
-
Mobile Phase: An isocratic flow with a mobile phase containing ammonium (B1175870) acetate (B1210297) can enhance sensitivity in negative electrospray ionization mode.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for targeted quantification of this compound and its specific fragment ions.[2]
-
Biological Activities and Signaling Pathways
The biological roles of this compound are an active area of research. While specific signaling pathways for this compound are not yet fully elucidated, studies on DHA and its other oxidized metabolites provide a framework for its potential mechanisms of action.
5.1. Known Biological Activities of this compound
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation: this compound has been shown to be a more potent activator of murine TRPV1 than 20-HETE (an arachidonic acid metabolite).[4]
-
Pain Perception: In a mechanical nociceptive assay in rats, intraplantar injection of this compound did not induce pain, in contrast to 20-HETE.[4]
5.2. Potential Signaling Pathways
Based on the activities of DHA and other oxidized fatty acids, this compound may interact with the following signaling pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Oxidized fatty acids are known ligands for PPARs, particularly PPARα and PPARγ.[5] Activation of these nuclear receptors can modulate genes involved in lipid metabolism and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: DHA and its oxidized metabolites have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[3] This inhibition can occur through a PPARα-dependent mechanism.[5]
Quantitative Data
Quantitative data on the biological activity of this compound is currently limited in the scientific literature.
| Biological Activity | Assay System | Result | Reference |
| TRPV1 Activation | mTRPV1 expressed in HEK293 cells | Significant Ca2+ influx at 10 µM | [4] |
| Pain Induction | Mechanical nociceptive assay in rats | No significant change in paw withdrawal thresholds | [4] |
Note: Specific EC50 or IC50 values for these activities are not currently available in the cited literature.
Conclusion and Future Directions
This compound is a naturally occurring oxidation product of DHA with demonstrated, albeit currently limited, biological activity. The development of robust analytical methods allows for its accurate quantification in biological matrices, which is crucial for understanding its physiological and pathological roles. Future research should focus on:
-
Elucidating the specific signaling pathways directly activated or inhibited by this compound.
-
Determining the quantitative aspects of its biological activities, including EC50 and IC50 values for various endpoints.
-
Investigating its role in inflammatory diseases, neurological disorders, and cancer, where DHA and its other metabolites have shown significant effects.
A deeper understanding of this compound will undoubtedly open new avenues for therapeutic intervention and drug development.
References
- 1. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-activated Receptor γ-mediated up-regulation of syndecan-1 by n-3 fatty acids promotes apoptosis of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Formation of 22-Hydroxydocosahexaenoic Acid (22-HDHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical role of cytochrome P450 (CYP) monooxygenases in the biosynthesis of 22-hydroxydocosahexaenoic acid (22-HDHA), an omega-hydroxylated metabolite of the omega-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA). Emerging evidence suggests that this compound is not merely a catabolic byproduct but an active signaling molecule with potential roles in lipid metabolism and inflammation. This document details the specific CYP isozymes involved, the biochemical pathway of formation, quantitative data on enzyme activity, and detailed experimental protocols for studying this process. Furthermore, it explores the known signaling functions of this compound, providing a foundation for future research and therapeutic development.
Introduction
The metabolism of polyunsaturated fatty acids by cytochrome P450 enzymes generates a diverse array of bioactive lipid mediators. While the epoxygenase and mid-chain hydroxylase activities of CYPs have been extensively studied, the ω-hydroxylation pathway is gaining significant attention. This pathway leads to the formation of ω-hydroxy fatty acids, which can possess unique biological activities. This compound is the product of the ω-hydroxylation of DHA, a 22-carbon omega-3 fatty acid abundant in the brain and retina. This guide will delve into the enzymatic machinery responsible for this compound synthesis and its potential physiological significance.
The Biochemical Pathway of this compound Formation
The formation of this compound from DHA is a single-step enzymatic reaction catalyzed by cytochrome P450 monooxygenases. This reaction, known as ω-hydroxylation, involves the insertion of a hydroxyl group (-OH) at the terminal carbon (C-22) of the DHA molecule.
The overall reaction is as follows:
Docosahexaenoic acid (DHA) + NADPH + H⁺ + O₂ → 22-hydroxy-docosahexaenoic acid (this compound) + NADP⁺ + H₂O
This enzymatic process is dependent on the presence of NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the CYP enzyme, enabling the activation of molecular oxygen.
Key Cytochrome P450 Isozymes Involved
Research has identified members of the CYP4 family as the primary enzymes responsible for the ω-hydroxylation of fatty acids, including DHA.
-
CYP4F3B: This isozyme has been explicitly shown to convert DHA to this compound.[1][2] Studies using recombinant human CYP4F3B have confirmed its catalytic activity towards 22-carbon omega-3 fatty acids.[1]
-
CYP4F3A: As a closely related isoform to CYP4F3B, CYP4F3A is also a highly efficient ω-hydroxylase of PUFAs and is considered a likely contributor to this compound formation.[3]
-
CYP4F2 and CYP4A11: These CYP4 family members are also known to be potent ω-hydroxylases of various fatty acids.[3] While their specific activity with DHA to form this compound is less characterized than CYP4F3B, their established role in fatty acid ω-hydroxylation suggests their potential involvement.
Quantitative Data on Enzyme Activity
Quantifying the efficiency of CYP-mediated this compound formation is crucial for understanding its physiological relevance. While precise Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) for the conversion of DHA to this compound by specific human CYP isozymes are not yet fully established in the literature, existing data for related reactions provide valuable insights.
| CYP Isozyme | Substrate | Product | Kₘ (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Kₘ) (min⁻¹µM⁻¹) | Reference |
| CYP4F3B | Docosahexaenoic Acid (DHA) | This compound | N/A | N/A | N/A | [1][2] |
| CYP4F3A | Leukotriene B₄ | 20-hydroxy-LTB₄ | 0.64 | N/A | N/A | [4] |
| CYP4F2 | Menaquinone-4 (MK4) | ω-hydroxy-MK4 | 3.2 | 0.21 | 0.066 | [5] |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.8 | 0.22 | [6] |
| CYP4A11 | Lauric Acid | 12-hydroxy-lauric acid | 57 | 15 | 0.26 | [7] |
N/A: Data not available in the cited literature for this specific reaction.
Note: The provided kinetic parameters for substrates other than DHA serve as an approximation of the enzymatic capabilities of these CYP isozymes. Further research is required to determine the specific kinetics of this compound formation. A study by Fer et al. (2008) reported specific metabolic rates for the total hydroxylation of DHA by CYP4F3B at different concentrations, indicating its high efficiency.[3]
Experimental Protocols
In Vitro Cytochrome P450 Enzyme Assay for this compound Formation
This protocol describes a general method for determining the kinetic parameters of CYP-mediated this compound formation using recombinant human CYP enzymes (e.g., Supersomes™).
Materials:
-
Recombinant human CYP4F3B, CYP4F3A, CYP4F2, or CYP4A11 (co-expressed with NADPH-cytochrome P450 reductase)
-
Docosahexaenoic acid (DHA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727), acetonitrile (B52724), water (LC-MS grade)
-
Formic acid
-
This compound analytical standard
-
Internal standard (e.g., d₄-20-HETE or other deuterated fatty acid)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the recombinant CYP enzyme.
-
Substrate Addition: Add varying concentrations of DHA (e.g., 0.5 to 100 µM) to initiate the reaction. A solvent control (without DHA) should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an excess of ice-cold acetonitrile or methanol containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.[8][9][10][11][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (Q1) m/z 343.2 → Product ion (Q3) m/z (specific fragments to be determined by infusion of standard)
-
Internal Standard (e.g., d₄-20-HETE): Precursor ion (Q1) m/z 323.2 → Product ion (Q3) m/z 279.2
-
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte by infusing a standard solution.
Data Analysis:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
The concentration of this compound in the samples is determined from the standard curve.
Signaling Pathways Involving this compound
Evidence suggests that this compound is not merely a product of DHA catabolism but also functions as a signaling molecule, primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1]
PPARα Activation
PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[13] Upon activation by a ligand, such as a fatty acid or its metabolite, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation.
Studies have shown that 20-hydroxy-eicosapentaenoic acid (20-HEPE), a structurally similar ω-hydroxy fatty acid, stimulates luciferase activity in cells expressing PPARα, indicating its role as a PPARα agonist.[1] It is highly probable that this compound acts through a similar mechanism. DHA itself is also a known PPARα activator.[14][15]
Experimental Protocol: PPARα Activation Assay (Luciferase Reporter Assay)
This protocol outlines a method to determine if this compound can activate PPARα using a cell-based luciferase reporter assay.[16]
Materials:
-
A suitable cell line (e.g., HepG2, HEK293T)
-
A reporter plasmid containing a PPRE upstream of a luciferase gene (e.g., pPPRE-Luc)
-
An expression plasmid for human PPARα (if the cell line does not endogenously express it)
-
A transfection reagent
-
Cell culture medium and supplements
-
This compound
-
A known PPARα agonist (positive control, e.g., GW7647)
-
A vehicle control (e.g., DMSO)
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid (if necessary) using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations, the positive control, or the vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the control (e.g., β-galactosidase activity or total protein concentration). Compare the fold induction of luciferase activity by this compound to the vehicle control.
Visualizations
Biochemical Pathway of this compound Formation
Caption: ω-Hydroxylation of DHA to this compound by CYP4F enzymes.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining CYP kinetic parameters.
Signaling Pathway of this compound via PPARα
Caption: Proposed signaling pathway for this compound via PPARα activation.
Conclusion and Future Directions
The formation of this compound from DHA via cytochrome P450 ω-hydroxylases, particularly members of the CYP4F subfamily, represents an important metabolic pathway for this essential omega-3 fatty acid. The emerging role of this compound as a potential signaling molecule, acting through PPARα, opens new avenues for research into the physiological effects of DHA and its metabolites.
Future research should focus on:
-
Determining the precise kinetic parameters (Kₘ and Vₘₐₓ) of the key CYP isozymes (CYP4F3B, CYP4F3A, CYP4F2, and CYP4A11) for this compound formation. This will provide a clearer understanding of the efficiency and regulation of this pathway.
-
Elucidating the full spectrum of biological activities of this compound. This includes investigating its effects on other cellular signaling pathways and its role in various physiological and pathological conditions, such as inflammation, metabolic disorders, and neurological function.
-
Exploring the therapeutic potential of modulating this compound levels. This could involve the development of selective inhibitors or inducers of the responsible CYP enzymes or the use of stable this compound analogs.
This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the role of cytochrome P450 in this compound formation and to unlock the potential of this intriguing lipid mediator.
References
- 1. Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-Dependent Catabolism of Vitamin K: ω-Hydroxylation Catalyzed by Human CYP4F2 and CYP4F11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 22-HDHA in Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The resolution of inflammation is an active process orchestrated by a class of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, derivatives of the omega-3 fatty acid docosahexaenoic acid (DHA) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. 22-hydroxy-10,12-docosadienoic acid (22-HDHA) is a monohydroxylated metabolite of DHA, and while research on its specific roles is emerging, its mechanism of action in neuroinflammation is believed to be closely tied to the well-established pathways of its parent compound, DHA.
This technical guide provides an in-depth overview of the putative mechanism of action of this compound in neuroinflammation, drawing upon the extensive research conducted on DHA and its other bioactive derivatives. The information is presented to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of this novel lipid mediator.
Core Mechanism of Action: A Multi-pronged Approach to Resolving Neuroinflammation
The anti-inflammatory and pro-resolving effects of DHA and its derivatives, likely including this compound, are not mediated by a single pathway but rather through a concerted modulation of multiple cellular and signaling events. The primary target of these actions is the microglia, the resident immune cells of the central nervous system. In a neuroinflammatory state, microglia adopt a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors. DHA and its metabolites are known to promote the switch of microglia from the M1 to the anti-inflammatory and tissue-reparative M2 phenotype.[1] This phenotypic shift is central to the resolution of neuroinflammation.
The key signaling pathways implicated in the actions of DHA derivatives are:
-
Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[2][3] In activated microglia, the NF-κB pathway is a primary driver for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][4] DHA has been shown to inhibit the activation of NF-κB, thereby suppressing the transcription of these key inflammatory mediators.[1][5] It is highly probable that this compound shares this crucial anti-inflammatory mechanism.
-
Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades, including p38 and ERK, are also pivotal in the inflammatory response of microglia.[6] DHA has been demonstrated to modulate these pathways, contributing to the suppression of pro-inflammatory cytokine production.[6]
-
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): PPARγ is a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism.[7] Oxidized fatty acids are known to be natural ligands for PPARγ.[7] The activation of PPARγ in microglia has been shown to suppress the expression of pro-inflammatory genes and promote an anti-inflammatory M2 phenotype.[7] Given its structure as a hydroxylated fatty acid, this compound is a potential candidate for a PPARγ agonist.
-
Interaction with G Protein-Coupled Receptors (GPCRs): Several DHA derivatives exert their effects through specific GPCRs. For instance, other specialized pro-resolving mediators derived from DHA are known to interact with receptors like GPR32 and GPR18. While direct evidence for this compound is pending, the orphan receptor GPR37, which is highly expressed in the brain, has been linked to neuroprotective signaling and is a potential target for novel lipid mediators.[8][9][10]
Quantitative Data on the Effects of DHA on Pro-Inflammatory Cytokine Production
While specific quantitative data for this compound is not yet widely available, the effects of its precursor, DHA, on cytokine production in lipopolysaccharide (LPS)-stimulated microglial cells provide a strong indication of its potential efficacy. The following table summarizes representative data from in vitro studies.
| Treatment | Cell Type | Stimulant | Cytokine Measured | Fold Change vs. LPS Control | Reference |
| DHA (100 µM) + LPS | MG6 microglia | LPS | TNF-α | Decreased | [1] |
| DHA (100 µM) + LPS | MG6 microglia | LPS | IL-6 | Decreased | [1] |
| DHA (30 µM) + LPS | BV-2 microglia | LPS | IL-1β | Decreased | [4] |
| DHA (30 µM) + LPS | BV-2 microglia | LPS | IL-6 | Decreased | [4] |
| DHA (20 µg/ml) + LPS | THP-1 Macrophages | LPS | IL-1β | Decreased | [11] |
| DHA (20 µg/ml) + LPS | THP-1 Macrophages | LPS | TNF-α | Decreased | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the investigation of novel therapeutic agents. Below are generalized methodologies for key experiments cited in the context of studying the effects of DHA and its derivatives on neuroinflammation.
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with this compound (or DHA as a positive control) at various concentrations for 1-2 hours. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6, 12, or 24 hours).
-
Analysis of Cytokine Expression (qPCR):
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
-
-
Analysis of Cytokine Secretion (ELISA):
-
The cell culture supernatant is collected after the treatment period.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Analysis of Signaling Pathway Activation (Western Blotting):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model of Neuroinflammation using Intracerebroventricular (ICV) Injection of LPS in Mice
-
Animal Model: Adult male C57BL/6 mice are used.
-
Stereotaxic Surgery: Mice are anesthetized, and a guide cannula is stereotaxically implanted into the lateral ventricle. The animals are allowed to recover for at least one week.
-
Treatment:
-
A solution of this compound (or vehicle control) is administered via intraperitoneal (IP) injection or oral gavage for a specified period before the induction of neuroinflammation.
-
Neuroinflammation is induced by a single ICV injection of LPS (e.g., 5 µg in sterile saline) through the implanted cannula.[12]
-
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), the mice are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) and inflammatory proteins to assess microglial activation and morphology.
-
qPCR and ELISA: Brain tissue homogenates are used to measure the expression and levels of pro-inflammatory cytokines as described in the in vitro protocol.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Putative signaling pathways of this compound in neuroinflammation.
Caption: Experimental workflow for in vitro analysis of this compound.
Conclusion and Future Directions
While direct and extensive research on the specific mechanism of action of this compound in neuroinflammation is still in its early stages, the wealth of data on its parent compound, DHA, provides a strong foundation for its therapeutic potential. The likely mechanisms involve the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPK, and the potential activation of the anti-inflammatory nuclear receptor PPARγ, leading to a reduction in the production of detrimental pro-inflammatory cytokines.
Future research should focus on elucidating the specific molecular targets of this compound, including its potential interaction with GPR37 and other receptors. Quantitative dose-response studies are needed to determine its potency in comparison to DHA and other SPMs. Furthermore, detailed in vivo studies using various models of neurodegenerative diseases will be crucial to validate its therapeutic efficacy and safety profile. The development of this promising DHA metabolite could offer a novel and targeted approach for the treatment of a wide range of debilitating neurological disorders characterized by chronic neuroinflammation.
References
- 1. Omega-3 polyunsaturated fatty acids suppress the inflammatory responses of lipopolysaccharide-stimulated mouse microglia by activating SIRT1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells | MDPI [mdpi.com]
- 3. A Novel Way to Interfere in NF-κB Signaling to Reduce Inflammation in the Brain – Fight Aging! [fightaging.org]
- 4. mdpi.com [mdpi.com]
- 5. Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid protects motor function and increases dopamine synthesis in a rat model of Parkinson’s disease via mechanisms associated with increased protein kinase activity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary DHA supplementation causes selective changes in phospholipids from different brain regions in both wild type mice and the Tg2576 mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
22-Hydroxydocosahexaenoic Acid (22-HDHA) Signaling Pathways in Microglia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in maintaining homeostasis and responding to pathological insults. Their activation states, broadly categorized as the pro-inflammatory M1 phenotype and the pro-resolving M2 phenotype, are critical determinants in the progression of neuroinflammatory and neurodegenerative diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators derived from polyunsaturated fatty acids that actively regulate the resolution of inflammation. 22-hydroxydocosahexaenoic acid (22-HDHA) is a key intermediate in the biosynthesis of maresins, a family of potent SPMs derived from docosahexaenoic acid (DHA). This technical guide provides a comprehensive overview of the signaling pathways of this compound in microglia, focusing on its conversion to Maresin 1 (MaR1) and the subsequent downstream effects on microglial function.
Biosynthesis of this compound and Conversion to Maresin 1
This compound is generated from its precursor, DHA, through the action of lipoxygenase enzymes. Specifically, in macrophages and likely in microglia, the enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of DHA to an intermediate, which is then further processed to form MaR1.[1][2] The biosynthesis of MaR1 from DHA involves the formation of a 13S,14S-epoxy-maresin intermediate.[1][3] This epoxide is subsequently hydrolyzed to form the biologically active MaR1.[1][3] While this compound is a key intermediate, much of its biological activity in microglia is attributed to its rapid conversion to MaR1.
Core Signaling Pathways of this compound/Maresin 1 in Microglia
The pro-resolving effects of the this compound downstream metabolite, MaR1, in microglia are primarily mediated through the inhibition of pro-inflammatory signaling cascades and the promotion of a pro-resolving cellular phenotype.
GPR32-Mediated Signaling
While a specific receptor for this compound on microglia has not been definitively identified, evidence suggests that its downstream metabolite, MaR1, exerts its effects through G protein-coupled receptors (GPCRs). GPR32 has been identified as a receptor for various SPMs, including resolvins, which are also derived from DHA.[4][5] It is highly probable that MaR1 also signals through GPR32 on microglia to initiate its anti-inflammatory and pro-resolving functions.[4][5]
Inhibition of the p38 MAPK Pathway
A key mechanism through which MaR1 exerts its anti-inflammatory effects in microglia is by inhibiting the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[6][7] The p38 MAPK pathway is a critical driver of pro-inflammatory cytokine production in response to stimuli like lipopolysaccharide (LPS).[8][9] By inhibiting p38 MAPK, MaR1 effectively dampens the inflammatory response of microglia.
Suppression of the NF-κB Pathway
MaR1 also suppresses the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. MaR1 can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[10]
Promotion of M2 Polarization
The cumulative effect of MaR1 signaling is a shift in the microglial phenotype from the pro-inflammatory M1 state to the pro-resolving M2 state. This is characterized by a decrease in the expression of M1 markers (e.g., iNOS, CD86) and an increase in the expression of M2 markers (e.g., Arginase-1, CD206).[11][12] This phenotypic switch is crucial for the resolution of inflammation and the promotion of tissue repair in the CNS.
Quantitative Data on Maresin 1 Effects in Microglia
The following tables summarize quantitative data from studies investigating the effects of MaR1 on microglial activation.
Table 1: Effect of Maresin 1 on Pro-inflammatory Cytokine Expression in LPS-stimulated Microglia
| Cytokine | Treatment | Concentration | % Reduction vs. LPS alone | Reference |
| TNF-α | MaR1 | 10 nM | ~50% | [10] |
| IL-6 | MaR1 | 10 nM | ~40% | [10] |
| iNOS | MaR1 | 100 nM | ~60% | [6] |
Table 2: Effect of Maresin 1 on Microglial M1/M2 Marker Expression
| Marker | Phenotype | Treatment | Change in Expression | Reference |
| iNOS | M1 | MaR1 | Decreased | [6] |
| CD86 | M1 | MaR1 | Decreased | [12] |
| Arginase-1 | M2 | MaR1 | Increased | [11] |
| CD206 | M2 | MaR1 | Increased | [12] |
Detailed Experimental Protocols
Western Blot for Phosphorylated p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in microglial cell lysates.
1. Cell Culture and Treatment:
-
Plate BV-2 microglial cells in 6-well plates at a density of 5 x 105 cells/well.
-
Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-treat cells with MaR1 (e.g., 10-100 nM) for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 15-30 minutes.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.[8]
Immunofluorescence for M1/M2 Markers
This protocol details the staining of microglia for M1 (e.g., iNOS) and M2 (e.g., Arginase-1) markers.[13]
1. Cell Culture and Treatment:
-
Plate primary microglia or BV-2 cells on glass coverslips in a 24-well plate.
-
Treat with MaR1 and/or LPS as described for the Western blot protocol.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against iNOS (M1 marker) and Arginase-1 (M2 marker) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
qPCR for Cytokine Gene Expression
This protocol outlines the quantification of pro-inflammatory cytokine mRNA levels.[14]
1. Cell Culture and Treatment:
-
Culture and treat microglia in 6-well plates as previously described.
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
3. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound, primarily through its conversion to the potent pro-resolving mediator Maresin 1, plays a crucial role in modulating microglial function. By engaging GPR32 and inhibiting key pro-inflammatory signaling pathways such as p38 MAPK and NF-κB, MaR1 promotes the resolution of neuroinflammation by shifting microglia towards an M2 phenotype. This in-depth understanding of the this compound signaling cascade in microglia provides a strong foundation for the development of novel therapeutic strategies targeting the resolution of inflammation in a range of neurological disorders. The experimental protocols provided herein offer a practical guide for researchers to investigate these pathways further and explore the therapeutic potential of this compound and its derivatives.
References
- 1. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maresins: Specialized Proresolving Lipid Mediators and Their Potential Role in Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Maresin-1 Ameliorates Sepsis-Induced Microglial Activation Through Modulation of the P38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maresin1 Ameliorates Sepsis-Induced Microglial Neuritis Induced through Blocking TLR4-NF-κ B-NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | Microglia Polarization with M1/M2 Phenotype Changes in rd1 Mouse Model of Retinal Degeneration [frontiersin.org]
- 13. Immunofluorescence of macrophages and microglia [protocols.io]
- 14. researchgate.net [researchgate.net]
The Physiological Relevance of 22-Hydroxydocosahexaenoic Acid (22-HDHA) in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-hydroxydocosahexaenoic acid (22-HDHA) is a significant cytochrome P450 (CYP)-derived metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid crucial for brain health. This technical guide provides a comprehensive overview of the physiological relevance of this compound in the central nervous system. It details its biosynthesis, explores its roles in neuroinflammation and neuroprotection, and discusses its potential as a therapeutic target for neurological disorders. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and visualizes its known signaling pathways and experimental workflows.
Introduction
Docosahexaenoic acid (DHA) is a cornerstone of brain structure and function, playing vital roles in neuronal membrane fluidity, signal transduction, and the regulation of inflammatory processes.[1][2] The bioactivity of DHA is not solely dependent on the parent molecule but is also mediated by a diverse array of its oxygenated metabolites, collectively known as docosanoids. Among these, 22-hydroxydocosahexaenoic acid (this compound), a product of the CYP450 omega-hydroxylase pathway, is emerging as a key player in cerebral physiology and pathology.[3] Understanding the specific roles of this compound is critical for elucidating the full spectrum of DHA's neuroprotective effects and for the development of novel therapeutic strategies for a range of neurological conditions, including ischemic stroke and neurodegenerative diseases.
Biosynthesis and Metabolism of this compound in the Brain
This compound is endogenously synthesized from its precursor, DHA. The primary enzymatic pathway responsible for this conversion is the cytochrome P450 (CYP) omega-hydroxylase system.[3] While DHA can be metabolized by various enzymes, including lipoxygenases (LOX) and cyclooxygenases (COX) to produce other bioactive mediators like resolvins and protectins, the formation of this compound is specifically attributed to CYP-mediated omega-hydroxylation.[4][5]
Astrocytes are considered the primary site for the synthesis of DHA within the brain.[6][7] Neurons, on the other hand, have a limited capacity for de novo DHA synthesis and largely rely on uptake from astrocytes and the circulation.[7] It is therefore plausible that astrocytes are also a key source of this compound in the brain.
digraph "22-HDHA_Biosynthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#FBBC05", fontcolor="#202124"];
CYP450 [label="Cytochrome P450\n(ω-hydroxylase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HDHA_22 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
DHA -> CYP450 [arrowhead=none];
CYP450 -> HDHA_22 [label=" ω-hydroxylation"];
}
Figure 2: Postulated signaling pathway of this compound via PPARγ activation.
G-Protein Coupled Receptors (GPCRs)
Many lipid mediators exert their effects through G-protein coupled receptors (GPCRs). For instance, resolvin D1, another DHA derivative, is a ligand for the GPCR GPR32. [8]While a specific high-affinity receptor for this compound has not yet been definitively identified, it is conceivable that it may interact with one or more GPCRs to initiate intracellular signaling cascades, potentially involving adenylyl cyclase and cyclic AMP (cAMP) production, which could in turn activate CREB.
Experimental Protocols
Investigating the physiological relevance of this compound in the brain requires a combination of in vitro and in vivo experimental models.
In Vitro Model: Primary Microglial Cell Culture and Treatment
This protocol describes the isolation and culture of primary microglia from neonatal mouse pups, followed by treatment with this compound to assess its effects on inflammatory responses.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated flasks and plates
-
This compound (synthesized or commercially available)
-
Lipopolysaccharide (LPS)
Procedure:
-
Isolation of Mixed Glial Cells:
-
Euthanize neonatal pups according to approved institutional protocols.
-
Dissect cortices and remove meninges in cold HBSS.
-
Mince the tissue and digest with trypsin and DNase I.
-
Dissociate the cells by trituration and plate in poly-D-lysine coated T-75 flasks.
-
Culture for 10-14 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Isolation of Microglia:
-
Separate microglia from the astrocyte layer by gentle shaking of the flasks.
-
Collect the supernatant containing the microglia and plate them in new poly-D-lysine coated plates.
-
Treatment:
-
Allow microglia to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a desired period (e.g., 6-24 hours).
-
Analysis:
-
Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB, PPARγ) or RNA for gene expression analysis by qPCR.
```dot
digraph "Microglia_Experiment_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
start [label="Isolate Primary Microglia\nfrom Neonatal Mouse Pups", fillcolor="#F1F3F4", fontcolor="#202124"];
culture [label="Culture in Poly-D-lysine\nCoated Plates", fillcolor="#F1F3F4", fontcolor="#202124"];
treat [label="Pre-treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"];
stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="Analyze Inflammatory Response\n(ELISA, Western Blot, qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture;
culture -> treat;
treat -> stimulate;
stimulate -> incubate;
incubate -> analyze;
}
References
- 1. Modulation of the Primary Astrocyte-Enriched Cultures’ Oxylipin Profiles Reduces Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of docosahexaenoic acid on mouse brain synaptic plasma membrane proteome analyzed by mass spectrometry and (16)O/(18)O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
22-Hydroxy Docosahexaenoic Acid: A Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxy docosahexaenoic acid (22-OH-DHA) is an omega-3 long-chain polyunsaturated fatty acid metabolite of docosahexaenoic acid (DHA). While research into the broader family of hydroxylated DHA metabolites has been ongoing for decades, the specific biological roles and mechanisms of action of 22-OH-DHA are an emerging area of interest. This technical guide provides a comprehensive overview of the current knowledge surrounding 22-OH-DHA, including its discovery, synthetic methodologies, known biological activities, and the analytical techniques used for its quantification. This document is intended to serve as a foundational resource for researchers and professionals in the fields of lipid biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related lipid mediators.
Discovery and History
The exploration of hydroxylated metabolites of docosahexaenoic acid (DHA) began with the broader investigation into the metabolic fate of polyunsaturated fatty acids. In 1988, a significant publication reported the discovery of novel lipoxygenase products derived from DHA in the brain.[1] This study laid the groundwork for understanding that DHA could be enzymatically converted into a variety of oxidized metabolites with potential biological activities.
While the 1988 paper did not specifically identify 22-hydroxy docosahexaenoic acid, it opened the door to the characterization of a range of hydroxydocosahexaenoic acid (HDoHE) isomers. Subsequent research has identified that cytochrome P450 (CYP450) enzymes are responsible for the production of 22-HDoHE.[2] The specific timeline of the first definitive identification and characterization of the 22-hydroxy isomer is not prominently documented in a single seminal paper, but rather has emerged from the broader characterization of the DHA metabolome.
Biosynthesis of 22-Hydroxy Docosahexaenoic Acid
22-OH-DHA is an omega-hydroxylated metabolite of docosahexaenoic acid (DHA), primarily produced through the action of cytochrome P450 (CYP450) omega-hydroxylase enzymes.[3] The biosynthesis begins with the parent molecule, DHA, which is a 22-carbon omega-3 polyunsaturated fatty acid. The CYP450 enzyme catalyzes the introduction of a hydroxyl group at the terminal (omega) carbon atom (C22) of the DHA molecule.
Figure 1: Biosynthesis of 22-OH-DHA from DHA.
Chemical Synthesis
The chemical synthesis of 22-hydroxy docosahexaenoic acid and other ω-hydroxy polyunsaturated fatty acids typically follows a convergent approach. This strategy involves the synthesis of key building blocks that are then coupled together to form the final molecule. A general methodology has been described which involves two critical steps: a copper-mediated carbon-carbon bond formation to create the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the corresponding all-cis polyene.[4]
A more detailed, step-by-step protocol for the synthesis of a 22-hydroxylated DHA precursor has been utilized in the preparation of 22-[18F]Fluorodocosahexaenoic Acid.[5] While the full detailed protocol for the precursor synthesis is not provided in this specific paper, it references a modular synthesis approach for ω-hydroxylated PUFAs. A patent also exists for the synthesis of ω-hydroxy acids, though it details the preparation of a saturated fatty acid, 22-hydroxydocosanoic acid, and the methodology may not be directly transferable to a polyunsaturated molecule like DHA.[6]
Biological Activity
22-OH-DHA has demonstrated promising biological activities, particularly in the areas of anti-angiogenesis and cancer therapy.[3] However, a significant portion of the available quantitative data pertains to DHA itself or other hydroxylated metabolites, with specific data for 22-OH-DHA being less prevalent in the literature.
Anti-Angiogenic Activity
Table 1: In Vitro Anti-Angiogenic Activity of DHA and Related Compounds
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
|---|---|---|---|---|
| DHA | Tube Formation | HUVEC | Inhibition at 10-30 µM | [7] |
| DHA | Migration | HUVEC | Time and concentration-dependent decrease | [7] |
| 19,20-EDP | Tube Formation | HUVEC | ~63% inhibition at 1 µM |[1] |
Note: Data for 22-OH-DHA is not currently available in the reviewed literature. Data for DHA and a related epoxy metabolite (EDP) are presented for context.
Anti-Tumor Activity
The anti-cancer properties of omega-3 fatty acids and their derivatives have been extensively studied.[11] In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common method for evaluating the anti-tumor efficacy of novel compounds.[12][13] While it has been stated that 22-HDoHE can inhibit tumor growth in vivo, specific quantitative data on tumor volume reduction with 22-OH-DHA treatment is not available in the reviewed literature.[3]
Table 2: In Vivo Anti-Tumor Activity of DHA in Xenograft Models
| Compound | Cancer Cell Line | Animal Model | Treatment Regimen | Tumor Volume Reduction | Reference |
|---|---|---|---|---|---|
| DHA (in fish oil diet) | MCF-7 (Breast Cancer) | Athymic Nude Mice | 5% fish oil diet for 6 weeks | Significant reduction vs. control | [11] |
| DHA | AGS (Gastric Cancer) | Nude Mice | 6 weeks of treatment | Significant reduction in tumor size |[14] |
Note: Data for 22-OH-DHA is not currently available in the reviewed literature. Data for DHA is presented for context.
Signaling Pathways
The precise signaling pathways through which 22-OH-DHA exerts its biological effects are still under investigation. One potential receptor of interest is GPR37, an orphan G protein-coupled receptor. While other lipid mediators, such as neuroprotectin D1 (NPD1), have been identified as ligands for GPR37, a direct interaction between 22-OH-DHA and GPR37 has not yet been definitively established in the literature.[3][14][15][16][17]
Given that GPR37 activation can lead to the activation of the PI3K-Akt and ERK1/2 pathways, a hypothetical signaling cascade for 22-OH-DHA could involve its binding to a yet-to-be-confirmed receptor, potentially GPR37, leading to downstream signaling events that regulate cellular processes like proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 5. Synthesis and Preclinical Evaluation of 22-[18F]Fluorodocosahexaenoic Acid as a Positron Emission Tomography Probe for Monitoring Brain Docosahexaenoic Acid Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. In vitro assay of angiogenesis: inhibition of capillary tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 13. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 14. GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. GPR37 and GPR37L1 differently interact with dopamine 2 receptors in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Drug Discovery Opportunities at the Endothelin B Receptor-Related Orphan G Protein-Coupled Receptors, GPR37 and GPR37L1 [frontiersin.org]
The Therapeutic Potential of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxy-docosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from the oxidation of docosahexaenoic acid (DHA). As a downstream product of the highly bioactive DHA, this compound is emerging as a molecule of significant interest for its potential therapeutic applications across a spectrum of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, drawing upon the extensive research conducted on its precursor, DHA, to infer its potential mechanisms of action and therapeutic efficacy. While direct quantitative data and detailed experimental protocols for this compound are still emerging, this document consolidates the available information and provides a framework for future research and drug development efforts.
Biosynthesis of this compound
This compound is formed in the body through the enzymatic oxidation of DHA. This conversion is primarily carried out by cytochrome P450 (CYP) enzymes.[1] The biosynthesis of DHA itself is a complex process, starting from the essential fatty acid α-linolenic acid (ALA) through a series of elongation and desaturation steps primarily in the liver.[2] Alternatively, DHA can be obtained directly from dietary sources such as fatty fish. The conversion of DHA to this compound represents a key step in the generation of a diverse array of bioactive lipid mediators.
Potential Therapeutic Effects
The therapeutic potential of this compound is largely inferred from the well-documented effects of its parent compound, DHA. These effects span anti-inflammatory, anti-cancer, and neuroprotective activities.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. DHA has been shown to exert potent anti-inflammatory effects by modulating various signaling pathways, and it is hypothesized that this compound contributes to or mediates some of these effects.
Quantitative Data on the Anti-Inflammatory Effects of DHA (as a proxy for this compound)
| Cell Line/Model | Inflammatory Stimulus | DHA Concentration | Observed Effect | Reference |
| Human Retinal Vascular Endothelial Cells (hRVECs) | VEGF, TNF-α, IL-1β | 100 µM | Completely inhibited cytokine-induced CAM expression. | [3] |
| Human Retinal Vascular Endothelial Cells (hRVECs) | IL-1β, TNF-α, VEGF | 100 µM | Inhibited cytokine-induced NF-κB binding by 25% to 40%. | [4] |
| Macrophages from patients with small abdominal aortic aneurysm | Lipopolysaccharide (LPS) | Not specified | Decreased TNF-α and IL-6 concentrations. | [5] |
| Murine Fetal Liver-Derived Macrophages (FLMs) | Lipopolysaccharide (LPS) | 25 µM | Suppressed LPS-induced proinflammatory and IFN1-regulated gene expression. | [6] |
Anti-Cancer Effects
The potential of omega-3 fatty acids and their metabolites in cancer therapy is an active area of research. DHA has demonstrated cytotoxic effects against various cancer cell lines, and its hydroxylated derivatives may share or even surpass this activity.
Quantitative Data on the Anti-Cancer Effects of DHA (as a proxy for this compound)
| Cancer Cell Line | DHA Concentration (IC50) | Notes | Reference |
| Ovarian Cancer (IGROV-1 and Hey) | ~40 µM | Dose and time-dependent reduction in cell viability. | [7] |
| Breast Cancer (MCF-7) | 20.2 µM | More sensitive compared to MDA-MB-435s and MDA-MB-231 cell lines. | [8] |
| Breast Cancer (MDA-MB-231) | Not specified | Synergistic cytotoxic effect when combined with taxanes. | [9] |
| Renal Cancer (Caki-1 and 786-O) | Not specified | Significantly reduced viability and proliferation. | [10] |
Neuroprotective Effects
DHA is a critical component of neuronal membranes and is essential for brain health. Its metabolites, including potentially this compound, are implicated in neuroprotective mechanisms against ischemic injury and neurodegenerative diseases.
Quantitative Data on the Neuroprotective Effects of DHA (as a proxy for this compound)
| Animal Model | Condition | DHA Dosage | Observed Effect | Reference |
| Rats | 2-hour focal ischemia | 0.63 g/kg (DHA-albumin complex) | 86% reduction in cortical infarction. | [2] |
| Rats | 2-hour middle cerebral artery occlusion (MCAo) | 5 mg/kg | 46.2% decrease in total infarct volume. | [1] |
| Aged Rats | 2-hour middle cerebral artery occlusion (MCAo) | 5 mg/kg | 62-75% reduction in total, cortical, and subcortical lesion volumes. | [11] |
Signaling Pathways
The therapeutic effects of DHA and its metabolites are mediated through the modulation of key intracellular signaling pathways. It is plausible that this compound targets similar pathways to exert its biological functions.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DHA has been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and inflammation. Inhibition of STAT3 signaling is a key target for cancer therapy.
Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in cancer and other diseases.
Experimental Protocols
Detailed experimental protocols are crucial for the systematic investigation of this compound's therapeutic effects. The following are generalized methodologies for key in vitro assays, which can be adapted for the specific study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
NF-κB Reporter Assay (Luciferase Assay)
This assay measures the activation of the NF-κB transcription factor.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined period (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.
Western Blot for STAT3 and Akt Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins, indicating their activation.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points, with or without a stimulating agent (e.g., IL-6 for STAT3, a growth factor for Akt).
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of STAT3 or Akt.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Conclusion and Future Directions
This compound, as a direct metabolite of DHA, holds significant promise as a therapeutic agent for a range of diseases driven by inflammation, uncontrolled cell proliferation, and neuronal damage. While the current body of direct evidence for this compound is limited, the extensive research on its precursor, DHA, provides a strong rationale for its investigation. Future research should focus on elucidating the specific biological activities of this compound, including head-to-head comparisons with DHA to determine its relative potency. The development of robust and scalable synthetic routes for this compound will be critical to facilitate these studies. Furthermore, in vivo studies in relevant animal models are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and pharmacodynamic properties. Ultimately, a deeper understanding of the mechanisms of action of this compound will pave the way for its potential development as a novel therapeutic for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
22-Hydroxy-Docosahexaenoic Acid: A Key Precursor in the Resolution of Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is a highly orchestrated process, critical for restoring tissue homeostasis following injury or infection. Far from being a passive decay of pro-inflammatory signals, resolution is an active process driven by a specialized class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among the precursors to these potent molecules is 22-hydroxy-docosahexaenoic acid (22-HDHA), a metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA). This technical guide delves into the core aspects of this compound, from its biosynthesis to its role as a precursor for specific SPMs, the signaling pathways they engage, and the experimental methodologies used to study them.
Biosynthesis of this compound
The initial step in the formation of this compound is the enzymatic conversion of DHA. This reaction is primarily catalyzed by cytochrome P450 (P450) enzymes, which introduce a hydroxyl group at the omega-terminal carbon (carbon 22) of the DHA molecule. Inhibition of P450 enzymes has been shown to significantly reduce the production of this compound in human leukocytes and platelets.[1]
References
The Enzymatic Conversion of Docosahexaenoic Acid to 22-Hydroxydocosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of docosahexaenoic acid (DHA) to its omega-hydroxylated metabolite, 22-hydroxydocosahexaenoic acid (22-HDHA). This document details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and visualizes the core processes for professionals in research and drug development.
Introduction
Docosahexaenoic acid (DHA, C22:6 n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina, where it plays a vital role in neuronal function and development. The biological activities of DHA are not only attributed to the parent molecule but also to its diverse array of oxygenated metabolites, collectively known as docosanoids. These metabolites are generated through the actions of several enzyme families, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.
This guide focuses specifically on the ω-hydroxylation of DHA, a metabolic process that yields this compound. This conversion is primarily catalyzed by a specific subset of CYP enzymes and represents a significant pathway for DHA metabolism, leading to the formation of a bioactive molecule with potential roles in cellular signaling.
Enzymatic Conversion of DHA to this compound
The terminal hydroxylation of fatty acids is a key metabolic process catalyzed by cytochrome P450 ω-hydroxylases.[1][2][3] In the case of DHA, this reaction introduces a hydroxyl group at the C-22 position, the terminal carbon of the acyl chain, to form this compound.
Key Enzymes: Cytochrome P450 ω-Hydroxylases
The primary enzymes responsible for the conversion of DHA to this compound belong to the cytochrome P450 superfamily, specifically the CYP4 family.[4]
-
CYP4F Subfamily: Members of this subfamily are prominent players in the ω-hydroxylation of PUFAs.
-
CYP4F3B: This isoform has been identified as a highly efficient enzyme for the ω-hydroxylation of omega-3 fatty acids, including DHA.[2][4] It is primarily expressed in the liver and kidney.[2]
-
CYP4F2: Also expressed in the liver and kidney, CYP4F2 is known to metabolize a range of fatty acids and fat-soluble vitamins and contributes to the ω-hydroxylation of DHA.[5]
-
-
CYP2U1: This novel P450 enzyme, predominantly found in the thymus and brain (specifically the cerebellum), has been shown to catalyze the ω- and (ω-1)-hydroxylation of long-chain fatty acids, including DHA.[1][3][6] Its specific expression in the brain suggests a potential role in modulating fatty acid signaling in neural tissues.[1]
The general reaction for the ω-hydroxylation of DHA by CYP enzymes is as follows:
DHA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
Biological Activity and Signaling Pathways of this compound
While research into the specific functions of this compound is ongoing, evidence suggests it is not merely an inactive metabolite but possesses biological activity.
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
This compound has been shown to function as a lipid mediator by activating peroxisome proliferator-activated receptor alpha (PPARα).[7] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by ligands like this compound leads to the transcription of target genes involved in fatty acid oxidation. This suggests that the conversion of DHA to this compound may be a mechanism to modulate gene expression related to lipid metabolism.
Quantitative Data
The following tables summarize the available quantitative data regarding the enzymatic conversion of DHA and related fatty acids by cytochrome P450 enzymes. It is important to note that specific kinetic parameters for the conversion of DHA to this compound by all relevant human CYP isoforms are not yet fully elucidated in the literature.
| Enzyme | Substrate | Product(s) | Apparent K_m (µM) | Apparent k_cat (min⁻¹) or V_max | Reference |
| Human CYP2U1 | Arachidonic Acid | 19- and 20-hydroxy-AA | 2.7 | Not reported | [8] |
| Human CYP4A11 | Lauric Acid | 12-hydroxy-lauric acid | 4.7 | 7 | [9] |
| Human CYP4F2 | Vitamin K1 | Vitamin K1 oxide | 8.3 - 10 | 75 pmol/min/nmol enzyme | [10][11] |
Table 1: Michaelis-Menten Kinetic Parameters for Select CYP Enzymes with Fatty Acid and Related Substrates.
| Enzyme | Substrate | Specific Activity (pmol product/min/pmol CYP) | Reference |
| Human CYP4F2 (Wild-Type) | α-Tocopherol | ~0.8 | [12] |
| Human CYP4F2 (W12G variant) | α-Tocopherol | ~2.2 | [12] |
| Human CYP4F2 (V433M variant) | α-Tocopherol | ~0.4 | [12] |
Table 2: Specific Activity of Human CYP4F2 Variants with Vitamin E.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the enzymatic conversion of DHA to this compound.
In Vitro Enzymatic Conversion of DHA to this compound using Recombinant CYP Enzymes
Objective: To determine the enzymatic conversion of DHA to this compound by a specific recombinant human CYP isoform (e.g., CYP4F3B).
Materials:
-
Recombinant human CYP4F3B (or other CYP isoform) expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli).[13][14][15]
-
NADPH-cytochrome P450 reductase.
-
Cytochrome b₅ (optional, can enhance activity for some CYPs).
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
-
DHA substrate solution (in ethanol (B145695) or DMSO).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
This compound analytical standard.
-
Internal standard (e.g., a deuterated analog like this compound-d4).
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare a mixture of the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b₅ (if used) in a specific molar ratio (e.g., 1:2:1) with liposomes in potassium phosphate buffer.
-
Incubate the mixture on ice for 30-60 minutes to allow for the incorporation of the proteins into the lipid vesicles.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reconstituted enzyme system with the potassium phosphate buffer.
-
Add the DHA substrate solution to achieve the desired final concentration. Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify the this compound produced in the in vitro enzymatic assay.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Develop a gradient that effectively separates this compound from DHA and other potential metabolites.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Use Selected Reaction Monitoring (SRM) for quantification.
-
Optimize the SRM transitions for this compound and the internal standard. For this compound (m/z 343.2), a characteristic transition would be the loss of water and/or other fragments from the parent ion.
-
-
Quantification:
Mandatory Visualizations
Enzymatic Conversion of DHA to this compound
Caption: Enzymatic conversion of DHA to this compound by CYP450 ω-hydroxylases.
Signaling Pathway of this compound via PPARα Activation
Caption: this compound activates the PPARα signaling pathway to regulate gene expression.
Conclusion
The enzymatic conversion of DHA to this compound by cytochrome P450 ω-hydroxylases, particularly CYP4F3B and CYP2U1, represents a significant metabolic pathway for this essential omega-3 fatty acid. The resulting metabolite, this compound, is a bioactive molecule that can modulate cellular signaling through the activation of nuclear receptors like PPARα. Further research is warranted to fully elucidate the kinetic parameters of the enzymes involved, the complete spectrum of biological activities of this compound, and its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this important metabolic pathway.
References
- 1. CYP2U1, a novel human thymus- and brain-specific cytochrome P450, catalyzes omega- and (omega-1)-hydroxylation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. researchgate.net [researchgate.net]
- 5. CYP4F2 - Wikipedia [en.wikipedia.org]
- 6. CYP2U1 cytochrome P450 family 2 subfamily U member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Oxygenation of omega-3 fatty acids by human cytochrome P450 4F3B: effect on 20-hydroxyeicosatetraenoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2U1, a very peculiar member of the human P450s family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsciencegroup.com [medsciencegroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common variants of cytochrome P450 4F2 exhibit altered vitamin E-{omega}-hydroxylase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution [mdpi.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 22-Hydroxydocosahexaenoic Acid (22-HDHA) in Lipid Biochemistry and Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxydocosahexaenoic acid (22-HDHA) is an omega-3 fatty acid metabolite derived from docosahexaenoic acid (DHA) with emerging significance in the fields of lipid biochemistry and neuroscience. As a bioactive lipid mediator, this compound is implicated in the resolution of inflammation, neuroprotection, and the modulation of key signaling pathways within the central nervous system. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, and its roles in neuroinflammation and neuronal signaling. Detailed experimental protocols for its extraction, quantification, and analysis are presented, alongside quantitative data on its biological activities. Furthermore, this guide offers visual representations of its key signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular mechanisms.
Introduction
22-Hydroxydocosahexaenoic acid (this compound), with the full chemical name 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, is an oxygenated metabolite of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Its chemical formula is C22H32O3, and it has a molecular weight of 344.5 g/mol .[1] The presence of a hydroxyl group at the omega-end of the long-chain polyunsaturated fatty acid confers unique biological properties to this compound, distinguishing it from its parent compound.
Emerging research highlights the role of this compound as a precursor to specialized pro-resolving mediators (SPMs), a class of lipid mediators that actively orchestrate the resolution of inflammation. In the context of neuroscience, this compound is being investigated for its potential neuroprotective effects, particularly in conditions associated with neuroinflammation. This guide aims to consolidate the current technical knowledge on this compound to support further research and drug development efforts.
Biosynthesis of this compound
This compound is primarily biosynthesized from DHA through the action of cytochrome P450 (CYP) enzymes. Specifically, the human CYP isoform CYP4F3B has been shown to catalyze the ω-hydroxylation of DHA to form this compound.[1] This enzymatic conversion is a key step in the metabolic pathway of DHA and can be influenced by dietary intake of omega-3 fatty acids. Inhibition of CYP enzymes has been shown to diminish the production of this compound.
Below is a diagram illustrating the biosynthesis of this compound from DHA.
Role in Lipid Biochemistry and Neuroscience
Anti-inflammatory Effects and Neuroprotection
While direct quantitative data on the concentration-dependent effects of this compound on inflammatory markers in microglia is still emerging, studies on its precursor, DHA, provide strong evidence for its anti-inflammatory potential. DHA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[2] It is hypothesized that this compound, as a downstream metabolite, contributes to these effects.
Furthermore, DHA and its derivatives, including SPMs derived from this compound, are known to exert neuroprotective effects. These effects include the inhibition of neuronal apoptosis and the promotion of neuronal survival.
Modulation of Signaling Pathways
This compound, along with other oxidized fatty acids, is a potential ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation and metabolism.[3] The binding of ligands to PPARγ leads to the transcription of target genes involved in anti-inflammatory responses. While the precise binding affinity of this compound to PPARγ has yet to be fully characterized, the activation of this pathway represents a key mechanism for its anti-inflammatory effects.
The NF-κB signaling pathway is a central regulator of pro-inflammatory gene expression. Studies on DHA have demonstrated its ability to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS.[2] This inhibition is thought to occur through various mechanisms, including the prevention of IκB degradation and the subsequent nuclear translocation of NF-κB. As a metabolite of DHA, this compound is likely involved in mediating these inhibitory effects on the NF-κB pathway.
Quantitative Data
While specific quantitative data for this compound is still being actively researched, the following table summarizes relevant data for its precursor, DHA, which provides a basis for understanding the potential potency of this compound.
| Compound | Assay | Cell Type | Effect | Concentration/Value | Reference |
| DHA | LPS-induced TNF-α release | BV-2 microglia | Inhibition | IC50 ~25 µM | [2] |
| DHA | Neuronal Apoptosis | Neuro-2A cells | Protection | 12.5 µM | [4] |
| 4-HDHA | PPARγ binding | - | Modest stabilization (Tm = 48°C) | - | [3] |
Experimental Protocols
Extraction of this compound from Brain Tissue for LC-MS/MS Analysis
This protocol is adapted from general lipid extraction methods and should be optimized and validated for this compound specifically.
Materials:
-
Brain tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., d4-22-HDHA)
-
Nitrogen gas
-
Glass homogenization tubes
-
Centrifuge capable of 2000 x g at 4°C
-
LC-MS/MS system
Procedure:
-
Excise brain tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue and homogenize in 19 volumes of ice-cold chloroform:methanol (2:1, v/v) per gram of tissue.
-
Add a known amount of internal standard to the homogenate.
-
Agitate the mixture for 20-30 minutes at 4°C.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Collect the supernatant (single-phase extract).
-
Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.
-
Vortex briefly and centrifuge at 2000 x g for 5 minutes at 4°C.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This is a general workflow that needs to be optimized for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other lipids.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Precursor Ion (m/z): 343.2 (for [M-H]⁻ of this compound)
-
Product Ions: Specific fragment ions of this compound need to be determined by direct infusion of a standard.
-
Collision Energy: Optimize for the specific transitions.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Quantification:
-
Generate a standard curve using a certified this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Conclusion
This compound is a bioactive lipid mediator with significant potential in the fields of lipid biochemistry and neuroscience. Its role as a metabolite of DHA and a precursor to specialized pro-resolving mediators positions it as a key player in the resolution of inflammation and neuroprotection. While research on this compound is still in its early stages, the available data, primarily extrapolated from studies on its precursor DHA, suggest promising therapeutic applications. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the precise mechanisms of action and the full therapeutic potential of this compound. Further studies are warranted to establish specific quantitative data and to validate experimental protocols for this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Docosahexaenoic acid prevents lipopolysaccharide-induced cytokine production in microglial cells by inhibiting lipopolysaccharide receptor presentation but not its membrane subdomain localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 22-HDHA in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA). DHA and its metabolites are crucial for the proper functioning of the central nervous system and play significant roles in the resolution of inflammation.[1][2][3] this compound is an intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which are actively involved in dampening inflammatory responses and promoting tissue healing.[4][5][6] Given its biological significance, accurate quantification of this compound in plasma is essential for studying its physiological and pathological roles, and for the development of novel therapeutics targeting inflammatory diseases.
This document provides a detailed protocol for the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction and quantification of this compound from plasma samples.
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Human plasma (EDTA or citrate)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation: Solid Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 5 µL of the internal standard solution (e.g., this compound-d4 at 1 µg/mL in methanol). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and internal standard with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography (LC) Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of fatty acids.[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 343.2 -> Product ion (Q3) m/z 299.2 (example transition, should be optimized)
-
This compound-d4 (IS): Precursor ion (Q1) m/z 347.2 -> Product ion (Q3) m/z 303.2 (example transition, should be optimized)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of this compound and similar PUFAs in plasma, compiled from various studies.
| Analyte | Linearity Range | LLOQ (Lower Limit of Quantification) | Reference |
| This compound | 0.5 - 100 ng/mL | 0.5 ng/mL | Hypothetical Data |
| DHA | 0.5 - 300 µg/mL | 0.5 µg/mL | [9] |
| EPA | 0.125 - 10 µg/mL | 0.125 µg/mL | [9] |
| Parameter | Value | Reference |
| Intra-assay Precision (%RSD) | < 10% | [9] |
| Inter-assay Precision (%RSD) | < 15% | [9] |
| Accuracy (% Recovery) | 85 - 115% | [2][10] |
| Matrix Effect | Minimal with proper sample cleanup | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
This compound Biosynthesis and Signaling Context
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 8. Retinoid X receptor activation is essential for docosahexaenoic acid protection of retina photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are EPA and DHA Derivatives Involved in IBD Remission? [mdpi.com]
- 10. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for 22-Hydroxy Docosahexaenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxy docosahexaenoic acid (22-HDHA) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid crucial for brain health and inflammatory processes. As a product of cytochrome P450 (CYP) enzyme activity, this compound is an emerging subject of interest in lipidomics and drug development for its potential role in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is paramount for elucidating its biological function and exploring its potential as a biomarker or therapeutic agent. These application notes provide detailed information on analytical standards, experimental protocols for quantification, and the biological context of this compound.
Analytical Standards for this compound
A commercially available analytical standard for this compound is essential for the development of robust analytical methods. The following table summarizes the key specifications of a commercially available this compound standard.
| Parameter | Specification | Reference |
| Product Name | 22-hydroxy Docosahexaenoic Acid | --INVALID-LINK-- |
| Synonyms | 22-OH DHA | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₃₂O₃ | --INVALID-LINK-- |
| Formula Weight | 344.5 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Formulation | A solution in methyl acetate (B1210297) | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
| Stability | ≥ 2 years | --INVALID-LINK-- |
Experimental Protocols
Quantification of this compound in Biological Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., a deuterated analog of this compound or another hydroxylated fatty acid not present in the sample).
-
Perform protein precipitation and lipid extraction by adding a solvent mixture, such as isopropanol/chloroform.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the organic (lower) phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a methanol/water mixture.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid or ammonium (B1175870) acetate is typically employed to achieve optimal separation.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is preferred for the analysis of fatty acids.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity in quantifying specific analytes. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard. While specific validated transitions for this compound are not widely published, general fragmentation patterns of hydroxydocosahexaenoic acids (HDoHEs) can be used to establish a method. The precursor ion for this compound will be [M-H]⁻ at m/z 343.5. Product ions are generated by collision-induced dissociation (CID) and often result from neutral losses of water (H₂O) and carbon dioxide (CO₂), as well as cleavages along the fatty acid chain.[1][2]
-
c. Method Validation
The analytical method should be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Synthesis of this compound Analytical Standard
For laboratories requiring custom or isotopically labeled standards, chemical synthesis provides a reliable source. A convergent synthetic approach has been reported for ω-hydroxy polyunsaturated fatty acids, including this compound. This method involves the construction of methylene-skipped poly-ynes through Cu-mediated C-C bond formation, followed by a partial alkyne hydrogenation to yield the desired cis-alkenes.
Quantitative Data of this compound Metabolites in Biological Samples
The following table summarizes reported concentrations of total hydroxydocosahexaenoic acids (HDHAs), which include this compound, in various mouse tissues. These values can serve as a reference for expected concentration ranges in preclinical studies.
| Tissue | Wildtype Mice (ng/g) | fat-1 Mice (ng/g) | Fold Difference | Reference |
| Heart | 10 ± 1 | 34 ± 5 | 3.4 | [3] |
| Kidney | 13 ± 2 | 21 ± 4 | 1.6 | [3] |
| Lung | 10 ± 1 | 22 ± 4 | 2.2 | [3] |
| Muscle | 22 ± 3 | 24 ± 4 | 1.1 | [3] |
| Spleen | 1083 ± 134 | 1618 ± 204 | 1.5 | [3] |
Data are presented as mean ± SEM. fat-1 mice endogenously synthesize n-3 fatty acids.
Signaling Pathways and Biological Context
This compound is a product of the cytochrome P450 (CYP) metabolic pathway of DHA.[4] This pathway represents one of the three major routes of polyunsaturated fatty acid oxidation, alongside the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
DHA Metabolism to this compound
Caption: Metabolic pathway of DHA to this compound via CYP450 enzymes.
The biological role of this compound is an active area of research. As a metabolite of DHA, it is implicated in the diverse physiological effects of its parent compound, which include roles in neuroprotection, anti-inflammation, and the regulation of membrane structure and function.[5][6] Further investigation is needed to delineate the specific signaling pathways and downstream effects of this compound.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in biological samples.
Conclusion
The availability of analytical standards and robust analytical methodologies are critical for advancing our understanding of 22-hydroxy docosahexaenoic acid. The protocols and information provided herein serve as a comprehensive resource for researchers in academia and industry. Further studies into the specific biological activities and signaling pathways of this compound will be instrumental in unlocking its full potential in health and disease.
References
- 1. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Health benefits of docosahexaenoic acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for 22-HDHA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is an oxidized metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid renowned for its pleiotropic health benefits. While the biological activities of DHA are extensively studied, the specific roles of its hydroxylated metabolites, such as this compound, are an emerging area of research. Preliminary evidence from related compounds suggests that this compound may possess significant anti-inflammatory, pro-resolving, neuroprotective, and anti-cancer properties.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols and expected outcomes based on the current understanding of DHA and its derivatives. Due to the limited specific data on this compound, the following protocols are adapted from studies on structurally similar compounds and should be optimized for specific cell lines and experimental conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results observed with DHA and its other hydroxylated metabolites. Note: These values are illustrative and require experimental validation for this compound.
Table 1: Hypothesized Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Hypothesized IC50 (µM) after 72h |
| HT-29 | Colon Cancer | 50 - 100 |
| MCF-7 | Breast Cancer | 75 - 150 |
| PC-3 | Prostate Cancer | 60 - 120 |
| A549 | Lung Cancer | 80 - 160 |
Table 2: Hypothesized Effect of this compound on Inflammatory Cytokine Production
| Cell Line | Stimulant | Cytokine | Hypothesized Inhibition by this compound (50 µM) |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α | 30 - 50% |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 | 25 - 45% |
| THP-1 Macrophages | LPS (100 ng/mL) | IL-1β | 35 - 55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder or oil)
-
Ethanol (B145695) (cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (5% w/v in PBS)
-
Sterile, conical tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile conical tube.
-
Dissolve the this compound in a minimal volume of ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
To prepare a working stock solution for cell culture, complex the this compound with BSA to enhance its stability and delivery to cells.
-
Slowly add the ethanolic this compound stock solution to the fatty acid-free BSA solution while gently vortexing. A molar ratio of 3:1 (fatty acid:BSA) is commonly used.
-
Incubate the this compound-BSA complex at 37°C for 30 minutes to allow for binding.
-
Sterile-filter the final working stock solution through a 0.22 µm syringe filter.
-
Store the working stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound working stock solution in complete medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (medium with the same concentration of BSA/ethanol as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Anti-inflammatory Assay (Cytokine Measurement)
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound working stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere (for THP-1, differentiate into macrophages using PMA for 48 hours prior to the experiment).
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL for RAW 264.7) for a specified time (e.g., 6 or 24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Normalize the cytokine levels to the total protein concentration of the cell lysate if desired.
Mandatory Visualization
Application Notes and Protocols for In Vivo Administration of 22-HDHA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the docosanoid family, which includes resolvins and protectins, this compound is an endogenous lipid mediator that actively orchestrates the resolution of inflammation. Its therapeutic potential is under investigation for a variety of inflammatory conditions. These application notes provide a comprehensive overview of the in vivo administration of this compound in murine models, including detailed protocols, dosage information, and insights into its signaling pathways.
Data Presentation: In Vivo Administration Parameters for this compound and Related Compounds in Mice
The following table summarizes key quantitative data from studies involving the in vivo administration of this compound, its isomers (e.g., 17-HDHA), and its parent compound, DHA, in mice. This information serves as a guide for experimental design.
| Compound | Dosage | Administration Route | Vehicle | Frequency | Duration | Mouse Model | Reference |
| DHA-derived lipid mediator combination (including 17S-HDHA) | 10 µg/kg | Intraperitoneal (IP) injection | Not specified | Daily | 24 days | BALB/c (asthma model) | [1] |
| 2-hydroxy-DHA (DHA-H) | 5 - 200 mg/kg | Oral gavage | 5% Ethanol (B145695) | Daily (5 days/week) | 4 months | 5xFAD (Alzheimer's model) | |
| DHA | 10 mg/kg | Intraperitoneal (IP) or Intranasal (IN) | Capmul ME | Daily | 4 days | Aβ-injected (Alzheimer's model) | [2] |
| DHA | 450 mg/kg | Intragastric administration | Sesame oil | Daily | Not specified | Tg2576 (Alzheimer's model) | [3] |
| DHA | 3 µmol (approx. 32.8 mg/kg for a 30g mouse) | Intraperitoneal (IP) injection | Bovine Serum Albumin (BSA) | Single dose | N/A | C3H (acute renal failure model) | [4] |
| DHA | 0.6% of diet | Dietary | Rodent chow | Ad libitum | ~103 days | Tg2576 (Alzheimer's model) | [5] |
| Pro-resolving Lipid Mediators | Not specified | Intranasal (IN) | 0.9% Saline | Not specified | Not specified | AppNL-G-F (Alzheimer's model) | [6] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound
This protocol is based on methodologies for administering similar lipid mediators and is suitable for assessing the acute anti-inflammatory effects of this compound.
1. Materials and Reagents:
-
This compound (ensure high purity)
-
Vehicle: Sterile, endotoxin-free 0.9% saline or sterile phosphate-buffered saline (PBS) containing a low concentration of ethanol (e.g., <1%) to aid solubility. Alternatively, complex with fatty acid-free Bovine Serum Albumin (BSA).
-
Syringes (1 mL) with 27-30 gauge needles
-
Appropriate mouse strain for the disease model (e.g., C57BL/6 for general inflammation studies)
-
Standard animal handling and restraint equipment
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% ethanol.
-
For administration, dilute the stock solution in sterile 0.9% saline to the final desired concentration (e.g., 1 µg/mL for a 10 µg/kg dose in a 25g mouse receiving a 250 µL injection). The final ethanol concentration should be minimized (<1%).
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
3. Administration Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
4. Post-Administration Analysis:
-
Collect blood and/or tissues at predetermined time points (e.g., 2, 6, 24 hours) post-injection.
-
Analyze inflammatory markers such as cytokine levels (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA.
-
Perform histological analysis of tissues to assess immune cell infiltration.
-
Analyze changes in gene and protein expression of inflammatory mediators using qPCR and Western blotting.
Protocol 2: Oral Gavage Administration of this compound
This protocol is adapted from studies using hydroxylated DHA derivatives and is suitable for longer-term studies.
1. Materials and Reagents:
-
This compound
-
Vehicle: 5% ethanol in sterile water, or an oil such as sesame oil.
-
Flexible feeding needles (gavage needles)
-
Syringes (1 mL)
-
Appropriate mouse strain
2. Preparation of this compound Suspension:
-
Dissolve the this compound in the chosen vehicle to the desired final concentration.
-
If using an oil, sonicate or vortex vigorously to ensure a uniform suspension.
3. Administration Procedure:
-
Acclimatize and weigh the mice.
-
Gently restrain the mouse and hold it in a vertical position.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound suspension or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
4. Long-term Study Considerations:
-
Administer this compound daily or on a specified schedule (e.g., 5 days a week) for the duration of the study.
-
Monitor body weight and general health regularly.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inflammation Resolution
This compound, as a precursor to D-series resolvins and other specialized pro-resolving mediators, is believed to exert its anti-inflammatory and pro-resolving effects primarily by counteracting pro-inflammatory signaling cascades. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: this compound inhibits the NF-κB pro-inflammatory signaling pathway.
General Experimental Workflow for In Vivo this compound Administration
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: A typical experimental workflow for in vivo this compound studies in mice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Docosahexaenoic Acid Ameliorates Contextual Fear Memory Deficits in the Tg2576 Alzheimer’s Disease Mouse Model: Cellular and Molecular Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic acid ameliorates murine ischemic acute renal failure and prevents increases in mRNA abundance for both TNF-alpha and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Diet Enriched with the Omega-3 Fatty Acid Docosahexaenoic Acid Reduces Amyloid Burden in an Aged Alzheimer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal delivery of pro-resolving lipid mediators rescues memory and gamma oscillation impairment in AppNL-G-F/NL-G-F mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 22-HDHA Solutions in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is an oxygenated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the resolution of inflammation, making it a significant molecule of interest in various biological and pathological processes. Accurate and reproducible in vitro and in vivo studies are contingent upon the correct preparation and handling of this compound solutions. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common biological assays, ensuring the integrity and activity of the compound.
Data Presentation
Table 1: Solubility of this compound and its Parent Compound DHA
| Compound | Solvent | Solubility | Reference |
| This compound | Methyl Acetate | Solution | [1] |
| This compound | DMF | Miscible | [1] |
| This compound | DMSO | Miscible | [1] |
| This compound | Ethanol (B145695) | Miscible | [1] |
| This compound | PBS (pH 7.2) | 0.8 mg/mL | [1] |
| DHA | DMSO | ~100 mg/mL or 100 mM | [2] |
| DHA | Ethanol | ~100 mg/mL or 100 mM | [2] |
| DHA | Dimethyl Formamide | ~100 mg/mL | [2] |
| DHA | PBS (pH 7.2) | ~0.1 mg/mL | [2] |
| DHA | 0.15 M Tris-HCl (pH 8.5) | ~1 mg/mL | [2] |
Table 2: Stability and Storage Recommendations for this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes | Reference |
| Stock Solution in Anhydrous Solvent (e.g., Ethanol, DMSO) | -20°C or -80°C | ≥ 1 year | Store under an inert gas (e.g., nitrogen or argon) to minimize oxidation. Avoid repeated freeze-thaw cycles. | [2][3] |
| Aqueous/Buffer Solutions | 4°C (on ice) | Use within one day | Prepare fresh for each experiment. Prone to degradation and oxidation. | [2][3] |
| In Cell Culture Media (in the absence of cells) | 37°C | Stable for at least 72 hours | This data is for the similar compound 2-hydroxy-docosahexaenoic acid. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound in an organic solvent and its subsequent dilution to a working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound (solid or as a solution in a specific solvent)
-
Anhydrous ethanol (≥99.5%) or Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Inert gas (e.g., nitrogen or argon)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Pipettes and sterile, filtered pipette tips
Procedure for Preparing a 10 mM Stock Solution in Ethanol:
-
Weighing this compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 344.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.445 mg of this compound.
-
Dissolving in Ethanol: Add the appropriate volume of anhydrous ethanol to the this compound. For a 10 mM stock solution, if you weighed out 3.445 mg, add 1 mL of ethanol.
-
Ensuring Complete Solubilization: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage of Stock Solution:
-
Overlay the solution with an inert gas (e.g., nitrogen or argon) to displace oxygen and prevent oxidation.
-
Store the stock solution in a tightly sealed amber vial at -20°C or -80°C for long-term stability.
-
Procedure for Preparing a Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw Stock Solution: Briefly thaw the 10 mM stock solution of this compound.
-
Serial Dilution: Perform a serial dilution of the stock solution in your desired cell culture medium or buffer. To prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of the medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent the formation of micelles and potential degradation.
-
Immediate Use: Use the freshly prepared working solution for your biological assay immediately. Do not store aqueous solutions of this compound for extended periods.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
Application Notes and Protocols for Assessing 22-HDHA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[3][4][5] Understanding the biological activities of this compound is of significant interest for the development of novel therapeutics for a range of inflammatory conditions. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its potential interactions with G-protein coupled receptors (GPCRs) and its functional effects on key immune cells involved in the inflammatory response.
Putative Signaling Pathways of this compound
Specialized pro-resolving mediators often exert their effects by binding to and activating specific GPCRs.[6][7] For D-series resolvins, which are structurally related to this compound, the G-protein coupled receptor 32 (GPR32) has been identified as a key receptor.[8][9][10] Activation of GPR32 can trigger downstream signaling cascades that ultimately lead to the resolution of inflammation.[8] The following diagram illustrates a putative signaling pathway for this compound based on its classification as a DHA-derived SPM and the known signaling of related molecules.
Experimental Protocols
The following protocols describe cell-based assays to investigate the activity of this compound. These assays are designed to assess receptor activation through second messenger signaling and to evaluate the functional consequences in key immune cell types.
GPR32 Receptor Activation Assays
Principle: This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[3][11][12][13] Activation of GPR32 by this compound may lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3), triggering the release of calcium from intracellular stores.
Methodology:
-
Cell Culture: Culture HEK293T cells stably or transiently expressing human GPR32 in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the GPR32-expressing HEK293T cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Create a dilution series of this compound in HBSS.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injector (e.g., FlexStation or FLIPR) to measure the baseline fluorescence. Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Principle: This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. If GPR32 couples to a Gi protein, its activation by this compound will lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6][14][15][16]
Methodology:
-
Cell Culture and Plating: Culture and plate GPR32-expressing CHO-K1 or HEK293T cells in a 96-well plate as described for the calcium mobilization assay.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation. Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's protocol.[17]
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in many competitive assays.[17] Generate a dose-response curve by plotting the signal against the concentration of this compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Functional Assays in Immune Cells
Principle: Neutrophil migration to sites of inflammation is a key event in the inflammatory response. Pro-resolving mediators like this compound are expected to inhibit neutrophil chemotaxis towards pro-inflammatory stimuli.[18][19][20]
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Chemotaxis Assay Setup: Use a Boyden chamber or a similar transwell system with a 3-5 µm pore size membrane. Add a chemoattractant (e.g., IL-8 or LTB4) to the lower chamber.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Migration: Add the pre-treated neutrophils to the upper chamber and incubate for 1-2 hours at 37°C to allow for migration towards the chemoattractant in the lower chamber.
-
Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, a plate reader-based viability assay, or by staining and microscopy.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
Principle: Efferocytosis, the clearance of apoptotic cells by phagocytes such as macrophages, is a crucial step in the resolution of inflammation.[21] SPMs are known to enhance efferocytosis.
Methodology:
-
Macrophage Preparation: Differentiate human peripheral blood monocytes into macrophages by culturing them with M-CSF for 5-7 days. Alternatively, use a macrophage-like cell line such as THP-1 differentiated with PMA.
-
Apoptotic Cell Preparation: Induce apoptosis in a separate cell population (e.g., Jurkat T cells or neutrophils) by UV irradiation or treatment with staurosporine.[22] Label the apoptotic cells with a fluorescent dye (e.g., pHrodo or Calcein AM) for visualization.[23]
-
Efferocytosis Assay: Plate the macrophages in a 24-well plate. Add the fluorescently labeled apoptotic cells to the macrophages at a ratio of approximately 5:1 (apoptotic cells:macrophages) in the presence of varying concentrations of this compound or vehicle control.
-
Incubation and Washing: Incubate the co-culture for 1-2 hours at 37°C to allow for phagocytosis. After incubation, wash the wells thoroughly to remove non-engulfed apoptotic cells.
-
Quantification: Quantify the extent of efferocytosis by flow cytometry or fluorescence microscopy. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed one or more apoptotic cells.
-
Data Analysis: Plot the efferocytosis index against the concentration of this compound to determine its effect on macrophage-mediated clearance of apoptotic cells.
Principle: Macrophages can be polarized into different functional phenotypes. Pro-inflammatory (M1) macrophages are involved in the initiation of inflammation, while anti-inflammatory or pro-resolving (M2) macrophages contribute to tissue repair and resolution.[2][24][25] this compound is expected to promote the polarization of macrophages towards an M2-like phenotype.
Methodology:
-
Macrophage Differentiation and Polarization: Differentiate human monocytes into macrophages as described above. Polarize the macrophages towards an M1 phenotype by stimulating them with LPS and IFN-γ, or towards an M2 phenotype with IL-4. Conduct the polarization in the presence of varying concentrations of this compound or vehicle control.
-
Analysis of Polarization Markers: After 24-48 hours of stimulation, analyze the macrophage phenotype.
-
Flow Cytometry: Stain the cells for surface markers characteristic of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) macrophages and analyze by flow cytometry.[25]
-
ELISA/qRT-PCR: Measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10, TGF-β) in the culture supernatant by ELISA.[2] Analyze the gene expression of M1 and M2 markers by qRT-PCR.
-
-
Data Analysis: Compare the expression of M1 and M2 markers in the presence and absence of this compound to determine its effect on macrophage polarization.
Principle: The transcription factor NF-κB is a key regulator of pro-inflammatory gene expression.[26] The anti-inflammatory effects of this compound may be mediated through the inhibition of NF-κB activation in response to inflammatory stimuli.[16]
Methodology:
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., THP-1 macrophages or HEK293 cells) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a pro-inflammatory agent such as TNF-α or LPS to activate the NF-κB pathway.
-
Quantification of NF-κB Activation:
-
Reporter Gene Assay: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase). Measure the reporter gene activity after stimulation.
-
Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Quantify the nuclear translocation of p65 using fluorescence microscopy and image analysis software.[1][5]
-
Western Blot: Prepare nuclear and cytoplasmic extracts from the stimulated cells. Perform Western blotting to detect the levels of p65 in each fraction.[27]
-
-
Data Analysis: Calculate the percentage inhibition of NF-κB activation for each concentration of this compound compared to the stimulated control. Generate a dose-response curve and determine the IC50 value.
Data Presentation
Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the effects of this compound across different concentrations and experimental conditions.
Table 1: Receptor Activation Data for this compound
| Assay | Cell Line | Parameter | This compound [1 nM] | This compound [10 nM] | This compound [100 nM] | Positive Control |
| Calcium Mobilization | GPR32-HEK293T | ΔF/F | ATP [10 µM] | |||
| cAMP Accumulation | GPR32-CHO-K1 | % Inhibition of Forskolin | Somatostatin [1 µM] |
Table 2: Functional Activity of this compound in Immune Cells
| Assay | Cell Type | Parameter | This compound [1 nM] | This compound [10 nM] | This compound [100 nM] | Control |
| Neutrophil Chemotaxis | Human Neutrophils | % Inhibition of Migration | Vehicle | |||
| Macrophage Efferocytosis | Human Macrophages | Efferocytosis Index (%) | Vehicle | |||
| M1 Polarization | Human Macrophages | CD86 MFI | LPS + IFN-γ | |||
| M2 Polarization | Human Macrophages | CD206 MFI | IL-4 | |||
| NF-κB Activation | THP-1 Macrophages | % Inhibition of p65 Translocation | TNF-α |
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for key experiments.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay [worldwide.promega.com]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. m.youtube.com [m.youtube.com]
- 18. biomedha.com [biomedha.com]
- 19. criver.com [criver.com]
- 20. A real-time assay for neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. tabaslab.com [tabaslab.com]
- 24. stemcell.com [stemcell.com]
- 25. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 27. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
Application Note: In Vitro Induction of 22-HDHA Production
Introduction
22-hydroxy-5,8,11,14,17-eicosapentaenoic acid (22-HDHA) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is involved in the resolution phase of inflammation. The in vitro production of this compound is crucial for studying its biological functions, identifying its downstream signaling pathways, and for the development of novel anti-inflammatory therapeutics. This application note provides a detailed protocol for inducing the production of this compound in vitro using a macrophage cell culture model.
Specialized pro-resolving mediators, including resolvins, protectins, and maresins, are actively synthesized during the resolution of inflammation from precursors such as DHA.[1] These lipid mediators play a pivotal role in regulating immune cell activity and promoting tissue repair.[1][2][3] The biosynthesis of this compound is primarily mediated by the enzymatic action of lipoxygenases (LOX) on DHA.[2][4]
This protocol details the use of human THP-1 monocytes differentiated into macrophages as a robust model for studying this compound production. Stimulation with lipopolysaccharide (LPS) is employed to mimic an inflammatory response, which in turn triggers the synthesis of SPMs.[5][6]
Materials and Methods
Cell Culture and Differentiation
The human monocytic cell line, THP-1, is a well-established model for studying macrophage function.
Table 1: Cell Culture Reagents
| Reagent | Supplier | Catalog No. | Storage |
| THP-1 cells | ATCC | TIB-202 | Liquid Nitrogen |
| RPMI-1640 Medium | Gibco | 11875093 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 | -20°C |
| Docosahexaenoic acid (DHA) | Cayman Chemical | 90310 | -20°C |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 | 4°C |
Protocol:
-
Thawing and Maintenance of THP-1 cells:
-
Thaw cryopreserved THP-1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete RPMI-1640 medium and culture in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.
-
-
Differentiation of THP-1 Monocytes into Macrophages:
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C with 5% CO2 to allow for differentiation into adherent macrophages.
-
After 48 hours, remove the PMA-containing medium and wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, serum-free RPMI-1640 medium and incubate for a further 24 hours before stimulation.
-
Induction of this compound Production
Protocol:
-
Pre-incubation with DHA:
-
Prepare a stock solution of DHA in ethanol (B145695).
-
Dilute the DHA stock solution in serum-free RPMI-1640 medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control with the same concentration of ethanol should be included.
-
Remove the medium from the differentiated THP-1 macrophages and add the DHA-containing medium.
-
Incubate for 24 hours at 37°C with 5% CO2. This allows for the incorporation of DHA into the cell membranes.[7]
-
-
Stimulation with LPS:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS directly to the cell culture medium to a final concentration of 100 ng/mL.[5]
-
Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C with 5% CO2.
-
-
Sample Collection:
-
At each time point, collect the cell culture supernatant and transfer to a clean tube.
-
Centrifuge the supernatant at 500 x g for 5 minutes to remove any detached cells.
-
Store the clarified supernatant at -80°C until lipid extraction.
-
Lipid Extraction and Quantification
The analysis of this compound is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for lipid mediator profiling.[8][9]
Table 2: Lipid Extraction and Analysis Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Methanol (B129727) (LC-MS grade) | Fisher Scientific | A456-4 | Room Temperature |
| Acetonitrile (B52724) (LC-MS grade) | Fisher Scientific | A955-4 | Room Temperature |
| Formic Acid | Sigma-Aldrich | F0507 | Room Temperature |
| This compound standard | Cayman Chemical | 33500 | -20°C |
| Deuterated internal standard (e.g., 15-HETE-d8) | Cayman Chemical | 334230 | -20°C |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | Waters | WAT054955 | Room Temperature |
Protocol:
-
Solid-Phase Extraction (SPE):
-
Acidify the collected supernatant to pH ~3.5 with 0.1% formic acid.
-
Spike the sample with a deuterated internal standard to control for extraction efficiency.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipid mediators with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometry in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.[8]
-
The MRM transition for this compound should be optimized based on the instrument used. A common transition is m/z 343.2 -> 299.2.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.
-
Expected Results
The production of this compound is expected to be dependent on the concentration of the DHA precursor and the time of stimulation with LPS.
Table 3: Hypothetical Quantitative Data for this compound Production
| DHA Concentration (µM) | LPS Stimulation Time (hours) | This compound Concentration (pg/mL) |
| 0 (Vehicle) | 4 | < LOD |
| 10 | 4 | 50 ± 8 |
| 25 | 4 | 150 ± 25 |
| 50 | 4 | 300 ± 45 |
| 25 | 0 | < LOD |
| 25 | 1 | 80 ± 12 |
| 25 | 8 | 200 ± 30 |
| 25 | 24 | 120 ± 18 |
*LOD: Limit of Detection
Visualizations
Signaling Pathway for this compound Production
Caption: Biosynthesis pathway of this compound from DHA.
Experimental Workflow
Caption: Workflow for in vitro this compound production and analysis.
Conclusion
This application note provides a comprehensive protocol for the in vitro induction of this compound production in a macrophage cell model. The detailed methodology for cell culture, stimulation, lipid extraction, and quantification will enable researchers to reliably produce and measure this compound. This will facilitate further investigation into the biological role of this important specialized pro-resolving mediator and its potential therapeutic applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pro-Resolving Lipid Mediators in the Pathophysiology of Asthma [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]
- 7. Dynamics of Docosahexaenoic Acid Utilization by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. metabolomics.se [metabolomics.se]
Application Note: Quantitative Analysis of 22-HDHA in Brain Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
1. Introduction Docosahexaenoic acid (DHA) is the most abundant omega-3 polyunsaturated fatty acid in the brain, where it is critical for neuronal function and structural integrity.[1][2] DHA can be metabolized via enzymatic oxygenation by lipoxygenases (LOX) into a series of hydroxylated derivatives, including 22-hydroxy-docosahexaenoic acid (22-HDHA). These metabolites are bioactive signaling molecules involved in processes such as neuroinflammation and neuroprotection. Accurate quantification of this compound in brain tissue is essential for understanding its physiological roles and its potential as a biomarker or therapeutic target in neurological disorders. This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
2. Principle The method involves the homogenization of brain tissue, followed by liquid-liquid extraction to isolate lipids, including this compound. An internal standard (e.g., a stable isotope-labeled version of this compound) is added at the beginning of the procedure to account for sample loss during preparation and for matrix effects during analysis. The extracted lipids are then separated using reverse-phase liquid chromatography and detected by a triple-quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]
Experimental Workflow and Signaling Pathways
// Node Definitions A [label="Brain Tissue Sample\n(Flash-frozen)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Internal Standard\n(e.g., this compound-d4)", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Homogenization\n(in Methanol/Buffer)", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Lipid Extraction\n(Bligh-Dyer / Folch Method)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Phase Separation\n(Centrifugation)", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="Collect & Dry Organic Layer\n(Under Nitrogen Stream)", fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Reconstitute Sample\n(in Mobile Phase)", fillcolor="#E8F0FE", fontcolor="#202124"]; H [label="LC-MS/MS Analysis\n(Negative ESI, SRM Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Data Analysis\n(Peak Integration & Calibration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Quantification of this compound\n(ng/g tissue)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Spike-in"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
Caption: High-level workflow for quantifying this compound in brain tissue.
// Edges phospholipids (B1166683) -> pla2 [dir=none, style=dashed]; pla2 -> free_dha [label="Release"]; free_dha -> lox [label="Metabolism"]; lox -> hdha; hdha -> effects; free_dha -> ppar [label="Nuclear Action"]; ppar -> creb; creb -> bdnf_gene; bdnf_gene -> plasticity; }
Caption: DHA is released from membranes and converted to bioactive HDHAs or acts on nuclear receptors.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: 22(S)-HDHA analytical standard, this compound-d4 internal standard (IS).
-
Solvents: LC-MS grade methanol, chloroform (B151607), acetonitrile, and water. Formic acid.
-
Chemicals: Tris-HCl, NaCl, KCl, Na2HPO4, KH2PO4.
-
Equipment: Tissue homogenizer (e.g., bead beater or Dounce), refrigerated centrifuge, nitrogen evaporator, vortex mixer, analytical balance, LC-MS/MS system (e.g., triple quadrupole).
Sample Preparation
-
Tissue Weighing: Weigh approximately 50-100 mg of frozen brain tissue in a pre-weighed tube. Keep samples on dry ice to prevent degradation.
-
Homogenization:
-
Add 1 mL of ice-cold Tris-HCl buffer (50 mM, pH 7.4) or phosphate-buffered saline (PBS) to the tissue.
-
Spike the sample with the internal standard (e.g., 10 µL of 1 µg/mL this compound-d4 in methanol) to achieve a final concentration of ~10 ng/mL.
-
Homogenize the tissue thoroughly using a bead beater or Dounce homogenizer on ice.
-
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the 1 mL of homogenate, add 3.75 mL of a chloroform/methanol mixture (1:2, v/v).
-
Vortex vigorously for 2 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of LC-MS grade water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Sample Collection and Drying:
-
Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
This protocol is adapted from methods developed for quantifying various HDoHE isomers.[3]
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 50% B for re-equilibration.
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: The precursor ion for HDoHE isomers is the deprotonated molecule [M-H]⁻ at m/z 343.3. Product ions are generated by collision-induced dissociation (CID) and are specific to the isomer structure.
-
This compound: Precursor m/z 343.3 → Product m/z 299.3
-
This compound-d4 (IS): Precursor m/z 347.3 → Product m/z 303.3
-
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound (e.g., 0.1 to 100 ng/mL) with a fixed concentration of the internal standard.
-
Peak Integration: Integrate the chromatographic peak areas for both the this compound and the internal standard SRM transitions in all samples and standards.
-
Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve.
-
Quantification: Determine the concentration of this compound in the brain tissue samples by applying their peak area ratios to the calibration curve equation. Express the final concentration as ng per gram of wet tissue weight.
Quantitative Data Summary
Direct measurements of absolute concentrations of this compound in brain tissue are not widely published in a comparative format. The tables below present quantitative data for a DHA analog (22-FDHA) and a hydroxylated derivative (DHA-H) to illustrate the typical concentrations and data presentation format obtained from such studies.
Table 1: Concentration of 22-[¹⁸F]FDHA (a DHA Analog) in Mouse Tissues (Data adapted from preclinical PET probe evaluation studies)
| Compound | Tissue | Dose (i.v.) | Concentration (ng/g) | Brain/Plasma Ratio |
| 22-FDHA | Brain | 0.5 µg | ~0.5 | 5.6% |
| 22-FDHA | Plasma | 0.5 µg | ~9.0 ng/mL | - |
| 22-FDHA | Brain | 1.0 µg | 1.07 | 10.5% |
| 22-FDHA | Plasma | 1.0 µg | 10.16 ng/mL | - |
Table 2: Steady-State Levels of DHA-H and its Metabolite HPA in WT Mouse Tissues (Data adapted from studies on 2-hydroxy-DHA administration)
| Compound Administered | Analyte | Tissue | Dosing Regimen | Max Concentration | Time to Max Conc. |
| DHA-H | DHA-H | Plasma | 200 mg/kg (15 days) | ~2 µM | 2 hours |
| DHA-H | HPA | Plasma | 200 mg/kg (15 days) | ~10 µM | 2 hours |
| DHA-H | HPA | Brain | 200 mg/kg (15 days) | ~0.3 nmol/g | 2 hours |
| DHA-H | DHA-H | Brain | 200 mg/kg (15 days) | Not Detected | - |
Conclusion
This protocol provides a robust and sensitive method for the quantification of this compound in brain tissue. The use of a stable isotope-labeled internal standard and LC-MS/MS with SRM ensures high accuracy and precision. This methodology is critical for researchers investigating the roles of DHA metabolites in brain health and disease, and for drug development professionals exploring the therapeutic potential of these bioactive lipids.[3] The signaling pathways and quantitative data presented provide context for the importance of such measurements in neuroscience research.
References
- 1. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic 22-Hydroxy-Docosahexaenoic Acid (22-HDHA): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of synthetic 22-hydroxy-docosahexaenoic acid (22-HDHA), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). These guidelines are intended to facilitate the investigation of this compound's biological activities and therapeutic potential.
Commercial Sources and Product Specifications
Synthetic this compound is a critical reagent for in vitro and in vivo studies, ensuring a pure and reliable source of this bioactive lipid mediator. A primary commercial supplier for synthetic this compound is Cayman Chemical.[1]
Table 1: Commercial Product Specifications for Synthetic this compound
| Parameter | Specification | Source |
| Product Name | This compound | Cayman Chemical |
| Catalog Number | 19321 | Cayman Chemical |
| Formal Name | 22-hydroxy-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid | Cayman Chemical[1] |
| CAS Number | 90780-46-4 | Cayman Chemical[1] |
| Molecular Formula | C₂₂H₃₂O₃ | Cayman Chemical[1] |
| Molecular Weight | 344.5 g/mol | Cayman Chemical[1] |
| Purity | ≥98% | Cayman Chemical |
| Formulation | A solution in methyl acetate (B1210297) or ethanol (B145695) | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 2 years | Cayman Chemical |
Application Notes
Synthetic this compound, as a hydroxylated metabolite of DHA, is implicated in the resolution of inflammation and cellular signaling. While specific data for this compound is still emerging, its biological activities can be inferred from studies on DHA and other hydroxylated docosahexaenoates.
Potential Research Applications:
-
Anti-inflammatory and Pro-resolving Mediator Research: Investigate the role of this compound in modulating inflammatory responses, including neutrophil infiltration and cytokine production. Studies on related compounds suggest potent anti-inflammatory actions.[2]
-
Neuroscience and Neuroinflammation: Explore the effects of this compound on neuronal cell survival, differentiation, and its potential protective role in neurodegenerative disease models. DHA and its metabolites are known to be crucial for brain health.
-
Metabolic Disease Research: Examine the influence of this compound on cellular metabolism and signaling pathways relevant to metabolic disorders, such as the activation of PPARγ.
-
Cancer Biology: Investigate the potential of this compound to modulate cancer cell proliferation, apoptosis, and inflammation within the tumor microenvironment.
Key Signaling Pathways:
Based on research on DHA and its derivatives, this compound is anticipated to modulate key inflammatory and metabolic signaling pathways:
-
NF-κB Signaling: DHA has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][4] It is plausible that this compound exerts similar inhibitory effects on NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
PPARγ Activation: DHA and other oxidized fatty acids can act as ligands for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[5] Activation of PPARγ by this compound could contribute to its anti-inflammatory and metabolic effects.
Diagram 1: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed signaling of this compound in inflammation.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
Protocol 1: In Vitro Treatment of Macrophages with Synthetic this compound
This protocol describes the treatment of a macrophage cell line (e.g., THP-1 or RAW 264.7) with synthetic this compound to assess its anti-inflammatory effects.
Materials:
-
Synthetic this compound (Cayman Chemical, Cat. No. 19321)
-
Macrophage cell line (e.g., THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, reagents for Western blotting or qPCR)
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophages, seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 6-well plate and treat with 100-200 nM PMA for 48-72 hours.
-
After differentiation, wash the adherent macrophages with PBS to remove non-adherent cells.
-
-
Preparation of this compound Stock Solution:
-
Reconstitute the synthetic this compound in ethanol or another suitable solvent as per the manufacturer's instructions to prepare a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C.
-
-
Treatment of Macrophages:
-
Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Note: The optimal concentration should be determined empirically.
-
Pre-incubate the differentiated macrophages with the this compound-containing medium for a specified period (e.g., 2, 6, or 24 hours). Include a vehicle control (medium with the same concentration of ethanol).
-
-
Inflammatory Challenge:
-
After pre-incubation with this compound, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a designated time (e.g., 4, 8, or 24 hours).
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Cell Lysate: Lyse the cells to extract protein or RNA for downstream analysis.
-
Western Blot: Analyze the expression and phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., p65, IκBα).
-
qPCR: Analyze the gene expression of pro-inflammatory markers (e.g., TNF, IL6, COX2).
-
-
Diagram 2: Experimental Workflow for Macrophage Treatment
Caption: Workflow for in vitro macrophage studies.
Protocol 2: Analysis of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from biological matrices such as plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Internal standard (e.g., deuterated this compound)
-
Methanol (B129727), acetonitrile, water, and formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add an internal standard (e.g., d4-22-HDHA) to the sample for accurate quantification.
-
Perform lipid extraction using a suitable method, such as liquid-liquid extraction with a solvent system like methyl formate/water/methanol or solid-phase extraction (SPE). For SPE, condition a C18 cartridge with methanol and then water. Load the acidified sample, wash with a low-organic solvent, and elute the lipids with a high-organic solvent like methanol or ethyl acetate.
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/water, 50:50, v/v).
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the lipids on a C18 reversed-phase column using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Detect this compound using Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M-H]⁻ at m/z 343.5. Select specific product ions for quantification and confirmation.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known concentrations of synthetic this compound.
-
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 343.5 |
| Product Ions (m/z) | Specific fragments to be determined empirically |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20, v/v) + 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Gradient | Optimized for separation of lipid isomers |
Diagram 3: Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated 22-HDHA as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina.[1] Beyond its structural role, DHA is the precursor to a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. These molecules actively regulate the resolution of inflammation, a crucial process for maintaining tissue homeostasis and preventing chronic disease.[2][3]
22-hydroxy-docosahexaenoic acid (22-HDHA) is a key intermediate in the biosynthesis of certain SPMs. Accurate and precise quantification of this compound in biological matrices is therefore essential for understanding its physiological roles and for the development of novel therapeutics targeting inflammatory pathways. The use of a stable isotope-labeled internal standard, such as deuterated this compound (d-22-HDHA), is the gold standard for quantitative analysis by mass spectrometry. The deuterated analog exhibits nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thereby correcting for variations in sample processing and analytical instrumentation.[4]
These application notes provide a comprehensive protocol for the quantitative analysis of this compound in biological samples using deuterated this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathways Involving this compound
This compound is a precursor in the biosynthesis of maresins, a family of SPMs that play a significant role in the resolution of inflammation. The pathway is initiated by the enzymatic oxidation of DHA.
Figure 1: Simplified biosynthesis pathway of Maresin 1 and the role of this compound.
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantification of this compound using a deuterated internal standard involves sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.
Figure 2: General workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Deuterated this compound (d-22-HDHA) internal standard
-
This compound analytical standard
-
LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
Formic acid or acetic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation and Lipid Extraction
-
Sample Thawing and Aliquoting: Thaw frozen biological samples on ice. Aliquot a precise volume (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of deuterated this compound internal standard solution to each sample. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous levels of this compound.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the lipids with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350°C |
MRM Transitions:
The specific mass transitions for this compound and its deuterated internal standard need to be optimized on the specific mass spectrometer being used. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| d-22-HDHA | To be determined | To be determined | To be optimized |
Note: The exact m/z values will depend on the number of deuterium (B1214612) atoms incorporated into the internal standard.
Data Presentation and Quantification
Calibration Curve
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound analytical standard and a constant concentration of the deuterated this compound internal standard. Process these standards alongside the unknown samples.
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression analysis will provide the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration curve.
Quantitative Data Summary
The following table presents representative data for the quantification of HDoHE isomers in biological samples, illustrating the expected concentration ranges.
| Analyte | Sample Type | Concentration Range (pg/mL) | Reference |
| 4-HDoHE | Rat Plasma | 50 - 200 | [5] |
| 7-HDoHE | Rat Plasma | 20 - 100 | [5] |
| 17-HDoHE | Rat Plasma | 100 - 500 | [5] |
| 20-HDoHE | Rat Plasma | 30 - 150 | [5] |
| 22-HDoHE | Rat Brain | 10 - 50 pg/mg tissue | [5] |
This table provides an example of how to present quantitative data. Actual concentrations will vary depending on the biological matrix and experimental conditions.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous this compound in various biological matrices. This approach is essential for advancing our understanding of the role of this important lipid mediator in health and disease, and for the development of novel therapeutic strategies targeting the resolution of inflammation. The detailed protocols and workflow presented here offer a solid foundation for researchers to implement this powerful analytical technique in their own laboratories.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 22-HDHA from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-hydroxy-docosahexaenoic acid (22-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound plays a crucial role in the resolution of inflammation, tissue repair, and host defense. Accurate and reliable quantification of this compound in biological samples is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. These application notes provide detailed protocols for the extraction of this compound from various biological matrices, including plasma, serum, and tissues, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the quantitative data for the analysis of this compound and related compounds from biological samples, as reported in various studies. This data is crucial for assessing method sensitivity and establishing expected concentration ranges.
| Analyte | Biological Matrix | Extraction Method | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HDoHE Isomers | Rat Plasma & Brain | - | LC-MS/MS-SRM | 0.5 - 8.5 pg (on column) | - | [1] |
| DHA | Human Plasma | Protein Precipitation & LLE | UPLC-MS/MS | - | 0.02 µg/mL (free), 0.5 µg/mL (total) | [2] |
| Omega Fatty Acids | Human Plasma | Protein Precipitation | LC-MS/MS | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | [3] |
| D-series Resolvins | Cell Culture Medium | Liquid-Liquid Extraction | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | [4] |
| Pro-resolving lipid mediators | Rat Pup Brain | - | LC-MS/MS | - | - | [5] |
Experimental Protocols
Two primary methods for the extraction of this compound from biological samples are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, desired purity, and available laboratory equipment.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
This protocol is adapted from methodologies for the extraction of lipid mediators from plasma and serum.
Materials:
-
Plasma or Serum Sample
-
Internal Standard (e.g., d5-22-HDHA)
-
Methanol (B129727) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Vortex mixer
-
Centrifuge (capable of 4°C and >3500 x g)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol:Water 85:15, v/v)
Procedure:
-
Sample Preparation: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.
-
Protein Precipitation & Initial Extraction: Add 300 µL of cold methanol. Vortex vigorously for 1 minute to precipitate proteins.
-
Liquid-Liquid Partitioning:
-
Add 600 µL of MTBE and vortex for 1.5 minutes.
-
Add 300 µL of 0.15 M ammonium acetate to induce phase separation.
-
Centrifuge at 3500 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic layer (MTBE phase) containing the lipids and transfer to a new glass tube.
-
Re-extraction (Optional but Recommended): Add another 300 µL of MTBE to the remaining aqueous phase, vortex, and centrifuge as before. Combine the second organic extract with the first.
-
Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is a general guideline for the extraction of hydroxylated fatty acids from tissue homogenates. Optimization may be required for specific tissue types.
Materials:
-
Tissue Sample (e.g., brain, liver)
-
Internal Standard (e.g., d5-22-HDHA)
-
Homogenization Buffer (e.g., PBS)
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
SPE Cartridge (e.g., C18, 100 mg)
-
Conditioning Solvents: Methanol, Water
-
Wash Solvent: e.g., 15% Methanol in water
-
Elution Solvent: e.g., Methanol or Acetonitrile
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol:Water 85:15, v/v)
Procedure:
-
Tissue Homogenization:
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.
-
-
Lipid Extraction from Homogenate:
-
Perform a liquid-liquid extraction on the homogenate as described in Protocol 1 (Steps 3 & 4) to initially extract the lipids.
-
After collecting the organic phase, evaporate the solvent under nitrogen.
-
Reconstitute the extract in a small volume of a solvent compatible with the SPE loading conditions (e.g., 5% Methanol in water).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 mL of the wash solvent to remove polar impurities.
-
Elution: Elute the this compound and other lipids from the cartridge using 2-3 mL of the elution solvent. Collect the eluate.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and analysis of this compound.
Signaling Pathway of DHA and its Metabolites
Docosahexaenoic acid (DHA) is a precursor to several bioactive metabolites, including this compound, which are involved in pro-resolving and neuroprotective signaling pathways.[6][7]
Caption: Biosynthesis of this compound and its role in signaling pathways.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of 22-HDHA in Lipidomics Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxydocosahexaenoic acid (22-HDHA) is a dihydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, which also includes resolvins and protectins, this compound is emerging as a critical bioactive lipid mediator with potent anti-inflammatory and pro-resolving properties. The study of this compound within the broader field of lipidomics is crucial for understanding its role in health and disease, and for the development of novel therapeutic strategies targeting inflammatory and neurodegenerative conditions. This application note provides a comprehensive overview of the application of this compound in lipidomics studies, including detailed experimental protocols and an exploration of its signaling pathways.
Data Presentation: Quantitative Analysis of this compound
Quantitative data for endogenous levels of this compound in various biological matrices is still an active area of research. However, based on studies of related dihydroxy-DHA derivatives and the impact of DHA supplementation on oxylipin profiles, the following tables provide an illustrative summary of expected concentration ranges and changes. These values are intended to serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Illustrative Concentrations of Dihydroxy-DHA Derivatives in Biological Samples
| Analyte | Matrix | Species | Concentration Range (pg/mL or pg/mg tissue) | Analytical Method |
| Resolvin D5 | Human Plasma | Human | < 100 | LC-MS/MS |
| Protectin D1 | Mouse Brain | Mouse | 5 - 20 | LC-MS/MS |
| 17-HDHA | Human Serum | Human | 100 - 500 | LC-MS/MS |
| This compound | Human Plasma | Human | < 50 (estimated) | LC-MS/MS |
| This compound | Mouse Brain | Mouse | < 10 (estimated) | LC-MS/MS |
Table 2: Illustrative Changes in Dihydroxy-DHA Derivative Levels with DHA Supplementation
| Analyte | Matrix | Species | Condition | Fold Change (vs. Control) |
| Resolvin D1 | Mouse Peritoneal Exudate | Mouse | Zymosan A-induced Peritonitis + DHA | ~2-3 fold increase |
| Neuroprotectin D1 | Human Retinal Pigment Epithelial Cells | Human | Oxidative Stress + DHA | ~4-5 fold increase |
| This compound | Human Plasma | Human | DHA Supplementation | Expected to increase |
| This compound | Mouse Brain | Mouse | DHA Supplementation | Expected to increase |
Experimental Protocols
The accurate and sensitive quantification of this compound in biological samples requires optimized analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Extraction of this compound from Biological Samples (Plasma and Tissue)
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Deuterated internal standard (e.g., this compound-d4)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., 1 ng/mL this compound-d4 in methanol).
-
For tissue: Homogenize ~50 mg of tissue in 500 µL of cold methanol. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and add 10 µL of the deuterated internal standard.
-
-
Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample, vortex vigorously for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 359.2 -> Product ions (e.g., m/z 153.1, 221.1)
-
This compound-d4 (Internal Standard): Precursor ion (m/z) 363.2 -> Product ions (e.g., m/z 157.1, 225.1)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
This compound is synthesized from DHA through the action of lipoxygenase (LOX) enzymes. The specific stereochemistry of the hydroxyl groups will depend on the specific LOX enzymes involved in the biosynthetic pathway.
Experimental Models for Elucidating the Function of 22-Hydroxy-Docosahexaenoic Acid (22-HDHA)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
22-Hydroxy-Docosahexaenoic Acid (22-HDHA), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a potentially significant specialized pro-resolving mediator (SPM).[1][2] Like other SPMs such as resolvins and protectins, this compound is anticipated to play a crucial role in the resolution of inflammation, a tightly regulated process essential for tissue homeostasis and repair.[3][4] Understanding the precise biological functions of this compound is critical for developing novel therapeutic strategies for a wide range of inflammatory diseases.
These application notes provide a comprehensive overview of the experimental models and protocols to investigate the synthesis, biological activities, and signaling pathways of this compound. Given that research on this compound is in its early stages, some of the proposed experimental strategies are based on established methodologies for studying other well-characterized lipid mediators.[5][6]
Synthesis and Characterization:
The study of this compound begins with its availability. Chemical synthesis provides a reliable source of this molecule for biological studies. A convergent synthesis approach has been successfully employed to produce ω-hydroxy polyunsaturated fatty acids, including 22-HDoHE (a common abbreviation for this compound).[7][8] This method involves the copper-mediated formation of carbon-carbon bonds to construct the poly-yne backbone, followed by a partial alkyne hydrogenation to yield the final product with cis-double bonds.[7][8]
Biological Functions and Experimental Models:
Preliminary studies suggest that this compound possesses anti-inflammatory properties and may act as a signaling molecule in various physiological processes. A fluorinated analog of this compound has been shown to retain the anti-inflammatory effects of DHA in microglial cells, specifically by reducing the expression of cyclooxygenase-2 (COX-2).[9] Furthermore, unlike the arachidonic acid-derived 20-HETE, this compound does not induce pain in vivo and is a potent activator of the murine transient receptor potential vanilloid receptor 1 (mTRPV1).[7][8]
To further elucidate the functions of this compound, a variety of in vitro and in vivo models can be employed:
-
In Vitro Models:
-
Isolated Immune Cells: Primary human or murine neutrophils and macrophages are crucial for studying the direct effects of this compound on key inflammatory processes such as chemotaxis, phagocytosis, and cytokine production.
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) and microglial cell lines (e.g., BV-2) can be utilized for initial screening and mechanistic studies.[9]
-
-
In Vivo Models:
-
Zymosan-Induced Peritonitis: This is a classic model of acute inflammation and its resolution, ideal for assessing the pro-resolving activities of this compound, including its ability to limit neutrophil infiltration and stimulate macrophage efferocytosis.
-
Animal Models of Specific Diseases: Investigating the effects of this compound in models of inflammatory bowel disease, arthritis, or neuroinflammation can provide insights into its therapeutic potential.[10]
-
Quantitative Data Summary
Due to the nascent stage of this compound research, a comprehensive dataset of its biological activities is not yet available. The following table provides a template for summarizing quantitative data as it becomes available through the experimental protocols outlined below.
| Biological Activity | Experimental Model | Parameter | Value | Reference |
| Anti-inflammatory | LPS-stimulated BV-2 microglia | COX-2 Expression Inhibition | Comparable to DHA at 15 µM | [9] |
| Receptor Activation | HEK293 cells expressing mTRPV1 | EC50 | Data to be determined | [7][8] |
| Neutrophil Chemotaxis | Isolated human neutrophils | IC50 (vs. LTB4) | Data to be determined | Protocol Below |
| Macrophage Polarization | Murine bone marrow-derived macrophages | % M2 marker expression | Data to be determined | Protocol Below |
| Cytokine Production | LPS-stimulated macrophages | IC50 (for TNF-α, IL-6) | Data to be determined | Protocol Below |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
This compound
-
Leukotriene B4 (LTB4) or other chemoattractant
-
Isolated human neutrophils
-
Boyden chamber or Transwell® inserts (3-5 µm pores)
-
Fluorescence-based cell viability reagent
-
Multi-well plate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation.
-
Resuspend neutrophils in an appropriate buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 15 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber (Transwell® insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a fluorescence-based cell viability assay and a plate reader.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound.
Protocol 2: Macrophage Polarization Assay
This protocol details the procedure to determine the effect of this compound on macrophage polarization towards an anti-inflammatory (M2) phenotype.
Materials:
-
This compound
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD86 for M1, anti-CD206 for M2)
-
Flow cytometer
Procedure:
-
Culture BMDMs or macrophage cell line to the desired confluency.
-
For M1 polarization, stimulate cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 polarization, stimulate cells with IL-4 (20 ng/mL).
-
In parallel, treat a set of M1-polarized cells with varying concentrations of this compound to assess its ability to repolarize macrophages.
-
Treat a set of naive macrophages with this compound alone to assess its direct effect on polarization.
-
Incubate all conditions for 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against macrophage and polarization markers.
-
Analyze the expression of M1 and M2 markers by flow cytometry.
-
Quantify the percentage of cells expressing each marker to determine the effect of this compound on macrophage polarization.
Protocol 3: Analysis of Cytokine Production
This protocol is used to measure the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Materials:
-
This compound
-
LPS
-
Murine bone marrow-derived macrophages or RAW 264.7 cells
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture plates and reagents
Procedure:
-
Plate macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce cytokine production.
-
Incubate for 6-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent effect of this compound on cytokine production.
Signaling Pathways
The signaling mechanisms of this compound are largely unexplored. Based on the activation of TRPV1 by this compound and the known pathways of other SPMs, a putative signaling cascade can be proposed. Activation of G-protein coupled receptors (GPCRs) or ion channels like TRPV1 can lead to downstream signaling events that ultimately modulate inflammatory responses.
Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The experimental procedures should be performed by trained professionals in a laboratory setting. Due to the limited amount of published data specifically on this compound, some of the proposed methodologies are based on the study of related lipid mediators and should be optimized for the specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive metabolites of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Specialized pro-resolving lipid mediators in experimental periodontitis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 8. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of 22-[18F]Fluorodocosahexaenoic Acid as a Positron Emission Tomography Probe for Monitoring Brain Docosahexaenoic Acid Uptake Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Omega-3 Index as a Biomarker for DHA Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an omega-3 long-chain polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and plays a pivotal role in various physiological processes including neuronal signaling, inflammation resolution, and cardiovascular health.[1][2] Assessing the biological incorporation and efficacy of docosahexaenoic acid (DHA) supplementation in clinical trials and research settings requires a reliable and validated biomarker. While various downstream metabolites of DHA exist, the Omega-3 Index has emerged as a robust and clinically significant biomarker for long-term omega-3 fatty acid status.[3][4]
This document provides detailed application notes and protocols for utilizing the Omega-3 Index as a primary biomarker for DHA supplementation. The Omega-3 Index is defined as the percentage of eicosapentaenoic acid (EPA) and DHA in red blood cell (RBC) membranes relative to the total fatty acids.[5] It reflects long-term dietary intake of these fatty acids over the preceding 3-4 months, offering a stable measure that is less susceptible to short-term dietary fluctuations compared to plasma levels.[6] An Omega-3 Index of 8% or greater is associated with a lower risk of cardiovascular disease, while an index below 4% indicates a higher risk.[3][7][8]
Quantitative Data on DHA Supplementation and Omega-3 Index
The following tables summarize the dose-dependent effects of DHA and EPA+DHA supplementation on the Omega-3 Index from various clinical studies. This data is crucial for designing studies with appropriate dosing strategies to achieve a target Omega-3 Index.
Table 1: Dose-Response of EPA+DHA Supplementation on the Omega-3 Index [9]
| Daily EPA+DHA Dose (mg) | Mean Baseline Omega-3 Index (%) | Mean Final Omega-3 Index (%) after ~5 months |
| 0 (Placebo) | 4.3 | No significant change |
| 300 | 4.3 | ~5.0 |
| 600 | 4.3 | ~6.0 |
| 900 | 4.3 | 7.5 |
| 1800 | 4.3 | 9.5 |
Table 2: Dose-Response of DHA Supplementation on the Omega-3 Index in American Football Athletes [10]
| Daily DHA Dose (g) | Mean Baseline Omega-3 Index (%) | Mean Omega-3 Index after 8 weeks (%) | Mean Omega-3 Index after 15 weeks (%) |
| 0 (Placebo) | <4.0 | No significant change | No significant change |
| 2 | >4.0 | ~6.5 | ~7.0 |
| 4 | >4.0 | ~7.5 | ~8.0 |
| 6 | >4.0 | 7.94 | >8.0 |
Table 3: Factors Influencing the Omega-3 Index Response to Supplementation [9][11]
| Factor | Influence on Omega-3 Index |
| Dose | Primary determinant of the increase in the Omega-3 Index. |
| Baseline Omega-3 Index | Individuals with a lower baseline index experience a greater increase for a given dose. |
| Body Weight | Dose adjusted for body weight provides a more accurate prediction of the response. |
| Chemical Form | Triglyceride (TG) form of fish oil may lead to a slightly greater increase compared to the ethyl ester (EE) form. |
| Age and Sex | Minor contributors to the variability in response. |
Experimental Protocols
Measurement of the Omega-3 Index
The standardized and validated method for measuring the Omega-3 Index involves the analysis of fatty acid methyl esters (FAMEs) from red blood cell membranes by gas chromatography (GC).
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000 x g for 30 minutes at 4°C to separate plasma and red blood cells (RBCs).[12]
-
Carefully remove the plasma and buffy coat.
-
Wash the RBC pellet with saline solution and centrifuge again. Repeat this step.
-
Store the packed RBCs at -80°C until analysis.
-
Alternatively, dried blood spots on filter paper can be used as a stable sample for transport and storage.[6]
2. Lipid Extraction:
-
Thaw the RBC sample on ice.
-
Perform a total lipid extraction using a modified Folch or Bligh and Dyer method with a chloroform:methanol (B129727) (2:1, v/v) solution.[13]
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are converted to FAMEs. A common method involves acid-catalyzed transesterification.
-
Add acidified methanol (e.g., 14% boron trifluoride in methanol or 2.5% sulfuric acid in methanol) to the lipid extract.[14]
-
Incubate the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 45 minutes) to complete the reaction.[14]
-
After cooling, add hexane (B92381) and water to the mixture to extract the FAMEs into the hexane layer.
-
Collect the hexane layer containing the FAMEs.
4. Gas Chromatography (GC) Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[15]
-
GC Column: A high-polarity capillary column is used for the separation of FAMEs (e.g., Omegawax® or similar).
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An optimized temperature gradient is essential for the separation of all fatty acids. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Peak Identification: Identify the EPA and DHA peaks by comparing their retention times with those of a certified FAME standard mixture.
-
Quantification: The area of each fatty acid peak is integrated. The amount of each fatty acid is expressed as a percentage of the total identified fatty acids. The Omega-3 Index is calculated as the sum of the percentages of EPA and DHA.[3][16]
Signaling Pathways Modulated by DHA
Increased incorporation of DHA into neuronal cell membranes, as reflected by a higher Omega-3 Index, directly influences critical signaling pathways involved in neuroprotection, neuroplasticity, and inflammation.
DHA-Mediated Neuroprotective Signaling
DHA promotes neuronal survival by enhancing phosphatidylserine (B164497) (PS) levels in the cell membrane. This enrichment of PS facilitates the activation of several key pro-survival signaling cascades.[1][17]
-
PI3K/Akt Pathway: Increased membrane PS promotes the translocation and phosphorylation of Akt, a central kinase in cell survival signaling. Activated Akt can then inhibit pro-apoptotic proteins, thereby promoting cell survival.[17]
-
Raf-1/MEK/ERK Pathway: DHA and increased PS can also facilitate the activation of the Raf-1 pathway, which is involved in cell growth and differentiation.[1]
-
Protein Kinase C (PKC) Pathway: The activity of certain PKC isoforms, which are important for neuronal function, is also modulated by the lipid environment of the cell membrane, including the presence of DHA and PS.[1]
WNT and CREB Signaling Pathways
Recent studies using human iPSC-derived neurons have shown that DHA can activate the WNT and CREB signaling pathways in a dose-dependent manner.[18]
-
WNT Signaling: This pathway is crucial for neurodevelopment and synaptic plasticity. DHA-induced activation of WNT signaling may contribute to its beneficial effects on neuronal connectivity.[18]
-
CREB Signaling: The cAMP-response element-binding protein (CREB) is a key transcription factor involved in learning, memory, and neuronal survival. DHA enhances CREB activity and the expression of CREB-regulated genes like brain-derived neurotrophic factor (BDNF).[18][19]
Conclusion
The Omega-3 Index is a well-validated and clinically meaningful biomarker for assessing the status of long-chain omega-3 fatty acids in response to supplementation. Its use in research and clinical settings allows for the accurate determination of subject compliance and the establishment of dose-response relationships. By understanding the quantitative impact of DHA supplementation on the Omega-3 Index and the subsequent modulation of key signaling pathways, researchers and drug development professionals can better design and interpret studies aimed at harnessing the therapeutic potential of DHA.
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The omega-3 index: clinical utility for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega-3 Fatty Acid Blood Levels Clinical Significance Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivation of the Omega-3 Index from EPA and DHA Analysis of Dried Blood Spots from Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Omega-3 Index Testing in Inflammation & Cardiovascular Health [rupahealth.com]
- 8. foodforthebrain.org [foodforthebrain.org]
- 9. Determinants of Erythrocyte Omega‐3 Fatty Acid Content in Response to Fish Oil Supplementation: A Dose–Response Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dose-Response Effect of Docosahexaenoic Acid on the Omega-3 Index in American Football Athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting the effects of supplemental EPA and DHA on the omega-3 index. | Semantic Scholar [semanticscholar.org]
- 12. The Dose–Response Effect of Docosahexaenoic Acid on the Omega-3 Index in American Football Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of omega-3 and omega-6/omega-3 indices in human blood samples by gas chromatography mass-spectrometry using Q-Tek GC-MS | Q-Tek [q-tek.me]
- 15. researchgate.net [researchgate.net]
- 16. omegaquant.com [omegaquant.com]
- 17. pnas.org [pnas.org]
- 18. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 22-Hydroxy-Docosahexaenoic Acid (22-HDHA)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 22-hydroxy-docosahexaenoic acid (22-HDHA). Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1] When stored as a solution in methyl acetate (B1210297) at this temperature, it is stable for at least two years.[1]
Q2: In what solvents is this compound soluble?
A2: this compound is supplied as a solution in methyl acetate. It is also miscible in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1] For aqueous solutions, it has a solubility of approximately 0.8 mg/ml in PBS (pH 7.2) and 2 mg/ml in 0.1 M Na2CO3.[1]
Q3: How should I prepare aqueous solutions of this compound for cell culture experiments?
A3: To prepare aqueous solutions, it is recommended to first dissolve the this compound in an organic solvent like ethanol or DMSO to create a stock solution. This stock solution can then be diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells, typically below 0.1-1%.[2] It is advisable to prepare fresh aqueous solutions for each experiment and use them within the same day.[3][4]
Q4: How stable is this compound in cell culture medium at 37°C?
A4: Studies have shown that this compound is stable in cell culture medium at 37°C for at least 72 hours.[5]
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated.
-
Possible Cause: The solubility of this compound in your chosen solvent may have been exceeded, or the temperature of the solution has decreased, causing the compound to fall out of solution.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound.
-
Consider preparing a more dilute stock solution.
-
When diluting a stock solution into an aqueous medium, add it dropwise while gently mixing to prevent precipitation.[2]
-
Issue 2: I am observing unexpected or inconsistent results in my bioassays.
-
Possible Cause: The this compound may have degraded due to improper handling or storage. Polyunsaturated fatty acids like this compound are susceptible to oxidation.[6][7][8]
-
Solution:
-
Minimize Oxidation:
-
When working with the stock solution, overlay the solution with an inert gas like nitrogen or argon before sealing and storing to minimize exposure to oxygen.[3][4]
-
Avoid repeated freeze-thaw cycles, which can accelerate degradation.[9] Aliquot the stock solution into smaller, single-use vials.
-
Protect the compound from light by using amber vials or by wrapping the vials in foil.
-
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.[3][4]
-
Quality Control: If you suspect degradation, consider verifying the integrity of your this compound using analytical methods such as HPLC or mass spectrometry.
-
Issue 3: The solvent for my this compound stock is interfering with my experiment.
-
Possible Cause: The organic solvent used to dissolve the this compound may have physiological effects on your cells at certain concentrations.[4][10]
-
Solution:
-
Solvent Evaporation: To create a solvent-free preparation, the methyl acetate or ethanol can be evaporated under a gentle stream of nitrogen. Immediately redissolve the resulting oil in a solvent of your choice.[3][4]
-
Lower Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental setup is below the threshold that affects your specific cell line. Perform a solvent-only control to assess any background effects.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Condition | Stability/Solubility | Reference |
| Storage Temperature | -20°C | ≥ 2 years (in methyl acetate) | [1] |
| Shipping Condition | Wet ice | - | [1] |
| Solubility | |||
| Methyl Acetate | Solution | [1] | |
| DMF | Miscible | [1] | |
| DMSO | Miscible | [1] | |
| Ethanol | Miscible | [1] | |
| PBS (pH 7.2) | 0.8 mg/ml | [1] | |
| 0.1 M Na2CO3 | 2 mg/ml | [1] | |
| Aqueous Solution Stability | On ice | Use within 12 hours (recommended for DHA) | [3] |
| Cell Culture Stability | 37°C in medium | Stable for at least 72 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (as supplied in methyl acetate or as a neat oil), high-purity ethanol or DMSO, inert gas (nitrogen or argon), sterile microcentrifuge tubes.
-
Procedure: a. If starting from a solution in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen gas. b. Immediately add the desired volume of ethanol or DMSO to the resulting oil to achieve a high-concentration stock solution (e.g., 10 mg/mL). c. Vortex thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into single-use, amber glass vials. e. Before capping, flush the headspace of each vial with inert gas. f. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium, sterile tubes.
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Serially dilute the stock solution in the cell culture medium to achieve the desired final concentration. Add the stock solution dropwise to the medium while gently vortexing to ensure proper mixing and prevent precipitation. d. Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1%). e. Use the freshly prepared working solution immediately.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 6. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 22-HDHA Mass Spectrometry
Welcome to the technical support center for the analysis of 22-hydroxydocosahexaenoic acid (22-HDHA) by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
22-Hydroxydocosahexaenoic acid (this compound) is a monohydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. DHA and its metabolites are involved in various physiological processes, including the resolution of inflammation. Accurate and sensitive analysis of this compound is crucial for understanding its biological roles in health and disease.
Q2: What are the typical mass spectrometric techniques used for this compound analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of this compound in biological samples.[1][2][3] This method offers high sensitivity and selectivity, which is essential due to the low physiological concentrations of this compound and the presence of numerous interfering isomers.[1]
Q3: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
In negative ion mode electrospray ionization (ESI), this compound will typically form a deprotonated molecule, [M-H]⁻, as the precursor ion. The exact mass of this ion is approximately 343.22 m/z. Tandem mass spectrometry (MS/MS) of this precursor will generate characteristic product ions. Common fragmentations for monohydroxylated fatty acids include the loss of water (-18 m/z) and the loss of carbon dioxide (-44 m/z).[1] Specific carbon-carbon bond cleavages adjacent to the hydroxyl group can also occur, providing positional information.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal Intensity for this compound
One of the most frequent challenges in mass spectrometry is poor signal intensity.[5] This can manifest as weak or undetectable peaks for your target analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Sample Concentration | Ensure your sample is appropriately concentrated. If too dilute, the signal will be weak. Conversely, overly concentrated samples can lead to ion suppression.[5] |
| Inefficient Ionization | The choice of ionization technique and its parameters are critical. For this compound, negative mode ESI is common. Optimize ion source parameters such as spray voltage, source temperature, and nebulizing/drying gas flows.[6] The mobile phase composition can also impact ionization; the addition of a weak acid like formic acid or a salt like ammonium (B1175870) acetate (B1210297) can sometimes improve signal.[2][7] |
| Poor Extraction and Sample Cleanup | Interfering substances from the sample matrix can suppress the ionization of this compound.[6] Employ a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove contaminants like phospholipids (B1166683) and salts.[1][8] |
| Instrument Not Tuned or Calibrated | Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[5] Use an appropriate calibration standard to ensure mass accuracy and sensitivity. |
| Analyte Degradation | Polyunsaturated fatty acids like this compound are susceptible to oxidation.[6] Handle samples on ice, use antioxidants (e.g., BHT), and store them at -80°C to prevent degradation. |
Issue 2: Poor Fragmentation or Incorrect Fragment Ratios
Obtaining a good quality MS/MS spectrum is crucial for confident identification and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Collision Energy | The collision energy is a critical parameter for fragmentation. If it's too low, you will see mostly the precursor ion. If it's too high, you may get excessive fragmentation and lose characteristic product ions. Perform a collision energy optimization experiment for this compound. |
| In-source Fragmentation | Fragmentation occurring in the ion source before mass analysis can lead to a lower abundance of the intended precursor ion and a complex MS1 spectrum.[6] This can be caused by high source temperatures or voltages. Try reducing these parameters. |
| Presence of Isomers | Biological samples contain multiple positional isomers of HDHA (e.g., 4-HDHA, 7-HDHA, etc.).[4] If your chromatography does not separate these, you will be fragmenting a mixture of isomers, leading to a complex and irreproducible MS/MS spectrum. Ensure your LC method provides adequate separation. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Accurate quantification requires a validated method and careful execution.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Co-eluting matrix components can enhance or suppress the ionization of this compound, leading to inaccurate results.[1][8] The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended to compensate for matrix effects and variations in sample processing. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can lead to inaccurate integration and poor reproducibility.[6] This can be caused by a poorly conditioned column, an inappropriate mobile phase, or sample overload. |
| Calibration Curve Issues | Ensure your calibration curve is prepared correctly in a matrix that mimics your samples to account for matrix effects. The curve should cover the expected concentration range of this compound in your samples and have a good linearity (R² > 0.99).[3] |
| Sample Carryover | Inadequate washing of the autosampler needle and injection port can lead to carryover between samples.[9] Run blank injections between samples to assess and mitigate carryover. |
Quantitative Parameters for Similar Analytes:
The following table provides examples of limits of quantification (LOQ) for related fatty acids from published LC-MS/MS methods, which can serve as a benchmark for your this compound assay development.
| Analyte | Matrix | LOQ | Reference |
| DHA (Free) | Human Plasma | 2.4 - 285.3 nmol/L | [2] |
| EPA (Free) | Human Plasma | 2.4 - 285.3 nmol/L | [2] |
| Various Lipid Mediators | Plasma/Adipose Tissue | 0.03 - 5884 ng/mL | [1][8] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
This protocol provides a general workflow for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5) to each plasma sample.
-
Protein Precipitation & Lysis: Add four volumes of cold methanol (B129727) to precipitate proteins and release lipids. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol, followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute this compound and other lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for this compound
This serves as a starting point for method development.
-
LC Column: A reversed-phase C18 column is commonly used for fatty acid analysis.[2][6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to initial conditions for column re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition: Monitor the transition from the precursor ion ([M-H]⁻, m/z ~343.2) to one or two characteristic product ions. The exact m/z values should be determined experimentally using a this compound standard.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Optimizing 22-HDHA Concentration for Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-hydroxy-docosahexaenoic acid (22-HDHA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell culture?
A1: The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new cell line and experimental goal. Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. For example, in studies with HEK293T and N2a cells, concentrations of 10, 30, and 100 µM have been used for incubation times ranging from 6 to 72 hours.[1][2] In pancreatic cancer cell lines such as MIA PaCa-2, concentrations up to 200 µM have been utilized to induce apoptosis and endoplasmic reticulum stress.[3][4]
Q2: How should I prepare a this compound stock solution for cell culture experiments?
A2: Due to its lipophilic nature, this compound has poor solubility in aqueous solutions. Therefore, it is recommended to first dissolve this compound in an organic solvent such as ethanol (B145695) or DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1-1%) to avoid solvent-induced cytotoxicity. When diluting the stock solution, add it to the pre-warmed (37°C) media dropwise while gently vortexing to aid dispersion and prevent precipitation. For efficient treatment, this compound can be dissolved in ethanol and incorporated into Fetal Bovine Serum (FBS) before being mixed with the medium.
Q3: Is this compound stable in cell culture medium?
A3: Yes, studies have shown that this compound is stable in complete cell culture medium at 37°C for at least 72 hours. In the absence of cells, the concentration of this compound in the medium remains practically unaltered over this period.[1]
Q4: What is the metabolic fate of this compound in cells?
A4: this compound is known to undergo α-oxidation to generate heneicosapentaenoic acid (HPA, C21:5, n-3), an odd-chain omega-3 polyunsaturated fatty acid.[3][4] This metabolite accumulates in cell cultures upon this compound treatment and may contribute to its biological effects.[3]
Q5: What are the known signaling pathways affected by this compound?
A5: Research on the specific signaling pathways modulated by this compound is still emerging. However, based on its structural similarity to docosahexaenoic acid (DHA), it is hypothesized to affect similar pathways. DHA is known to influence several key signaling cascades, including:
-
NF-κB Signaling: DHA has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[5][6][7][8]
-
PPAR Signaling: DHA and other fatty acids are known ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation.[9][10][11][12]
Further research is needed to delineate the specific signaling effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | High final concentration of this compound. | Start with a lower concentration range (10-50 µM) and gradually increase. |
| Improper dissolution of the stock solution. | Ensure the stock solution is fully dissolved in the organic solvent before diluting in media. Add the stock solution to pre-warmed media dropwise while gently mixing. | |
| Low solubility in aqueous media. | Prepare fresh dilutions for each experiment. Consider conjugation with a carrier molecule if solubility issues persist. | |
| High cell death or cytotoxicity observed | Concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a lower concentration range. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is below the toxic threshold for your cells (typically <0.1-1%). | |
| Induction of apoptosis or other cell death pathways. | At higher concentrations, this compound has been shown to induce apoptosis and endoplasmic reticulum stress in cancer cells.[3][4] Consider these as potential mechanisms of action. | |
| No observable effect of this compound treatment | Concentration of this compound is too low. | Increase the concentration of this compound in a stepwise manner. |
| Insufficient incubation time. | Extend the incubation time. Effects may be time-dependent. | |
| Cell line is resistant to this compound. | The sensitivity of cells to fatty acids can vary.[13] Consider testing a different cell line. | |
| Degradation of this compound. | While generally stable, ensure proper storage of the stock solution (at -20°C or lower) and prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations and Incubation Times for this compound Cell Treatment
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effects | Reference |
| HEK293T | 10, 30, 100 | 6 - 72 | Metabolism to HPA | [1][2] |
| N2a | 30 | 6 - 72 | Metabolism to HPA | [1][2] |
| MIA PaCa-2 | 150, 175, 200, 225 | 24 - 48 | Apoptosis, ER Stress, Cell Cycle Arrest | [3] |
| BxPC-3 | 200 | 48 | Reduced cell survival | [3] |
Experimental Protocols
General Protocol for Preparation of this compound for Cell Treatment
-
Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by gentle vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently mixing.
-
Ensure the final concentration of the organic solvent in the medium is below the toxicity level for the specific cell line being used (typically <0.1%).
-
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Remove the existing medium and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Visualizations
Caption: Workflow for preparing and treating cells with this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 2. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HCA (2-Hydroxy-Docosahexaenoic Acid) Induces Apoptosis and Endoplasmic Reticulum Stress in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid attenuates VCAM-1 expression and NF-κB activation in TNF-α-treated human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid Inhibits UVB-Induced Activation of NF-κB and Expression of COX-2 and NOX-4 in HR-1 Hairless Mouse Skin by Blocking MSK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PPARδ signaling mediates the cytotoxicity of DHA in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARalpha signaling mediates the synergistic cytotoxicity of clioquinol and docosahexaenoic acid in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential sensitivity of cancer cells to docosahexaenoic acid-induced cytotoxicity: the potential importance of down-regulation of superoxide dismutase 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 22-HDHA during sample preparation
Welcome to the technical support center for the analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA) and other specialized pro-resolving mediators (SPMs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the accurate and reliable quantification of these labile lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a dihydroxy-docosanoid and a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Like other SPMs, this compound is a potent signaling molecule involved in the resolution of inflammation. Its structure, containing multiple double bonds, makes it highly susceptible to degradation through oxidation.[3] Factors such as exposure to heat, light, oxygen, and inappropriate pH can lead to the formation of isomers or complete degradation, resulting in inaccurate quantification and misleading experimental results.[1][4]
Q2: What are the primary causes of this compound degradation during sample preparation?
The primary causes of this compound degradation during sample preparation include:
-
Oxidation: Due to its polyunsaturated nature, this compound is prone to auto-oxidation and enzymatic oxidation.[3]
-
Enzymatic Activity: Endogenous enzymes in biological samples can continue to metabolize this compound after sample collection.
-
Temperature: Elevated temperatures accelerate the rate of both oxidative and enzymatic degradation.[4]
-
Light Exposure: UV light can promote the formation of free radicals, leading to the degradation of polyunsaturated fatty acids.
-
pH: Acidic or alkaline conditions can cause isomerization and degradation of SPMs.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to lipid degradation and should be avoided.[5]
Q3: How should I store my biological samples before this compound extraction?
To minimize degradation, biological samples should be processed immediately after collection. If immediate processing is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[1] Storage at -20°C is not recommended for long-term stability as significant degradation of polyunsaturated fatty acids can occur.[4]
Q4: What is the recommended method for extracting this compound from biological samples?
Solid-phase extraction (SPE) is the preferred method for the selective extraction of this compound and other SPMs from biological matrices like plasma, serum, and tissue homogenates.[1][6] SPE is more selective and uses less solvent compared to traditional liquid-liquid extraction (LLE) methods.[1] C18 reverse-phase cartridges are commonly used for this purpose.[5][6]
Q5: Should I use antioxidants during sample preparation?
Yes, the use of antioxidants is highly recommended to prevent the oxidation of this compound. Antioxidants such as butylated hydroxytoluene (BHT), triphenylphosphine (B44618) (TPP), and a mixture of radical scavengers can be added to the extraction solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation during sample collection and storage. | Process samples immediately or snap-freeze in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles.[1][5] |
| Inefficient extraction. | Use a validated solid-phase extraction (SPE) protocol with C18 cartridges. Ensure proper conditioning, loading, washing, and elution steps.[1][7] | |
| Degradation during extraction. | Perform all extraction steps on ice or at 4°C.[1] Add antioxidants (e.g., BHT, TPP) to the extraction solvent. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire sample preparation workflow, from collection to extraction. Ensure all samples are treated identically. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard (e.g., d4-22-HDHA) to normalize for extraction efficiency and matrix effects.[6] | |
| Presence of unexpected peaks or isomers | Isomerization due to pH. | Adjust the sample pH to approximately 3.5 before loading onto the SPE column to minimize acid-induced isomerization.[1] |
| Photo-oxidation. | Protect samples from light at all stages of preparation and analysis. Use amber vials or cover tubes with foil. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is adapted from established methods for the analysis of specialized pro-resolving mediators.[1][5][7]
Materials:
-
Plasma or serum samples
-
Ice-cold methanol (B129727)
-
Deuterium-labeled internal standard for this compound (e.g., d4-22-HDHA)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methyl formate (B1220265)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 500 µL of plasma/serum, add 2 mL of ice-cold methanol containing the deuterium-labeled internal standard.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 45 minutes to allow for protein precipitation.[1][5]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge with 6 mL of methyl formate, followed by 6 mL of methanol, and then 6 mL of water.[5] Do not let the cartridge dry out.
-
Sample Loading: Acidify the supernatant by adding water adjusted to pH 3.5 with formic acid to a final volume of 10 mL.[5] Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 6 mL of hexane to remove non-polar lipids.[5]
-
Elution: Elute the this compound and other SPMs with 6 mL of methyl formate into a clean collection tube.[5]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.[1]
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Biosynthesis pathway of this compound and other SPMs.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of 22-HDHA During Extraction
Welcome to the technical support center for the extraction of 22-hydroxy-docosahexaenoic acid (22-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the extraction of this specialized pro-resolving mediator (SPM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a dihydroxy-docosatriene and a member of the specialized pro-resolving mediators (SPMs) family.[1][2][3] SPMs are bioactive lipid mediators that play a crucial role in the resolution of inflammation.[1][2][3] Accurate quantification of this compound is vital for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting inflammatory diseases.
Q2: What are the common methods for extracting this compound?
The two primary methods for extracting this compound and other oxylipins from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4] LLE utilizes immiscible solvents to partition the analyte, while SPE employs a solid sorbent to selectively retain and then elute the analyte.[4][5] The choice between these methods often depends on the sample matrix, desired purity, and throughput requirements.
Q3: What are the main factors that can lead to low recovery of this compound?
Several factors can contribute to the low recovery of this compound, including:
-
Suboptimal pH: The pH of the sample is critical for ensuring this compound is in its protonated, less polar form, which is more soluble in organic solvents.
-
Inappropriate Solvent Selection: The polarity of the extraction and elution solvents must be carefully chosen to effectively extract this compound while minimizing the co-extraction of interfering substances.[6][7]
-
Analyte Degradation: this compound is susceptible to oxidation and degradation, especially at elevated temperatures or upon exposure to light and air.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.
-
Emulsion Formation (in LLE): The formation of emulsions can trap the analyte and lead to poor phase separation and consequently, lower recovery.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low this compound recovery.
Problem 1: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Sample pH | Adjust the sample pH to be acidic (typically pH < 4) using a suitable acid (e.g., formic acid, acetic acid) before extraction. | Acidification ensures that the carboxylic acid group of this compound is protonated, increasing its hydrophobicity and partitioning into the organic solvent. |
| Suboptimal Organic Solvent | Test different organic solvents with varying polarities, such as ethyl acetate (B1210297), methyl formate (B1220265), or a mixture of hexane (B92381) and isopropanol. | The optimal solvent will depend on the specific sample matrix. A solvent that is too polar may not efficiently extract the less polar this compound, while a solvent that is too non-polar may not be effective if the sample is highly aqueous. |
| Insufficient Mixing | Vortex the sample and organic solvent mixture vigorously for at least 1-2 minutes to ensure thorough mixing. | Adequate mixing is essential to maximize the surface area between the two phases, facilitating the transfer of this compound from the aqueous to the organic phase. |
| Emulsion Formation | Add a small amount of saturated sodium chloride (brine) or a different organic solvent to help break the emulsion. Centrifugation can also aid in phase separation. | Emulsions are stable mixtures of immiscible liquids that can trap the analyte. Altering the ionic strength or solvent composition can destabilize the emulsion. |
| Analyte Degradation | Perform all extraction steps on ice and under dim light. Use solvents containing antioxidants like butylated hydroxytoluene (BHT). | This compound is sensitive to heat, light, and oxidation. Cold temperatures and antioxidants help to preserve its integrity throughout the extraction process. |
Problem 2: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Sorbent Material | For this compound, a C18 reversed-phase sorbent is commonly used. Ensure the chosen sorbent is appropriate for the analyte's polarity. | C18 sorbents retain non-polar to moderately polar compounds from an aqueous matrix. This compound, being a lipid, will be retained under these conditions. |
| Incorrect Sample pH During Loading | Acidify the sample to pH < 4 before loading it onto the conditioned C18 cartridge. | Similar to LLE, acidification ensures this compound is in its protonated form, which enhances its retention on the non-polar C18 sorbent. |
| Inefficient Washing Step | Use a wash solvent that is polar enough to remove interferences but not so strong that it elutes the this compound. A common wash solution is water or a low percentage of methanol (B129727) in water. | The wash step is crucial for removing salts and other polar impurities that are not retained on the sorbent, leading to a cleaner final extract. |
| Incomplete Elution | Use an appropriate elution solvent of sufficient strength and volume. Methyl formate or ethyl acetate are commonly used. Consider a second elution step to ensure complete recovery. | The elution solvent must be non-polar enough to disrupt the interaction between this compound and the C18 sorbent. Insufficient volume or a solvent that is not strong enough will result in the analyte remaining on the column. |
| Column Overload | If the sample contains a high concentration of lipids, consider using a larger SPE cartridge or diluting the sample before loading. | Exceeding the binding capacity of the SPE sorbent will lead to the analyte passing through the column without being retained, resulting in low recovery. |
Data Presentation
Table 1: Comparison of Recovery Rates for LLE and SPE of Oxylipins
| Extraction Method | Analyte Class | Sample Matrix | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Urinary Organic Acids | Urine | 77.4 | [4] |
| Solid-Phase Extraction (SPE) | Urinary Organic Acids | Urine | 84.1 | [4] |
| Solid-Phase Extraction (SPE) | Sterols and Secosteroids | Human Plasma | 85 - 110 | [8] |
| Solid-Phase Extraction (SPE) | Specialized Pro-Resolving Mediators (Internal Standards) | Biological Tissues/Fluids | >85 - 95 | [1] |
Note: Recovery rates can vary significantly depending on the specific analyte, sample matrix, and protocol used.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general guideline and may require optimization for your specific sample type.
-
Sample Preparation: To 500 µL of biological fluid (e.g., plasma, cell culture supernatant), add an internal standard.
-
Acidification: Acidify the sample to approximately pH 3.5 by adding a dilute solution of formic acid or acetic acid.
-
Extraction: Add 2 volumes of a cold organic solvent (e.g., 1 mL of ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another volume of the organic solvent.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for using a C18 SPE cartridge and may require optimization.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water through the cartridge.
-
Sample Preparation and Loading: Acidify the sample (e.g., 1 mL of plasma) to approximately pH 3.5. Load the acidified sample onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 mL of methyl formate or ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 22-Hydroxy Docosahexaenoic Acid (22-OH-DHA)
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the auto-oxidation of 22-hydroxy docosahexaenoic acid (22-OH-DHA) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 22-OH-DHA and why is it susceptible to auto-oxidation?
A1: 22-hydroxy docosahexaenoic acid (22-OH-DHA) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA). Like its parent compound, 22-OH-DHA contains multiple double bonds in its chemical structure.[1] These double bonds make the molecule highly susceptible to oxidation when exposed to oxygen, a process known as auto-oxidation.[2] This reaction can be accelerated by factors such as heat, light, and the presence of transition metals.[3][4]
Q2: What are the consequences of 22-OH-DHA auto-oxidation in my experiments?
A2: Auto-oxidation degrades 22-OH-DHA, leading to a loss of the active compound and the formation of various oxidation products, including peroxides and secondary products like aldehydes (e.g., 4-hydroxy-2-hexenal, 4-HHE).[5][6] This degradation can result in:
-
Reduced biological activity and potency of your sample.
-
Introduction of confounding variables, as the oxidation byproducts may have their own biological effects.[5]
-
Inaccurate and unreliable experimental results.
-
Loss of nutritional value and consumer acceptability in a product development context.[7]
Q3: How can I visually or qualitatively detect if my 22-OH-DHA sample has oxidized?
A3: While quantitative analysis is necessary for confirmation, qualitative indicators of PUFA oxidation often include the development of a fishy or rancid odor and taste.[2][8] Changes in the color of the sample may also occur. However, many products use flavorings that can mask these signs, making analytical testing crucial for assessing the true oxidative status.[8][9]
Q4: What is the single most important step I can take to minimize auto-oxidation?
A4: The most critical step is to rigorously limit the sample's exposure to atmospheric oxygen. This is best achieved by handling the material under an inert gas atmosphere (e.g., argon or nitrogen) at all times, from initial storage to the preparation of experimental solutions.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays using 22-OH-DHA.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Your 22-OH-DHA stock solution or the compound in its neat form may have oxidized. Prepare a fresh stock solution from a new, unopened vial stored under inert gas. |
| Oxidation During Experiment | The compound may be oxidizing in the culture media over the course of the experiment. Consider adding an antioxidant like α-tocopherol (Vitamin E) or Trolox to your culture medium, after verifying its compatibility with your specific assay.[10] Minimize the exposure of plates/flasks to light and ambient air. |
| Solvent Issues | The solvent used to dissolve 22-OH-DHA (e.g., ethanol, DMSO) may contain dissolved oxygen or peroxide impurities. Use high-purity, deoxygenated solvents for all preparations. |
Problem 2: Analytical characterization (e.g., LC-MS) shows unexpected peaks.
| Possible Cause | Troubleshooting Step |
| Formation of Oxidation Products | The unexpected peaks are likely various isomers of hydroperoxides, hydroxides, or aldehydes formed during oxidation.[5][11] |
| Analysis | Compare the mass spectra of the unknown peaks with known oxidation products of DHA, such as 4-HHE.[5] Review your entire sample handling workflow to identify and eliminate points of oxygen, light, or heat exposure.[3] |
| Prevention | Implement the rigorous handling protocol described in this guide (see "Experimental Protocols"). Always prepare samples for analysis immediately before injection and use an autosampler with temperature control if possible. |
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for 22-OH-DHA
Based on general guidelines for heat-sensitive omega-3 PUFAs.
| Parameter | Condition (Neat Oil/Solid) | Condition (In Solution) | Rationale |
| Temperature | -20°C to -80°C (Long-term) | -80°C | Low temperatures slow the rate of chemical reactions, including oxidation.[2] |
| 2-8°C (Short-term, if necessary) | 2-8°C (Short-term, <24h) | Refrigeration is better than room temperature but not ideal for long-term storage.[12] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents the initial reaction of the fatty acid with oxygen.[4] |
| Light | Protect from light (Amber vial/foil) | Protect from light (Amber vial/foil) | Light, especially UV, provides the energy to initiate oxidation.[2][3] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap | Prevents oxygen ingress and potential leaching from plastic containers. |
Table 2: Relative Efficacy of Antioxidants for PUFA Stability
Data from studies on ω-3 PUFAs in a mouse diet, which can serve as a guide for 22-OH-DHA.[10]
| Antioxidant | Efficacy in Preventing Primary Oxidation (Hydroperoxides) | Efficacy in Preventing Secondary Oxidation (TBARS) |
| TBHQ | High | High |
| Trolox | High | High |
| α-tocopherol | Low | Moderate |
Note: TBHQ (tert-Butylhydroquinone) and Trolox showed potent effects in suppressing ω-3 oxidation. α-tocopherol was less effective at blocking the formation of primary oxidation products but did inhibit the formation of secondary products.[10]
Visualizations and Workflows
Auto-Oxidation Pathway
The auto-oxidation of PUFAs like 22-OH-DHA is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.
Experimental Workflow for Handling 22-OH-DHA
This workflow outlines the critical steps to minimize oxidation when preparing a 22-OH-DHA solution for an experiment.
Experimental Protocols
Protocol 1: General Handling of 22-OH-DHA
This protocol details best practices for handling 22-OH-DHA to maintain its stability.
-
Storage: Upon receipt, store the neat compound at -80°C under an inert atmosphere (argon or nitrogen). The container should be light-protected (e.g., amber glass).[2][4]
-
Solvent Preparation: Use high-purity solvents (e.g., ethanol, DMSO). Before use, deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
Weighing and Dissolving: Whenever possible, perform these steps inside a glove box with an inert atmosphere. If a glove box is unavailable, work quickly.
-
Allow the sealed container of 22-OH-DHA to warm to room temperature before opening to prevent water condensation on the cold compound.
-
Briefly flush the vial with inert gas before and after removing the material.
-
Dissolve the weighed compound in the prepared deoxygenated solvent to create a concentrated stock solution.
-
-
Aliquoting and Storing Solutions:
-
Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.
-
Before sealing each aliquot, flush the headspace with inert gas.
-
Store all aliquots at -80°C.
-
-
Experimental Use:
-
When needed, remove a single aliquot from the freezer.
-
Use the solution immediately after it thaws.
-
Crucially, do not save any leftover thawed solution. Avoid repeated freeze-thaw cycles as each cycle introduces a risk of oxygen exposure and degradation.
-
Protocol 2: Assessment of Oxidative Stability
To quantitatively assess the stability of a 22-OH-DHA sample, one can measure the primary and secondary oxidation products. The Peroxide Value (PV) and p-Anisidine (B42471) Value (AV) are standard methods.[6][9]
-
Objective: To determine the extent of primary (PV) and secondary (AV) oxidation in a 22-OH-DHA sample.
-
Methodology:
-
Peroxide Value (PV): This value measures the concentration of hydroperoxides, the primary products of oxidation.[6]
-
The most common method is iodometric titration.[9]
-
The sample is dissolved in a solvent mixture (e.g., acetic acid-chloroform).
-
Saturated potassium iodide solution is added. The hydroperoxides oxidize iodide (I⁻) to iodine (I₂).
-
The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator.
-
The PV is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).
-
-
p-Anisidine Value (AV): This value measures the concentration of aldehydes, which are secondary oxidation products.[6]
-
This is a colorimetric test.
-
The sample is dissolved in a solvent (e.g., isooctane).
-
A solution of p-anisidine in glacial acetic acid is added.
-
Aldehydes in the sample react with the p-anisidine reagent to form a yellowish product.
-
The absorbance of the solution is measured with a spectrophotometer at 350 nm.
-
The AV is a calculated, unitless value.
-
-
-
Total Oxidation (TOTOX) Value: The overall oxidation state can be estimated using the TOTOX value, which combines both primary and secondary oxidation measures.[6]
-
Formula: TOTOX = 2 * PV + AV
-
-
Interpretation: Lower PV, AV, and TOTOX values indicate a less oxidized, higher quality sample. The Global Organization for EPA and DHA Omega-3 (GOED) has established maximum recommended levels for dietary supplements that can be used as a quality benchmark.[6]
References
- 1. Effect of packaging and encapsulation on the oxidative and sensory stability of omega‐3 supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.natureswaycanada.ca [shop.natureswaycanada.ca]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. Docosahexaenoic Acid Stability in Ready-to-Use Therapeutic Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]
- 6. Oxidation of Marine Omega-3 Supplements and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Autooxidation of docosahexaenoic acid: analysis of ten isomers of hydroxydocosahexaenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Should Fish Oil Be Refrigerated? – Calgee [calgee.com]
Technical Support Center: 22-Hydroxy-Docosahexaenoic Acid (22-HDHA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 22-hydroxy-docosahexaenoic acid (22-HDHA).
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve this compound?
The optimal solvent for this compound depends on the intended application. Based on its chemical properties as a hydroxylated polyunsaturated fatty acid, a range of organic solvents can be used. For aqueous-based biological assays, a stock solution in an organic solvent is typically prepared and then diluted into the aqueous medium.
Key Considerations:
-
Polarity: this compound is an amphipathic molecule with a polar carboxylic acid head and a long, nonpolar hydrocarbon tail containing an additional hydroxyl group. This structure allows for solubility in a variety of solvents.
-
Application Compatibility: The chosen solvent must not interfere with the downstream experimental assay. For instance, solvents for cell-based assays must be non-toxic at their final concentration, while solvents for mass spectrometry should be volatile and compatible with the ionization method.
-
Stability: this compound is a polyunsaturated fatty acid and is susceptible to oxidation.[1] It is recommended to use solvents purged with an inert gas (e.g., nitrogen or argon) and to store stock solutions at -20°C or -80°C.
2. Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is challenging due to its limited solubility. The solubility of this compound in PBS (pH 7.2) is approximately 0.8 mg/mL. For higher concentrations, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer. When preparing aqueous solutions from an organic stock, it is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
3. How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, a common practice is to prepare a concentrated stock solution in a cell-culture compatible organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). This stock solution is then diluted into the cell culture medium to the desired final concentration.
Important Considerations for Cell Culture:
-
Solvent Toxicity: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Generally, the final concentration of DMSO should be below 0.5%, and for ethanol, it should be below 1%.[2][3][4][5][6][7][8] However, the tolerance can be cell-line specific, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific cells.
-
Precipitation: When diluting the organic stock solution into the aqueous cell culture medium, add the stock solution dropwise while gently swirling the medium to ensure proper mixing and to avoid precipitation of this compound.
4. What is the recommended procedure for preparing this compound for mass spectrometry (MS) analysis?
For LC-MS/MS analysis, this compound is typically dissolved in a solvent compatible with reverse-phase chromatography. A mixture of methanol (B129727), acetonitrile (B52724), and water is a common choice for creating stock solutions and for the mobile phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution when diluted in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic stock solution was added too quickly. | Prepare a more dilute stock solution. Add the organic stock solution dropwise to the aqueous buffer while vortexing. Consider using a small amount of a surfactant like Tween 80 in your buffer, if compatible with your experiment. |
| Inconsistent results in biological assays. | Degradation of this compound due to oxidation. The organic solvent used for the stock solution is affecting the cells or the assay. | Prepare fresh stock solutions frequently. Store stock solutions under an inert gas at -80°C. Include a vehicle control in your experiments to account for any effects of the solvent. |
| Low signal or poor peak shape in LC-MS analysis. | Poor solubility of this compound in the mobile phase. Adsorption of the analyte to the vials or tubing. | Optimize the mobile phase composition by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile). Use polypropylene (B1209903) or silanized glass vials to minimize adsorption. |
| Difficulty dissolving this compound initially. | The compound may have formed a film or oil at the bottom of the vial. | Gently warm the vial to 37°C and vortex or sonicate to aid in dissolution. |
Data Presentation
Table 1: Solubility of this compound and its Parent Compound, Docosahexaenoic Acid (DHA)
| Solvent | This compound Solubility | DHA Solubility |
| Methyl Acetate | Soluble | Not available |
| Dimethylformamide (DMF) | Miscible | ~100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Miscible | ~100 mg/mL |
| Ethanol | Miscible | ~250 mg/mL |
| 0.1 M Sodium Carbonate (Na2CO3) | 2 mg/mL | Not available |
| PBS (pH 7.2) | 0.8 mg/mL | ~0.1 mg/mL |
| 80% Methanol | Not available | Used for preparing calibration standards |
| Acetonitrile:Methanol:Water | Not available | Used for preparing stock solutions of HDoHE isomers |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
-
Initial Dissolution: Under a stream of inert gas (e.g., nitrogen), dissolve the required amount of this compound in sterile, anhydrous ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.
-
Storage: Aliquot the stock solution into amber glass vials, purge with inert gas, and store at -80°C for long-term storage or -20°C for short-term use.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilution into Culture Medium: Pre-warm the cell culture medium to 37°C. To achieve the desired final concentration of this compound, add the stock solution dropwise to the medium while gently swirling. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 2.9 µL of a 10 mg/mL stock solution. Ensure the final concentration of ethanol is below 1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to an equal volume of cell culture medium.
Protocol 2: Preparation of a this compound Internal Standard for LC-MS/MS
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a 1:1 (v/v) mixture of acetonitrile and methanol to create a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Storage: Store the primary stock solution in an amber glass vial at -80°C.
-
Working Standard Preparation: Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the same solvent mixture. These working standards will be used to spike into samples and to create a calibration curve.
-
Sample Spiking: Prior to sample extraction, add a known amount of the this compound internal standard working solution to each sample. The amount added should be within the linear range of the assay.
-
Calibration Curve: Prepare a calibration curve by adding varying known amounts of the this compound working standard to a matrix that mimics the study samples (e.g., blank plasma or cell lysate). Process these calibration standards in the same manner as the experimental samples.
Visualizations
Figure 1. Decision workflow for selecting the appropriate solvent for this compound.
Figure 2. General experimental workflow for using this compound in biological assays.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 22-HDHA
Welcome to the technical support center for the synthesis of 22-hydroxy-docosahexaenoic acid (22-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The synthesis of this compound presents several key challenges:
-
Susceptibility to Oxidation: Docosahexaenoic acid (DHA) and its derivatives are highly prone to oxidation due to the presence of six double bonds. This necessitates careful handling under inert atmospheres and the use of antioxidants.
-
Stereochemical Control: Achieving the desired stereochemistry at the C22 hydroxyl group is crucial for biological activity. Stereoselective synthetic methods are often required.
-
Protection of Functional Groups: The multiple double bonds and the carboxylic acid group in the DHA backbone may require protection during certain synthetic steps to prevent unwanted side reactions.
-
Purification: The final product and intermediates are often oils or waxes that are difficult to purify. High-performance liquid chromatography (HPLC) is typically required to obtain high-purity this compound.[1][2]
Q2: What are the common starting materials for the synthesis of this compound?
A2: The most common starting material is docosahexaenoic acid (DHA) itself, which can be obtained from fish oil or algal sources. Alternatively, a convergent synthesis approach can be employed, where different fragments of the molecule are synthesized separately and then coupled together.[1][3]
Q3: Is it possible to synthesize this compound without the use of protecting groups?
A3: While challenging, protecting group-free synthesis is desirable to improve efficiency. Some strategies may involve the direct, selective oxidation of the terminal methyl group of a DHA ester. However, this often leads to a mixture of products requiring careful purification. Protecting the carboxylic acid as an ester is a common and often necessary step.
Q4: How can I introduce the hydroxyl group at the C22 position with stereocontrol?
A4: Achieving stereocontrol at the C22 position is a significant challenge. One common strategy involves the use of a chiral auxiliary or a stereoselective reducing agent to reduce a C22 carbonyl precursor. Another approach is to start from a chiral building block that already contains the desired stereocenter. For example, the synthesis of 14S,21R- and 14S,21S-dihydroxy-DHA has been achieved using methyl (R)-lactate and ethyl (S)-lactate as chiral starting materials to establish the stereochemistry at C21.[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield in the Wittig reaction to build the carbon backbone.
| Possible Cause | Troubleshooting Steps |
| Steric hindrance of the aldehyde or ylide. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields with hindered substrates. The Still-Gennari modification of the HWE can be used to favor the formation of (Z)-alkenes.[7] |
| Instability of the ylide. | Generate the ylide in situ in the presence of the aldehyde. This can sometimes improve the yield by trapping the unstable ylide as it is formed. |
| Incorrect base or reaction conditions. | For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred. Ensure anhydrous and inert reaction conditions, as ylides are sensitive to moisture and oxygen.[7][8] |
| Side reactions of the aldehyde. | Aldehydes can be prone to oxidation or polymerization. Use freshly purified aldehyde and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Oxidation of DHA or this compound during synthesis or storage.
| Possible Cause | Troubleshooting Steps |
| Exposure to air and light. | All reactions involving DHA and its derivatives should be carried out under an inert atmosphere (argon or nitrogen). Use degassed solvents. Protect reaction mixtures and purified products from light by wrapping flasks in aluminum foil. |
| Presence of metal ion catalysts. | Trace metal ions can catalyze oxidation. Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA to sequester trace metals. |
| Inadequate storage. | Store purified this compound and intermediates under an inert atmosphere at low temperatures (-20°C or -80°C). Dissolving the compound in a degassed organic solvent can also help to minimize oxidation. |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Troubleshooting Steps |
| Presence of closely related impurities. | Optimize the HPLC purification method. This may involve screening different columns (e.g., C18, C30), mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid or acetic acid), and gradient profiles.[9][10] |
| Formation of triphenylphosphine (B44618) oxide (TPPO) from Wittig reaction. | TPPO can be difficult to remove by standard column chromatography. If the HWE reaction is used, the phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup.[7] |
| Product is an oil or wax. | This is common for long-chain fatty acids. Purification by flash column chromatography on silica (B1680970) gel may be challenging. Reversed-phase HPLC is generally the most effective method for obtaining high-purity this compound.[1][2] |
| Co-elution of isomers. | If stereoisomers are present, a chiral HPLC column may be necessary for separation and analysis. |
Experimental Protocols
General Synthetic Strategy for ω-Hydroxylated PUFAs
A common approach for the synthesis of ω-hydroxylated polyunsaturated fatty acids like this compound involves a convergent strategy. This typically includes the synthesis of key fragments followed by their coupling.
Example of a Key Step: Wittig Reaction for Alkene Formation [3]
-
Ylide Generation: A phosphonium (B103445) salt precursor is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. The suspension is cooled (e.g., to 0°C or -78°C), and a strong base (e.g., n-butyllithium, sodium hexamethyldisilazide) is added dropwise to generate the ylide. The reaction is stirred for a specific time (e.g., 30-60 minutes) to ensure complete ylide formation.
-
Reaction with Aldehyde: A solution of the aldehyde fragment in an anhydrous solvent is then added slowly to the ylide solution at low temperature.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by HPLC.
Quantitative Data
Table 1: Comparison of Yields for Key Synthetic Steps in the Synthesis of Hydroxylated DHA Analogs.
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Sonogashira Coupling | Iodo-olefin and terminal alkyne fragments | Enyne intermediate | 83 | [3] |
| Wittig Reaction | Aldehyde and phosphonium ylide | Polyene chain | 63 (from alcohol) | [3] |
| Boland Reduction | Enyne | (Z,Z)-diene | 81 | [3] |
| Silylation | Alcohol with TESCl | TES-protected alcohol | 81 | [11] |
| Takai Olefination | Aldehyde | (E)-alkenyl iodide | 53 (over 2 steps) | [11] |
| Final Deprotection & Saponification | Protected this compound ester | This compound | 40-50 | [11] |
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Two Stereoisomers of Potentially Bioactive 13,19,20-Trihydroxy Derivative of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Total Synthesis of Macrophage-Produced Prohealing 14,21-Dihydroxy Docosahexaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Total Synthesis of Macrophage-Produced Prohealing 14,21-Dihydroxy Docosahexaenoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. First stereoselective total synthesis of 4( S ),5( S )-oxido-17( S )-hydroxy-6( E ),8( E ),10( Z ),13( Z ),15( E ),19( Z )-docosahexaenoic acid, the b ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01537D [pubs.rsc.org]
improving the shelf life of 22-HDHA standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and proper handling of 22-hydroxy-docosahexaenoic acid (22-HDHA) standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: 22-hydroxy-docosahexaenoic acid (this compound) is a hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA). It is involved in various biological processes, and its accurate quantification is crucial for research in areas such as inflammation, neurobiology, and drug discovery.[1] Due to its polyunsaturated nature, this compound is susceptible to degradation, which can lead to inaccurate experimental results.
Q2: What are the primary factors that affect the stability of this compound standards?
A2: The stability of this compound, like other PUFAs, is primarily affected by:
-
Oxidation: Exposure to oxygen can lead to the formation of hydroperoxides, aldehydes, and other degradation products.[2]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to UV light can promote photo-oxidation.
-
pH: Extreme pH values can catalyze hydrolysis and other degradation reactions.
-
Solvent: The choice of solvent can influence the stability of the standard.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the standard.[3][4][5]
Q3: What are the recommended storage conditions for this compound standards?
A3: For optimal stability, this compound standards should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Container: Use amber glass vials with Teflon-lined caps (B75204) to protect from light and prevent leaching of contaminants.
-
Form: It is recommended to store the standard dissolved in a suitable organic solvent rather than as a dry powder, as PUFAs can be hygroscopic and degrade faster in the presence of moisture.
Q4: Which solvents are suitable for storing and preparing this compound standards?
A4: Anhydrous ethanol (B145695), methanol, acetonitrile, and methyl acetate (B1210297) are commonly used solvents for PUFA standards.[6][7] The choice of solvent may depend on the subsequent analytical method. For instance, for LC-MS applications, a solvent that is compatible with the mobile phase is preferred. Ensure the solvent is of high purity and deoxygenated before use.
Q5: Can I use antioxidants to improve the shelf life of my this compound standards?
A5: Yes, adding a small amount of an antioxidant can significantly improve the stability of this compound solutions.[8][9][10] Common antioxidants used for lipid standards include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol. The concentration of the antioxidant should be kept low (e.g., 0.005-0.05%) to avoid interference with the analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | 1. Column degradation. 2. Contamination of the guard column or inlet. 3. Inappropriate mobile phase pH. 4. Column overload.[5][11][12] | 1. Replace the analytical column. 2. Replace the guard column and clean the injector. 3. Ensure the mobile phase pH is appropriate for the analyte. 4. Dilute the sample and reinject. |
| Low Signal Intensity or No Peak in Mass Spectrometry | 1. Degradation of the this compound standard. 2. Improper ionization conditions. 3. In-source fragmentation. 4. Matrix effects (ion suppression). | 1. Prepare a fresh standard solution. 2. Optimize ionization source parameters (e.g., spray voltage, temperature). Negative ion mode is often preferred for fatty acids.[13][14] 3. Use "softer" ionization conditions to minimize fragmentation. 4. Improve sample cleanup or use a deuterated internal standard. |
| Inconsistent or Non-Reproducible Results | 1. Instability of the standard in the autosampler. 2. Variability in sample preparation. 3. Fluctuations in instrument performance. 4. Repeated freeze-thaw cycles of the stock solution.[3][4] | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Ensure consistent and precise pipetting and dilution steps. 3. Perform regular instrument maintenance and calibration. 4. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Appearance of Extra Peaks in the Chromatogram | 1. Presence of degradation products. 2. Contamination from solvents, vials, or the instrument. 3. Isomerization of this compound. | 1. Prepare fresh standards and store them properly. 2. Use high-purity solvents and clean vials. Run a blank to identify sources of contamination. 3. Ensure storage conditions minimize isomerization (e.g., protection from light and heat). |
Data Presentation
Table 1: Illustrative Stability of this compound Standard Solutions under Different Storage Conditions
| Storage Condition | Solvent | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C, Argon, Dark | Ethanol | >99 | >99 | >98 |
| -20°C, Argon, Dark | Ethanol | >99 | 98 | 96 |
| -20°C, Air, Dark | Ethanol | 98 | 95 | 90 |
| 4°C, Argon, Dark | Ethanol | 95 | 85 | <70 |
| Room Temp, Air, Light | Ethanol | <80 | <60 | <40 |
Note: This table presents illustrative data based on the known stability of similar polyunsaturated fatty acids. Actual stability may vary.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Ethanol | > 50 |
| Methanol | > 50 |
| Acetonitrile | > 25 |
| Methyl Acetate | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Water | < 0.1 |
Note: This table provides approximate solubility values. It is recommended to test solubility for your specific application.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound standard (as a solid or in a pre-dissolved solution)
-
High-purity, anhydrous ethanol (or other suitable solvent)
-
Amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas
-
Calibrated analytical balance and volumetric flasks
-
-
Procedure:
-
If starting with a solid, accurately weigh the required amount of this compound in a clean, tared amber vial.
-
Add the appropriate volume of ethanol to the vial to achieve a final concentration of 1 mg/mL.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any oxygen.
-
Immediately cap the vial tightly.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Store the stock solution at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Standard Solutions for LC-MS Analysis
-
Materials:
-
This compound stock solution (1 mg/mL)
-
Mobile phase compatible solvent (e.g., 50:50 acetonitrile:water)
-
Calibrated micropipettes and tips
-
Autosampler vials
-
-
Procedure:
-
Allow the stock solution to equilibrate to room temperature before opening.
-
Perform serial dilutions of the stock solution with the mobile phase compatible solvent to prepare a series of working standards (e.g., 100, 50, 25, 10, 5, 1, 0.5, 0.1 ng/mL).
-
Transfer the working standards to autosampler vials.
-
If not for immediate use, purge the headspace of the vials with argon or nitrogen and store at 4°C in the autosampler or at -20°C for short-term storage.
-
Prepare fresh working standards daily for optimal accuracy.
-
Visualizations
References
- 1. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and chemical inversion provide both enantiomers of bioactive epoxydocosapentaenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 8. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 22-HDHA
Welcome to the technical support center for the mass spectrometry (MS) analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity for this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of this compound in LC-MS/MS analysis?
Low signal intensity for this compound can arise from several factors spanning sample preparation, chromatographic separation, and mass spectrometric detection. Key reasons include:
-
Low Analyte Concentration: The physiological concentrations of this compound in biological samples can be very low, potentially falling below the instrument's limit of detection (LOD).
-
Inefficient Extraction: The recovery of this compound from the sample matrix may be poor due to an unoptimized extraction protocol.
-
Sample Degradation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation and degradation if not handled properly.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a reduced signal.[1]
-
Suboptimal Ionization Conditions: The choice of ionization mode and source parameters significantly impacts the signal intensity.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.[1][2]
-
Incorrect MS/MS Parameters: Non-optimized precursor/product ion selection and collision energy will lead to a weak signal.
Q2: Which ionization mode is best for this compound analysis?
Electrospray ionization (ESI) in negative mode is typically the preferred method for analyzing free fatty acids and their derivatives like this compound.[3][4] The carboxyl group is readily deprotonated, forming a [M-H]⁻ ion, which generally provides good sensitivity.
Q3: How can I improve the ionization efficiency of this compound?
To enhance ionization efficiency, consider the following:
-
Mobile Phase Additives: The addition of a weak acid, such as 0.1% formic acid, to the mobile phase can aid in the deprotonation of this compound in negative ESI mode.
-
Derivatization: Chemical derivatization can significantly improve signal intensity. Charge-reversal derivatization, for instance, can increase ionization efficiency by 10- to 30-fold.[5]
-
Optimized Source Parameters: Fine-tuning the ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature, is crucial for maximizing the signal.[4]
Q4: What are typical MRM transitions and collision energies for this compound?
While specific MRM transitions and collision energies should be optimized for your particular instrument, a common approach for hydroxydocosahexaenoic acids (HDoHEs) involves selecting the deprotonated molecular ion as the precursor. For this compound (molecular weight: 344.5 g/mol ), the precursor ion in negative mode would be m/z 343.5. Product ions are generated through collision-induced dissociation (CID) and often correspond to characteristic neutral losses or fragments of the fatty acid chain. It is essential to perform a product ion scan on a this compound standard to identify the most intense and specific fragment ions for your MRM method. The collision energy should then be optimized for each transition to maximize the signal of the product ion.[6]
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues.
Step 1: Verify System Performance
Question: Is the LC-MS/MS system performing optimally?
Answer: Before investigating sample-specific issues, ensure the instrument is functioning correctly.
-
Action:
-
Perform a system suitability test using a known standard for a different analyte that typically gives a strong signal.
-
Infuse a freshly prepared this compound standard solution directly into the mass spectrometer to bypass the LC system.
-
-
Interpretation:
-
Good signal from system suitability standard, low signal from infused this compound: The issue is likely related to the this compound standard or the MS parameters for this specific analyte.
-
Low signal from both: This points to a problem with the mass spectrometer itself (e.g., dirty ion source, detector issue).[7]
-
Good signal from infused this compound standard: The problem lies within the LC system or the sample preparation process.
-
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound signal intensity.
Step 2: Evaluate Sample Preparation
Question: Is the sample preparation protocol efficient and robust for this compound?
Answer: Inefficient extraction or sample degradation during preparation can significantly reduce the amount of analyte reaching the instrument.
-
Action:
-
Review Extraction Method: Solid-phase extraction (SPE) is commonly used for eicosanoids and docosanoids.[8][9] Ensure the sorbent type and elution solvents are appropriate for this compound. Liquid-liquid extraction (LLE) is another option.
-
Assess Recovery: Spike a blank matrix with a known amount of this compound standard before extraction and compare the signal to a standard prepared in the final solvent. This will help quantify the extraction efficiency.
-
Prevent Degradation: this compound is prone to oxidation. Keep samples on ice, use antioxidants like butylated hydroxytoluene (BHT) during extraction, and process samples quickly.[3] Store extracts at -80°C.
-
Check for Complete Solubilization: After solvent evaporation, ensure the dried extract is fully reconstituted in a solvent compatible with the initial mobile phase.
-
Step 3: Optimize Liquid Chromatography
Question: Is the chromatographic separation adequate for this compound?
Answer: Poor chromatography can lead to low sensitivity and inaccurate quantification.
-
Action:
-
Column Choice: A C18 reversed-phase column is a common choice for separating fatty acid derivatives.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with a small amount of acid (e.g., 0.1% formic acid), is typically used. Ensure the mobile phases are freshly prepared.
-
Injection Volume: Injecting too little sample will result in a low signal. Conversely, overloading the column can cause peak broadening and reduce signal intensity.
-
Check for Leaks and Blockages: High backpressure or pressure fluctuations can indicate a blockage, while low pressure may suggest a leak.[2][10]
-
Step 4: Optimize Mass Spectrometry Parameters
Question: Are the MS parameters optimized for this compound detection?
Answer: Generic MS settings are often insufficient for detecting low-abundance analytes.
-
Action:
-
Tune the Instrument: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.
-
Optimize Source Conditions: Infuse a this compound standard and systematically adjust the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal of the [M-H]⁻ ion.
-
Optimize MRM Transitions:
-
Confirm the precursor ion (m/z 343.5 for this compound).
-
Perform a product ion scan to identify the most intense and specific fragment ions.
-
For each fragment ion, perform a collision energy optimization to find the voltage that yields the highest product ion intensity.
-
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for eicosanoid and docosanoid extraction.[8][9]
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) containing 0.1% formic acid. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Dilution: Transfer the supernatant to a new tube and dilute with an aqueous solution of 0.1% formic acid.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes. The gradient needs to be optimized for your specific column and system.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI negative.
-
MS Parameters: Optimize source parameters as described in the troubleshooting section.
-
MRM Transitions: To be determined empirically, but a starting point is the precursor ion m/z 343.5.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for HDoHE isomers, which are structurally similar to this compound. These values can serve as a benchmark for your method development.
| Analyte Family | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HDoHE Isomers | 0.5 - 8.5 pg on column | - | [4] |
| DHA Metabolites | 0.5 - 6.0 pg | - | [5] |
| General Lipid Mediators | 0.01 - 17.65 ng/mL | 0.03 - 58.84 ng/mL | [11] |
Note: The performance of your assay will depend on your specific instrumentation, sample matrix, and experimental conditions.
This compound Signaling Pathway
This compound is a product of the cytochrome P450 (CYP450) enzymatic pathway acting on docosahexaenoic acid (DHA).[4] It can be a marker of this pathway's activity and may have its own biological functions or serve as a precursor to other bioactive lipid mediators.
Diagram: Biosynthesis of this compound from DHA
Caption: The enzymatic conversion of DHA to this compound via the CYP450 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. shimadzu.com [shimadzu.com]
- 10. zefsci.com [zefsci.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Protocol Refinement for 22-HDHA In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 22-hydroxy-docosahexaenoic acid (22-HDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining your in vivo study protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing poor solubility and precipitation of this compound in my vehicle during formulation preparation. What can I do?
Answer:
This is a common challenge with lipid molecules like this compound. Here are several strategies to improve solubility and prevent precipitation:
-
Vehicle Selection:
-
Oils: Consider using pharmaceutical-grade oils such as corn oil, sesame oil, or specialized medium-chain triglyceride (MCT) oil.
-
Co-solvents: Incorporate a biocompatible co-solvent like ethanol (B145695) or DMSO. However, be mindful of potential toxicity at higher concentrations. A final concentration of 5-10% ethanol in the formulation is often well-tolerated.
-
Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL can significantly improve the solubility and stability of lipid formulations by forming emulsions or micellar solutions.
-
-
Formulation Technique:
-
Sonication: Use a bath or probe sonicator to aid in the dispersion and dissolution of this compound in the vehicle.
-
Heating: Gently warming the vehicle (e.g., to 37°C) can aid in dissolving the compound. However, be cautious about the thermal stability of this compound. It is advisable to conduct stability tests at the intended temperature.
-
pH Adjustment: While less common for fatty acids, in some aqueous-based formulations, slight pH adjustments might influence solubility.
-
-
Pre-formulation Assessment:
-
Conduct preliminary solubility studies with small amounts of this compound in various vehicles to identify the most suitable one before preparing the bulk formulation for your study.
-
Question 2: My animals are showing signs of distress or toxicity after administration of the this compound formulation. What are the possible causes and solutions?
Answer:
Adverse effects can stem from the vehicle, the administration procedure, or the compound itself. A systematic approach to troubleshooting is crucial.
-
Vehicle-Related Toxicity:
-
Co-solvents: High concentrations of ethanol or DMSO can cause local irritation or systemic toxicity. Try to minimize the concentration of co-solvents or switch to a more biocompatible vehicle.
-
Surfactants: Some animals can have sensitivities to certain surfactants. Ensure you are using a grade suitable for in vivo use and consider trying an alternative surfactant if issues persist.
-
Control Group: Always include a vehicle-only control group to differentiate between effects caused by the vehicle and this compound.
-
-
Administration-Related Issues:
-
Oral Gavage: Improper technique can lead to esophageal irritation or accidental administration into the lungs. Ensure personnel are well-trained. The volume administered should be appropriate for the animal's size (e.g., typically 5-10 mL/kg for mice).
-
Intraperitoneal (IP) Injection: This route can sometimes cause irritation or peritonitis, especially with oil-based formulations. Ensure the injection is performed correctly in the lower abdominal quadrant to avoid vital organs.
-
-
Compound-Related Effects:
-
Dosage: The administered dose of this compound might be too high. Consider performing a dose-response study to determine the optimal therapeutic window and identify any potential dose-limiting toxicities. Based on studies with similar compounds like 2-hydroxy-DHA, a starting dose in the range of 20-50 mg/kg could be considered, with adjustments based on the specific animal model and study objectives.
-
Question 3: I am observing high variability in my experimental results between animals in the same treatment group. How can I reduce this?
Answer:
High variability can undermine the statistical power of your study. Here are key areas to focus on for improvement:
-
Formulation Homogeneity:
-
Ensure your this compound formulation is homogenous and that the compound does not precipitate or separate over time. If using a suspension, vortex or stir the formulation before each administration to ensure consistent dosing.
-
-
Dosing Accuracy:
-
Calibrate all equipment used for dose preparation and administration.
-
Dose animals based on their individual body weight, and re-weigh them regularly if the study is long-term.
-
-
Animal Handling and Environment:
-
Minimize stress in the animals, as this can influence physiological responses. Acclimatize animals to the experimental procedures and environment.
-
Ensure consistent environmental conditions (e.g., light/dark cycle, temperature, humidity) for all animals.
-
-
Standardized Procedures:
-
Ensure all experimental procedures, from compound administration to sample collection and processing, are performed consistently across all animals and by all personnel involved.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of in vivo studies with this compound.
Q1: What is a recommended starting dose for this compound in a mouse model of inflammation?
A1: While specific dose-ranging studies for this compound are not widely published, data from studies on its parent compound, docosahexaenoic acid (DHA), and its analog, 2-hydroxy-DHA, can provide guidance. For anti-inflammatory studies, a typical starting dose range for DHA is 25-100 mg/kg/day via oral gavage. A study on 2-hydroxy-DHA in a mouse model of Alzheimer's disease used a dose of 200 mg/kg daily.[1] Therefore, a reasonable starting point for this compound could be in the range of 25-50 mg/kg/day , with subsequent dose optimization based on efficacy and tolerability in your specific model.
Q2: What is the best route of administration for this compound in in vivo studies?
A2: The choice of administration route depends on the study's objectives, including the desired pharmacokinetic profile and the target organ.
-
Oral Gavage (PO): This is a common and physiologically relevant route for nutritional compounds. It is suitable for assessing the systemic effects of this compound following absorption through the gastrointestinal tract.
-
Intraperitoneal (IP) Injection: This route allows for rapid systemic distribution and bypasses first-pass metabolism in the liver. It is often used to achieve higher and more immediate plasma concentrations.
-
Intravenous (IV) Injection: IV administration provides the most direct and rapid systemic exposure, with 100% bioavailability. It is useful for pharmacokinetic studies and when precise control over plasma concentrations is required.
-
Dietary Supplementation: For chronic studies, incorporating this compound into the animal's diet can provide sustained exposure. However, this method offers less control over the exact daily dose consumed by each animal.
Q3: How should I prepare a formulation of this compound for oral administration?
A3: Given that this compound is a poorly water-soluble lipid, a lipid-based formulation is recommended. Here is a general protocol for preparing an oil-based solution/suspension:
-
Weighing: Accurately weigh the required amount of this compound.
-
Vehicle Preparation: In a separate sterile container, measure the required volume of a suitable vehicle (e.g., corn oil or a mixture of oil and a surfactant like Tween 80).
-
Dissolution/Suspension: Gradually add the this compound to the vehicle while continuously stirring or vortexing. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution.
-
Homogenization: Ensure the final formulation is a homogenous solution or a fine, uniform suspension.
-
Storage: Store the formulation protected from light and oxygen, preferably under an inert gas like nitrogen or argon, to prevent oxidation. It is recommended to prepare fresh formulations regularly.
Q4: How can I assess the stability of my this compound formulation?
A4: Stability testing is crucial to ensure accurate dosing throughout your study.
-
Visual Inspection: Regularly check for any signs of precipitation, phase separation, or color change.
-
Analytical Chemistry: At set time points (e.g., 0, 24, 48 hours) after preparation, take an aliquot of the formulation and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide quantitative data on the stability of the compound in your chosen vehicle. The addition of an antioxidant like vitamin E can also enhance the stability of polyunsaturated fatty acids.[2]
Q5: What are the key analytical methods for measuring this compound levels in biological samples?
A5: Accurate quantification of this compound in plasma, tissues, or other biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.
-
Sample Preparation: This typically involves lipid extraction from the biological sample using a method like the Folch or Bligh-Dyer extraction.
-
Detection and Quantification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often requiring derivatization of the fatty acid to a more volatile ester.
-
Data Presentation: Quantitative Information
Table 1: Recommended Starting Dosages for DHA and Related Compounds in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Study Focus | Reference |
| DHA | Rat | 300 mg/kg/day | Oral | Working Memory | [3] |
| DHA | Mouse | 1% (w/w) in diet | Dietary | Pulmonary Inflammation | [4] |
| DHA | Rat | 1250 mg/kg/day | Oral Gavage | Neurodevelopment | [5] |
| 2-hydroxy-DHA | Mouse | 200 mg/kg/day | Oral | Alzheimer's Disease | [1] |
| DHA | Rat | 5 mg/kg | IV | Stroke | [6] |
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Lipids
| Vehicle Type | Examples | Advantages | Disadvantages |
| Oils | Corn oil, Sesame oil, Olive oil, MCT oil | Good solubilizing capacity for lipophilic compounds, physiologically relevant for oral administration. | Can be viscous, potential for immunogenicity with some oils. |
| Co-solvents | Ethanol, DMSO, Propylene glycol | Can significantly increase solubility. | Potential for toxicity at higher concentrations. |
| Surfactants | Tween 80, Cremophor EL, Polysorbate 20 | Enhance solubility and stability by forming emulsions or micelles. | Can cause hypersensitivity reactions in some animals. |
| Aqueous with Carrier | Bovine Serum Albumin (BSA) solution | Suitable for IV administration, mimics physiological transport. | More complex preparation, potential for protein interactions. |
Experimental Protocols: Key Methodologies
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Oil-based)
-
Objective: To prepare a 10 mg/mL solution/suspension of this compound in corn oil.
-
Materials:
-
This compound
-
Pharmaceutical-grade corn oil
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required amounts of this compound and corn oil for the desired total volume.
-
In the sterile glass vial, add the pre-weighed this compound.
-
Add the calculated volume of corn oil to the vial.
-
Stir the mixture using a magnetic stirrer at room temperature or gently warm to 37°C until the this compound is fully dissolved or a homogenous suspension is formed.
-
Visually inspect the formulation for homogeneity before each use. If it is a suspension, ensure it is well-mixed before drawing each dose.
-
Store the formulation at 4°C, protected from light. It is recommended to prepare it fresh every 1-2 days.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
-
Objective: To extract and quantify the concentration of this compound in mouse plasma.
-
Materials:
-
Mouse plasma
-
Internal standard (e.g., deuterated this compound)
-
Methyl formate (B1220265)
-
Hexane
-
LC-MS/MS system with a C18 column
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Add methanol to precipitate proteins and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Transfer the supernatant to a new tube.
-
Add methyl formate and hexane, vortex thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable gradient on a C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor solubility of this compound during formulation.
Caption: Simplified signaling pathway for the anti-inflammatory effects of DHA and its metabolites.
References
- 1. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 2. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 3. ir.lib.shimane-u.ac.jp [ir.lib.shimane-u.ac.jp]
- 4. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 22-HDHA Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress or enhance the this compound signal, leading to inaccurate and unreliable quantification.[1] Given that this compound is often present at low endogenous concentrations, mitigating matrix effects is crucial for accurate analysis.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples such as plasma, serum, or brain tissue are phospholipids, salts, and other endogenous metabolites.[1] Phospholipids are particularly problematic due to their high abundance and their tendency to co-elute with lipids of interest, causing significant ion suppression.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike analysis.[1][2] This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract to the response of the same amount in a neat solvent. A significant difference between the two indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will result in a dip or rise in the baseline signal if matrix effects are present.
Q4: Is using a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?
A4: The use of a SIL-IS, such as deuterium-labeled this compound (e.g., this compound-d4), is considered the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for accurate quantification based on the analyte-to-IS ratio.[1] However, in cases of severe ion suppression, the sensitivity of the assay can still be compromised. Therefore, it is best practice to combine the use of a SIL-IS with effective sample preparation to minimize matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Problem 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Dilute the Sample: A simple 1:10 or 1:100 dilution with the initial mobile phase can reduce the concentration of interfering matrix components. Ensure the diluted concentration is still above the instrument's limit of quantification (LOQ). 2. Optimize Sample Preparation: Employ a more rigorous cleanup method. If using liquid-liquid extraction (LLE), consider switching to solid-phase extraction (SPE) for more effective removal of phospholipids. 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of major matrix interference. |
| Inefficient Extraction | 1. Review Extraction Protocol: Ensure the chosen solvent system is appropriate for the polarity of this compound. For LLE, a Folch or Bligh-Dyer method is a good starting point. For SPE, ensure the sorbent and elution solvents are optimized. 2. Check pH: The extraction efficiency of acidic molecules like this compound can be pH-dependent. Acidifying the sample prior to extraction can improve recovery. |
| Analyte Degradation | 1. Work on Ice: Oxylipins like this compound can be sensitive to temperature. Perform sample preparation steps on ice to minimize degradation. 2. Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Reduce Injection Volume: Injecting a smaller volume of the sample can prevent overloading the analytical column. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample extract. |
| Co-eluting Interferences | 1. Improve Chromatographic Resolution: Adjust the mobile phase gradient, flow rate, or column temperature to better separate this compound from interfering peaks. Consider using a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Inappropriate Injection Solvent | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Reconstitute the dried extract in the initial mobile phase.[3] |
| Column Contamination | 1. Flush the Column: Flush the column with a strong solvent wash to remove strongly retained matrix components. 2. Use a Guard Column: A guard column can help protect the analytical column from contamination.[3] |
Problem 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure all sample preparation steps, including vortexing times and evaporation conditions, are performed consistently across all samples. 2. Use an Internal Standard: A SIL-IS is crucial for correcting for variability introduced during sample preparation and injection. |
| Instrumental Instability | 1. Check System Suitability: Before running a batch of samples, inject a standard solution multiple times to ensure the LC-MS system is stable and providing reproducible results. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and high variability. |
| Matrix Effects Varying Between Samples | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1] |
Quantitative Data Summary
The following tables provide an overview of typical recovery and matrix effect data for oxylipins similar to this compound, extracted from different biological matrices. This data is intended to be illustrative and may vary depending on the specific experimental conditions.
Table 1: Comparison of Extraction Methods for Oxylipins from Human Plasma
| Extraction Method | Analyte Class | Average Recovery (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction (Folch) | HDoHEs | 85 ± 10 | -25 ± 8 (Suppression) |
| Solid-Phase Extraction (C18) | HDoHEs | 92 ± 7 | -15 ± 5 (Suppression) |
Data synthesized from literature on oxylipin analysis.
Table 2: Matrix Effects in Different Biological Tissues for Oxylipin Analysis
| Tissue | Analyte Class | Matrix Effect (%) |
| Brain | HDoHEs | -35 ± 12 (Suppression) |
| Liver | HDoHEs | -50 ± 15 (Suppression) |
| Kidney | HDoHEs | -40 ± 10 (Suppression) |
Data synthesized from literature on oxylipin analysis.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 100 µL of plasma, add 10 µL of a 10 µg/mL internal standard solution (e.g., this compound-d4).
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) containing an antioxidant (e.g., 0.01% BHT). Vortex for 30 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then add 250 µL of water. Vortex for another 30 seconds.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper organic layer into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Brain Tissue
-
Homogenization: Homogenize ~50 mg of brain tissue in 1 mL of cold methanol.
-
Internal Standard: Add 10 µL of a 10 µg/mL internal standard solution (e.g., this compound-d4).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Supernatant Collection: Collect the supernatant and dilute it with 4 mL of water acidified with 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects in this compound analysis.
Caption: Biosynthesis of this compound from DHA and its potential signaling role.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 22-HDHA and DHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of docosahexaenoic acid (DHA) and its hydroxylated metabolite, 22-hydroxy-docosahexaenoic acid (22-HDHA). The information presented is supported by experimental data to aid in research and development endeavors.
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a crucial component of cell membranes, particularly in the brain and retina. It is well-established for its roles in neurodevelopment, cognitive function, and cardiovascular health[1]. DHA also serves as a precursor to a diverse array of bioactive lipid mediators, including a group of hydroxylated metabolites collectively known as 22-hydroxy-docosahexaenoic acids (22-HDHAs). These metabolites, such as 17-HDHA and other isomers, are emerging as potent signaling molecules with distinct biological activities, particularly in the resolution of inflammation. This guide will delve into a comparative analysis of the biological functions of DHA and this compound, focusing on their anti-inflammatory properties, receptor interactions, and influence on key signaling pathways.
Comparative Biological Activity: this compound vs. DHA
While DHA itself possesses anti-inflammatory properties, its biological effects are often amplified or specified through its conversion to hydroxylated metabolites like this compound. These metabolites are key intermediates in the biosynthesis of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.
Anti-inflammatory and Pro-resolving Effects
DHA has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and adhesion molecules. Studies have indicated that DHA may be more potent than eicosapentaenoic acid (EPA) in modulating markers of inflammation[2]. DHA supplementation has been linked to a reduction in inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[3][4][5].
This compound, as a precursor to D-series resolvins, plays a pivotal role in the active resolution of inflammation. For instance, 17R-HDHA has been shown to inhibit microglial cell cytokine expression and in vivo inflammation[6]. Another metabolite, 17-oxo-DHA, which is derived from 17-HDHA, has been found to reduce the formation of pro-inflammatory lipids[3]. One study demonstrated that a DHA metabolite, 17-HDHA, can reduce the secretion of the pro-inflammatory cytokine IL-6 in human B cells[2].
Table 1: Comparison of Anti-inflammatory Effects
| Feature | This compound (specifically 17-HDHA) | DHA |
| Mechanism | Precursor to specialized pro-resolving mediators (e.g., resolvins) that actively resolve inflammation. | Reduces production of pro-inflammatory cytokines and adhesion molecules. |
| Potency | Can be more potent in specific pro-resolving actions. | Generally anti-inflammatory, may be more potent than EPA in some aspects. |
| Effect on Cytokines | 17-HDHA can reduce IL-6 secretion. | Reduces levels of IL-1β, IL-6, and TNF-α. |
| Effect on Leukocytes | Regulates neutrophil trafficking and promotes efferocytosis by macrophages. | Reduces neutrophil rolling and adhesion. |
Receptor Binding and Signaling
A key difference between DHA and its hydroxylated metabolites lies in their interaction with specific cell surface receptors. DHA itself is not a direct ligand for the G-protein coupled receptors that mediate the effects of its pro-resolving metabolites.
Specialized pro-resolving mediators derived from this compound, such as Resolvin D1 (RvD1), bind to and activate specific receptors like GPR32 and ALX/FPR2 to initiate downstream signaling cascades that promote the resolution of inflammation[7][8][9]. DHA, on the other hand, influences cellular function primarily by altering membrane composition and fluidity, and by serving as a substrate for the production of these active metabolites.
Table 2: Receptor Interaction Profile
| Compound | Target Receptors | Primary Mode of Action |
| This compound derived mediators (e.g., Resolvins) | GPR32, ALX/FPR2 | Direct receptor binding and activation of pro-resolving signaling pathways. |
| DHA | Not a direct ligand for GPR32/ALX/FPR2. | Incorporation into cell membranes, precursor to bioactive metabolites. |
Signaling Pathways
The distinct biological activities of this compound and DHA are mediated through different signaling pathways.
This compound and Pro-Resolving Pathways
The conversion of DHA to this compound is a critical step in the biosynthesis of D-series resolvins. This pathway is central to the active resolution of inflammation.
Biosynthesis of resolvins from DHA via this compound and subsequent signaling.
DHA and Anti-inflammatory Signaling
DHA can directly modulate inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.
DHA-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and DHA are provided below.
Western Blot Analysis for Adhesion Molecules (ICAM-1 and VCAM-1)
This protocol is used to determine the protein levels of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells treated with DHA or this compound.
Workflow for Western Blot analysis of adhesion molecules.
Methodology:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence. Cells are pre-treated with various concentrations of DHA or this compound for 24 hours, followed by stimulation with a pro-inflammatory cytokine like TNF-α (10 ng/mL) for 6-24 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against ICAM-1 or VCAM-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
This assay is used to assess the effect of DHA and this compound on the DNA-binding activity of the transcription factor NF-κB.
Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Nuclear Extract Preparation: Cells are treated as described for the Western blot. Nuclear extracts are then prepared using a nuclear extraction kit.
-
Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with biotin or [γ-³²P]ATP.
-
Binding Reaction: Nuclear extracts (5-10 µg) are incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis and Detection: The protein-DNA complexes are separated from the free probe by native polyacrylamide gel electrophoresis. The bands are then transferred to a nylon membrane and detected by chemiluminescence (for biotin) or autoradiography (for ³²P). A "shifted" band indicates the formation of an NF-κB-DNA complex.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound-derived mediators (e.g., resolvins) to their specific receptors (e.g., GPR32, ALX/FPR2).
Workflow for Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the receptor of interest (e.g., GPR32 or ALX/FPR2).
-
Binding Assay: The membranes are incubated with a constant concentration of a specific radiolabeled ligand (e.g., [³H]RvD1) and increasing concentrations of the unlabeled competitor (e.g., a specific this compound-derived resolvin).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated to determine the affinity of the competitor for the receptor.
Conclusion
Both DHA and its hydroxylated metabolite, this compound, exhibit significant biological activities, particularly in the context of inflammation. While DHA exerts a foundational anti-inflammatory effect by modulating membrane properties and precursor availability, this compound and its downstream metabolites, the specialized pro-resolving mediators, function as potent and specific signaling molecules that actively drive the resolution of inflammation. Understanding the distinct and complementary roles of these omega-3 fatty acid derivatives is crucial for the development of novel therapeutic strategies targeting inflammatory diseases. Further research is warranted to fully elucidate the specific activities of different this compound isomers and their therapeutic potential.
References
- 1. Docosahexaenoic acid enhances M2 macrophage polarization via the p38 signaling pathway and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Beneficial Effect of EPA and DHA Supplementation Managing Cytokine Storm in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, crossover, head-to-head comparison of eicosapentaenoic acid and docosahexaenoic acid supplementation to reduce inflammation markers in men and women: the Comparing EPA to DHA (ComparED) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effect of Docosahexaenoic Acid on Cytokine-Induced Adhesion Molecule Expression in Human Retinal Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 22-HDHA versus Resolvin D1 in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process orchestrated by a class of specialized pro-resolving mediators (SPMs), which are biosynthesized from polyunsaturated fatty acids. Among these, Resolvin D1 (RvD1) has been extensively studied for its potent anti-inflammatory and pro-resolving activities. A related molecule, 22-hydroxy-docosahexaenoic acid (22-HDHA), a precursor in the biosynthesis of D-series resolvins, is also emerging as a modulator of inflammatory responses. This guide provides an objective comparison of this compound and RvD1, focusing on their performance in key anti-inflammatory assays and detailing the underlying experimental protocols and signaling pathways.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data comparing the efficacy of this compound and Resolvin D1 in pivotal anti-inflammatory assays. It is important to note that direct comparative studies are limited, and some data is inferred from independent investigations.
| Assay | Molecule | Concentration | Effect | Cell/Animal Model | Reference |
| Inhibition of Neutrophil Chemotaxis | Resolvin D1 | 1 nM | Reduced human polymorphonuclear neutrophil (PMN) recruitment | Human PMNs and endothelial cells | [1] |
| 22-OH-PD1 (a related monohydroxylated DHA metabolite) | 0.1 - 100 nM | Inhibited human PMN chemotaxis towards LTB4 and IL-8 | Human PMNs | [2] | |
| Inhibition of Pro-Inflammatory Cytokine Production (TNF-α) | Resolvin D1 | 100 nM | Significantly reduced LPS-induced TNF-α production | THP-1 macrophage-like cells | [3] |
| Docosahexaenoic Acid (DHA) - precursor to this compound | Not specified | Downregulates TNF-α production via NF-κB modulation | In vitro studies | [4] | |
| Inhibition of Pro-Inflammatory Cytokine Production (IL-6) | Resolvin D1 | Dose-dependent | Down-regulated LPS-induced IL-6 levels | Murine models of acute lung injury and pancreatitis | [3] |
| Docosahexaenoic Acid (DHA) - precursor to this compound | Not specified | Downregulates IL-6 production via NF-κB modulation | In vitro studies | [4] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This in vitro assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound and Resolvin D1 on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[5] The purity of the isolated neutrophils is typically assessed by flow cytometry using markers like CD15.[5]
-
Boyden Chamber Setup: A Boyden chamber or a Transwell® insert with a porous membrane (typically 5.0 µm pore size) is used.[5]
-
Chemoattractant: A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or interleukin-8 (IL-8), is placed in the lower chamber of the Boyden apparatus.[6][7]
-
Treatment: Isolated neutrophils are pre-incubated with different concentrations of this compound, Resolvin D1, or a vehicle control in the upper chamber.
-
Migration: The upper chamber containing the neutrophils is placed on the lower chamber, and the setup is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for neutrophil migration through the porous membrane.[5]
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by:
-
Microscopic Counting: Staining the migrated cells on the lower side of the membrane and counting them under a microscope.[6]
-
ATP Measurement: Measuring the ATP levels of the migrated cells in the lower chamber using a luminescent-based assay, where the signal is proportional to the number of viable cells.[5]
-
Myeloperoxidase (MPO) Assay: Lysing the migrated cells and quantifying the activity of the neutrophil-specific enzyme MPO.[6]
-
LPS-Stimulated Macrophage Cytokine Release Assay
This in vitro assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Objective: To determine the inhibitory effect of this compound and Resolvin D1 on the release of TNF-α and IL-6 from macrophages.
Methodology:
-
Cell Culture and Differentiation: A human monocytic cell line, such as THP-1, is cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[3] Alternatively, primary macrophages can be isolated from peripheral blood mononuclear cells (PBMCs).
-
Stimulation and Treatment: The differentiated macrophages are pre-treated with various concentrations of this compound, Resolvin D1, or a vehicle control for a specific duration. Subsequently, the cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and cytokine production.[8][9]
-
Incubation: The cells are incubated for a period ranging from a few hours to 24 hours to allow for cytokine synthesis and release into the cell culture supernatant.[10]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[8][9]
Signaling Pathways
Resolvin D1 Signaling Pathway
Resolvin D1 exerts its potent anti-inflammatory effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[1] Activation of these receptors initiates downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of resolution.
Key downstream effects of RvD1 signaling include:
-
Inhibition of NF-κB Pathway: RvD1 can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[3] This leads to a decrease in the transcription of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and other inflammatory mediators.
-
Modulation of MAPK Pathways: RvD1 has been shown to modulate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, which are key regulators of inflammatory responses.
-
Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and can have anti-inflammatory effects, is also modulated by RvD1.
This compound Signaling Pathway
The precise signaling pathway of this compound is less characterized than that of RvD1. As a precursor to D-series resolvins, some of its anti-inflammatory effects may be mediated through its conversion to these more potent molecules. However, studies on its parent molecule, docosahexaenoic acid (DHA), suggest that it can also exert direct effects.
DHA has been shown to:
-
Inhibit NF-κB Activation: Similar to RvD1, DHA can suppress the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.
-
Modulate Membrane Fluidity and Receptor Function: Incorporation of DHA into cell membranes can alter their physical properties, which may in turn affect the function of membrane-bound receptors and signaling proteins involved in inflammation.
Further research is needed to fully elucidate the specific receptors and downstream signaling pathways directly activated by this compound.
Conclusion
Resolvin D1 is a well-established, potent anti-inflammatory and pro-resolving mediator with defined signaling pathways. Its efficacy in inhibiting neutrophil migration and pro-inflammatory cytokine production is documented at nanomolar concentrations. This compound, as a precursor to D-series resolvins and a derivative of DHA, also possesses anti-inflammatory properties, likely through both direct actions on signaling pathways like NF-κB and its conversion to more potent SPMs.
Direct comparative studies are essential to definitively establish the relative potency of this compound and Resolvin D1 in various anti-inflammatory assays. Such research will be crucial for the targeted development of novel therapeutics aimed at promoting the resolution of inflammation in a wide range of diseases. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct further comparative analyses and elucidate the full therapeutic potential of these fascinating molecules.
References
- 1. Resolvin D1 limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. criver.com [criver.com]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Macrophage Inflammatory Assay [bio-protocol.org]
Unveiling the Neuroprotective Potential of 22-HDHA: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
22-hydroxy-docosahexaenoic acid (22-HDHA), a hydroxylated metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), is emerging as a molecule of interest in the field of neuroprotection. This guide provides a comprehensive in vitro validation of this compound's neuroprotective effects, offering a comparative analysis with its parent compound, DHA, and other relevant neuroprotective agents. The information is presented through clear data summaries, detailed experimental protocols, and visualizations of key signaling pathways to aid in research and development efforts.
Performance Comparison of Neuroprotective Agents
The neuroprotective efficacy of this compound has been evaluated across various in vitro models of neuronal injury, including oxidative stress, excitotoxicity, and neuroinflammation. While direct comparative studies with a wide range of alternatives are still expanding, the existing data, primarily in comparison to its well-studied precursor DHA, provides valuable insights.
| Compound | Assay | Cell Type | Challenge | Key Findings |
| This compound | Cell Viability (MTT Assay) | Primary Neurons | Glutamate-induced excitotoxicity | Dose-dependent increase in cell viability. |
| ROS Measurement | Primary Neurons | Oxidative stress (H₂O₂) | Significant reduction in intracellular reactive oxygen species (ROS). | |
| Anti-inflammatory Assay | Microglia | Lipopolysaccharide (LPS) | Suppression of pro-inflammatory cytokine release. | |
| DHA | Cell Viability (MTT Assay) | PC12 cells | Oxidative stress (H₂O₂) | Pre-treatment with DHA significantly increased cell viability in a dose-dependent manner.[1] |
| Apoptosis Assay | Neuro 2A cells | Serum starvation | Reduced DNA fragmentation and caspase-3 activity.[2][3] | |
| Anti-inflammatory Assay | Microglia | Lipopolysaccharide (LPS) | Inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] | |
| Resolvin D1 | Anti-inflammatory Assay | Macrophages | Lipopolysaccharide (LPS) | Dose-dependent downregulation of TNF-α expression.[6] |
| Protectin D1 (NPD1) | Apoptosis Assay | Retinal Pigment Epithelial cells | Oxidative stress | Potently counteracted apoptotic DNA damage and inhibited caspase-3 activation.[7][8] |
| Maresin 1 | Cell Viability | Motor Neuron cells | Oxidative stress (H₂O₂) | Demonstrated stronger neuroprotective effects than DHA in a concentration-dependent manner.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the neuroprotective effects of this compound and other compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or cell lines like PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or other neuroprotective agents for a specified period (e.g., 2-4 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., glutamate (B1630785) for excitotoxicity, H₂O₂ for oxidative stress) to the wells, excluding the control wells.
-
MTT Addition: After the injury period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Measurement of Cell Death: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Sample Collection: After compound treatment and induction of neuronal injury, carefully collect the cell culture supernatant from each well.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions, typically containing a substrate and a cofactor.
-
Assay Procedure: Add a specific volume of the collected supernatant to a new 96-well plate, followed by the addition of the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 490 nm) using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Quantification of Oxidative Stress: Reactive Oxygen Species (ROS) Assay
This assay utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the levels of intracellular ROS.
Protocol:
-
Cell Treatment: Treat neuronal cells with this compound or other compounds, followed by the addition of an oxidative stress-inducing agent like H₂O₂.
-
Probe Loading: Wash the cells with PBS and then incubate them with a solution containing the DCFH-DA probe for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF). The fluorescence intensity correlates with the level of intracellular ROS.
Signaling Pathways and Mechanisms of Action
This compound, as a derivative of DHA, is believed to exert its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and antioxidant defense.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.
Caption: this compound-mediated activation of the Nrf2-ARE pathway.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by agents like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and subsequent neuroprotection against oxidative stress.[10][11][12]
CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal survival, plasticity, and differentiation.
Caption: this compound-mediated activation of the CREB signaling pathway.
This compound is proposed to activate upstream kinases which in turn phosphorylate CREB at its serine 133 residue. Phosphorylated CREB (pCREB) recruits co-activators like CREB-binding protein (CBP), leading to the transcription of target genes that promote neuronal survival (e.g., Bcl-2) and enhance synaptic plasticity (e.g., BDNF).[13][14]
Experimental Workflow for In Vitro Neuroprotection Studies
A typical workflow for assessing the neuroprotective effects of a compound like this compound in vitro is outlined below.
References
- 1. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Docosahexaenoic acid promotes neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid confers enduring neuroprotection in experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Docosahexaenoic Acid-Derived Pro-resolving Agent, Maresin 1, Protects Motor Neuron Cells Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative stress-induced CREB upregulation promotes DNA damage repair prior to neuronal cell death protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 22-HDHA and Other Key Docosahexaenoic Acid (DHA) Metabolites
A Guide for Researchers and Drug Development Professionals
Docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Beyond its structural role, DHA is the precursor to a diverse array of bioactive metabolites, collectively known as docosanoids. These molecules are potent signaling lipids that play pivotal roles in the resolution of inflammation, neuroprotection, and tissue regeneration. This guide provides a comparative analysis of 22-hydroxy-docosahexaenoic acid (22-HDHA) and other prominent DHA metabolites, including 17-HDHA, Neuroprotectin D1 (NPD1), and Maresin 1 (MaR1).
It is important to note that while significant research has elucidated the functions of SPMs like NPD1 and MaR1, the specific biological activities of this compound remain less characterized. Direct comparative studies evaluating the potency and efficacy of this compound against other DHA metabolites in standardized assays are currently limited in the scientific literature. This guide, therefore, presents the available data for each metabolite to facilitate an indirect comparison and highlight areas for future investigation.
Biosynthesis of Key DHA Metabolites
The metabolic fate of DHA is complex, involving several enzymatic pathways that lead to the generation of distinct bioactive molecules. The initial oxidation of DHA is a key step that determines the class of docosanoid produced.
This compound is primarily formed through the action of cytochrome P450 (CYP) enzymes, particularly the CYP4F family, which hydroxylate DHA at the omega-terminal carbon (C-22).[1] Its serum levels have been observed to increase following dietary DHA supplementation in humans.[2]
17-HDHA is a pivotal intermediate in the biosynthesis of D-series resolvins and protectins. It is generated from DHA via the activity of 15-lipoxygenase (15-LOX) or, in the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), the 17R-HDHA stereoisomer is produced.[3]
Neuroprotectin D1 (NPD1) , also known as protectin D1 when acting outside the nervous system, is a potent neuroprotective molecule. Its biosynthesis is initiated by a 15-lipoxygenase, which converts DHA to 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then enzymatically converted to a 16(17)-epoxide, which is subsequently hydrolyzed to form NPD1.[4]
Maresin 1 (MaR1) is a pro-resolving mediator primarily produced by macrophages. Its synthesis is initiated by 12-lipoxygenase (12-LOX), which converts DHA to 14S-hydroperoxy-DHA (14S-HpDHA). This is followed by enzymatic epoxidation and hydrolysis to yield MaR1.[5]
Comparative Biological Activities
This section details the known biological activities of this compound, 17-HDHA, NPD1, and MaR1, with quantitative data presented where available.
22-Hydroxydocosahexaenoic Acid (this compound)
Information on the specific biological functions of this compound is limited. While it is a known metabolite of DHA, its role as a signaling molecule is not yet well-established. One study using a fluorinated analog, 22-fluoro-DHA (22-FDHA), demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells, comparable to that of DHA at a concentration of 15 µM.[6] However, it is important to note that these findings may not be directly extrapolated to the unmodified this compound molecule. Further research is required to determine the specific bioactivities and potency of this compound.
17-Hydroxydocosahexaenoic Acid (17-HDHA)
17-HDHA is not only a precursor to D-series resolvins and protectins but also exhibits intrinsic biological activity, particularly in the context of pain and inflammation.
| Metabolite | Experimental Model | Measured Effect | Key Findings | Citation |
| 17-HDHA | Human clinical study | Heat pain sensitivity | Associated with increased heat pain thresholds. | [7] |
| 17-HDHA | Human clinical study (Osteoarthritis patients) | Pain scores | Associated with lower pain scores. | [7] |
| 17R-HDHA | Human B cells | Anti-inflammatory activity | Enhances human B cell production, suggesting an anti-inflammatory role. | [8] |
Neuroprotectin D1 (NPD1)
NPD1 is a potent neuroprotective agent with well-documented effects in various models of neuronal injury and neurodegenerative disease. It exerts its effects by promoting cell survival and reducing inflammation and apoptosis.
| Metabolite | Experimental Model | Measured Effect | Effective Concentration | Citation |
| NPD1 | Human Retinal Pigment Epithelial (RPE) cells (oxidative stress) | Protection against apoptosis | 50 nM | [4] |
| NPD1 | Human Neuronal-Glial (HN) cells (Aβ42-induced stress) | Upregulation of anti-apoptotic Bcl-2 protein | Not specified, but significant effect observed | [4] |
| NPD1 | Human Neuronal-Glial (HN) cells (Aβ42-induced stress) | Upregulation of anti-apoptotic Bfl-1(A1) protein | Not specified, but significant effect observed | [4] |
| NPD1 | Rat model of focal ischemia | Reduction in cortical infarction | Not specified, but significant in vivo effect | [9] |
Maresin 1 (MaR1)
MaR1 is a key player in the resolution of inflammation, primarily through its actions on macrophages, promoting phagocytosis and reducing pro-inflammatory cytokine production.
| Metabolite | Experimental Model | Measured Effect | Effective Concentration Range | Citation |
| MaR1 | Human macrophages | Enhanced phagocytosis of bacteria | 10 pM - 100 nM | [10] |
| MaR1 | Mouse model of peritonitis | Reduced polymorphonuclear leukocyte (PMN) infiltration | 1 ng/mouse (in vivo) | [11] |
| MaR1 | Human macrophages | Enhanced phagocytosis of apoptotic PMNs | 0.1 pM - 10 nM | [11] |
Signaling Pathways
The bioactive metabolites of DHA exert their effects by interacting with specific cellular targets and modulating downstream signaling cascades.
Maresin 1 Pro-Resolving Signaling
Maresin 1 has been shown to bind to the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) on macrophages. This interaction triggers a signaling cascade that enhances the phagocytic capacity of these immune cells, a critical step in clearing apoptotic cells and cellular debris during the resolution of inflammation.
Experimental Protocols
Phagocytosis Assay for Maresin 1 Activity
Objective: To quantify the effect of Maresin 1 on the phagocytic capacity of macrophages.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Macrophages are pre-incubated with varying concentrations of MaR1 (e.g., 10 pM to 100 nM) or a vehicle control for 15 minutes at 37°C.
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, apoptotic neutrophils, or bacteria) are added to the macrophage cultures and incubated for a defined period (e.g., 60 minutes) to allow for phagocytosis.
-
Quenching and Washing: Extracellular fluorescence is quenched, and non-phagocytosed particles are removed by washing.
-
Quantification: The amount of phagocytosed material is quantified by measuring the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: The increase in phagocytosis in MaR1-treated cells is calculated relative to the vehicle-treated control cells.
Neuroprotection Assay for Neuroprotectin D1 Activity
Objective: To assess the protective effects of Neuroprotectin D1 against oxidative stress-induced apoptosis in neuronal or retinal cells.
Methodology:
-
Cell Culture: Human retinal pigment epithelial (RPE) cells or a suitable neuronal cell line are cultured to a semi-confluent state.
-
Induction of Oxidative Stress: Apoptosis is induced by exposing the cells to an oxidative stressor, such as a combination of hydrogen peroxide (H₂O₂) and tumor necrosis factor-alpha (TNF-α).
-
Treatment: NPD1 (e.g., at 50 nM) is added to the cell cultures simultaneously with the oxidative stressor. A vehicle control group is also included.
-
Incubation: The cells are incubated for a period sufficient to induce apoptosis (e.g., 14-15 hours).
-
Apoptosis Assessment: Apoptosis can be quantified using several methods:
-
DNA Fragmentation Assay: Measurement of fragmented DNA released from apoptotic cells, often using an ELISA-based method.
-
Caspase-3 Activity Assay: Fluorometric or colorimetric measurement of the activity of caspase-3, a key executioner caspase in apoptosis.
-
Nuclear Staining: Staining of cell nuclei with a fluorescent dye like Hoechst 33342 to visualize nuclear condensation and fragmentation characteristic of apoptosis.
-
-
Data Analysis: The percentage of apoptotic cells in NPD1-treated cultures is compared to that in the vehicle-treated, oxidative stress-exposed control group to determine the neuroprotective effect.
Conclusion
The metabolism of DHA gives rise to a fascinating array of bioactive lipid mediators with potent and diverse physiological effects. While specialized pro-resolving mediators like Neuroprotectin D1 and Maresin 1 have been extensively studied, revealing their significant potential in neuroprotection and the resolution of inflammation, the biological role of other metabolites such as this compound is still an emerging area of research. The lack of direct comparative studies makes it challenging to definitively rank the potency or efficacy of these molecules against one another. Future research, including head-to-head comparative studies in standardized in vitro and in vivo models, is crucial to fully understand the therapeutic potential of the entire spectrum of DHA-derived metabolites and to guide the development of novel therapeutic strategies for a range of inflammatory and neurodegenerative diseases.
References
- 1. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Omega-3 DHA has stronger anti-inflammatory effect than Omega-3 EPA: Study [medicaldialogues.in]
- 9. ahajournals.org [ahajournals.org]
- 10. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
22-HDHA vs. DHA: A Comparative Analysis of Potency and Mechanism
A deep dive into the comparative potency of 22-hydroxy-docosahexaenoic acid (22-HDHA) and its precursor, docosahexaenoic acid (DHA), reveals a landscape ripe for further scientific exploration. While direct quantitative comparisons of their biological activities are limited in current literature, an examination of their metabolic relationship and the known functions of DHA provides a framework for understanding their potential relative potencies.
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a cornerstone of neuronal health, playing a critical role in brain development and function. Its benefits are attributed to its incorporation into cell membranes and its conversion into a variety of bioactive metabolites. One such group of metabolites are hydroxylated derivatives, including 22-hydroxy-docosahexaenoic acid (this compound), which is formed through the action of cytochrome P450 (CYP) enzymes. The central hypothesis is that some of the physiological effects of DHA may be mediated by its more active metabolites, including this compound.
Comparative Biological Activities: An Overview
While extensive research has illuminated the anti-inflammatory and neuroprotective properties of DHA, studies specifically investigating the bioactivity of this compound are sparse. However, research on other hydroxylated fatty acids suggests that they can possess potent biological activities, sometimes exceeding those of their precursors. For instance, another hydroxylated derivative of DHA, 17(S)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-DHA (17-HDHA), has demonstrated anti-aggregation properties in platelets. This precedent suggests that this compound could also exhibit unique and potentially more potent effects than DHA in various biological systems.
The therapeutic efficacy of 2-hydroxy-DHA in animal models of Alzheimer's disease, which is metabolized differently from DHA, further underscores the principle that hydroxylated metabolites can have distinct and significant biological roles.
Data Presentation: DHA's Established Efficacy
The following tables summarize key quantitative data on the well-documented anti-inflammatory and neuroprotective effects of DHA. Direct comparative data for this compound is not currently available in the scientific literature.
Table 1: Anti-Inflammatory Effects of DHA
| Parameter | Cell/Animal Model | Treatment | Result | Citation |
| ICAM-1 and VCAM-1 Expression | Human Retinal Vascular Endothelial Cells (hRVEs) | 100 µM DHA for 24 hours, then stimulation with VEGF, TNF-α, or IL-1β | Complete inhibition of cytokine-induced CAM expression. | [1] |
| Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) | Large Yellow Croaker Macrophages | DHA treatment following Palmitic Acid (PA) induced inflammation | Significant suppression of PA-induced pro-inflammatory gene expression. | |
| NF-κB Nuclear Translocation | Primary Astrocytes | Incubation with DHA prior to IL-1β stimulation | Inhibition of IL-1β-mediated NF-κB nuclear translocation. | [2] |
| Pro-inflammatory Protein Expression | Human study in older adults with obesity | DHA supplementation | Lowered the genetic expression of four types of pro-inflammatory proteins. | [3] |
Table 2: Neuroprotective Effects of DHA
| Parameter | Animal Model | Treatment | Result | Citation |
| Infarct Volume | Rats with experimental stroke | DHA-albumin complex (0.63 g/kg) | 86% reduction in cortical infarction. | [4] |
| Neuronal Apoptosis | Neuroblastoma cells (in vitro model of Alzheimer's Disease) | DHA and Lithium Chloride | Conjointly prevent induced cellular apoptosis. | [5] |
| Aβ peptide secretion | Aging human neurons and glia (HN cells) | DHA treatment | Downregulates secretion of Aβ peptides. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in studies investigating the effects of DHA.
In Vitro Anti-Inflammatory Assay in Human Retinal Vascular Endothelial Cells (hRVEs)
-
Cell Culture: Primary hRVEs were cultured in appropriate media.
-
Treatment: Cells were pre-treated with 100 µM of BSA-bound DHA for 24 hours.
-
Inflammatory Challenge: Following pre-treatment, cells were stimulated with pro-inflammatory cytokines such as VEGF (20 ng/ml), TNF-α (5 ng/ml), or IL-1β (1 ng/ml) for 6-24 hours.
-
Analysis of Adhesion Molecule Expression: The expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) was assayed by Western Blotting.
-
NF-κB Activity Assay: Cytokine-induced NF-κB binding to the VCAM-1 promoter was assessed by Electrophoretic Mobility Shift Assay (EMSA).[1]
In Vivo Neuroprotection Study in an Experimental Stroke Model
-
Animal Model: Male Sprague-Dawley rats were subjected to 2 hours of focal ischemia by intraluminal suture-occlusion of the middle cerebral artery.
-
Treatment: A complex of 25% human albumin and DHA (DHA-albumin) was administered intravenously at a dose of 0.63 g/kg.
-
Neurobehavioral Assessment: Neurological function was evaluated at multiple time points post-ischemia.
-
Histological Analysis: Infarct volumes were determined by histological analysis of brain sections.
-
Metabolite Analysis: Lipidomic analysis was performed on post-ischemic brain tissue to measure levels of DHA metabolites.[4]
Signaling Pathways and Metabolic Conversion
The biological effects of DHA are mediated through a complex network of signaling pathways. DHA can be metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP450 pathway leads to the formation of hydroxylated metabolites, including this compound, and epoxidized metabolites (EDPs).
DHA exerts its anti-inflammatory effects in part by inhibiting the activation of the pro-inflammatory transcription factor NF-κB. This can occur through various mechanisms, including the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Conclusion
The current body of scientific literature strongly supports the potent anti-inflammatory and neuroprotective effects of DHA. While this compound is a known metabolite of DHA, a direct and quantitative comparison of their potencies is a critical knowledge gap. The observed efficacy of other hydroxylated fatty acids suggests that this compound may possess significant, and possibly more potent, biological activities than its precursor. Future research should focus on the direct investigation of this compound's bioactivity to elucidate its potential as a therapeutic agent and to better understand the full spectrum of DHA's mechanisms of action. Such studies will be invaluable for researchers, scientists, and drug development professionals in the pursuit of novel treatments for inflammatory and neurodegenerative diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Study Finds Fish Oil Omega-3s EPA and DHA Work Differently on Chronic Inflammation | Tufts Now [now.tufts.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. neurology.org [neurology.org]
- 6. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 22-HDHA and 17-HDHA: Unraveling the Effects of Two Key Docosahexaenoic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 22-hydroxydocosahexaenoic acid (22-HDHA) and 17-hydroxydocosahexaenoic acid (17-HDHA), two key metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA). While extensive research has illuminated the roles of 17-HDHA as a specialized pro-resolving mediator (SPM), the biological functions of this compound are less understood, presenting a burgeoning area for scientific inquiry. This document summarizes the current knowledge on their biosynthesis, mechanisms of action, and physiological effects, supported by experimental data and detailed methodologies.
Biosynthesis and Stereochemistry: Distinct Pathways Lead to Functional Divergence
Both this compound and 17-HDHA are derived from DHA but through distinct enzymatic pathways, resulting in molecules with different stereochemistry and, consequently, biological activities.
17-HDHA is primarily synthesized through the action of lipoxygenase (LOX) enzymes. The stereochemistry of the hydroxyl group at the 17th position is crucial for its function.
-
17S-HDHA: Produced by 15-lipoxygenase (15-LOX), it serves as a precursor to the D-series resolvins (RvDs) and protectins, potent anti-inflammatory and pro-resolving lipid mediators.[1]
-
17R-HDHA: This epimer is generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin.[2] 17R-HDHA is the precursor to the aspirin-triggered D-series resolvins (AT-RvDs), which also exhibit potent anti-inflammatory properties.[2]
This compound , in contrast, is formed through the activity of cytochrome P450 (CYP) enzymes.[3] Specifically, the human CYP isoform CYP4F3B has been shown to catalyze its formation.[3] Serum levels of this compound have been observed to increase in humans following dietary supplementation with DHA.[3]
Comparative Biological Effects: A Focus on Inflammation and Immunity
Research to date has largely centered on the potent anti-inflammatory and pro-resolving effects of 17-HDHA. The specific biological activities of this compound remain an area of active investigation, with current understanding primarily linking it to the broader neuroprotective effects of DHA metabolites.
| Feature | 17-HDHA | This compound |
| Primary Function | Specialized Pro-resolving Mediator (SPM) | Putative Neuroprotective Agent |
| Anti-inflammatory Activity | Potent inhibitor of neutrophil infiltration and pro-inflammatory cytokine production.[1][4] | Limited direct evidence. Implied anti-inflammatory role as a DHA metabolite.[5] |
| Immune Modulation | Enhances B-cell differentiation and antibody production.[4] Promotes macrophage polarization towards a pro-resolving M2 phenotype.[6] | Effects on immune cells are not well-characterized. |
| Pain Resolution | Associated with increased heat pain thresholds and lower pain scores in osteoarthritis.[7] | Not yet investigated in the context of pain. |
| Neutrophil Function | Inhibits neutrophil infiltration at sites of inflammation.[1] | Docosahexaenoic acid (DHA), its precursor, can stimulate the respiratory burst in neutrophils.[8] The direct effect of this compound is unknown. |
| T-Cell Response | Limited direct evidence. Its precursor DHA can modulate T-helper cell responses. | The influence of this compound on T-cell responses has not been documented. |
Signaling Pathways: From Cell Surface Receptors to Gene Expression
The signaling mechanisms of 17-HDHA are well-documented, involving interactions with specific G protein-coupled receptors (GPCRs). The pathways for this compound are largely inferred from its precursor, DHA.
17-HDHA Signaling
As a precursor to resolvins, 17-HDHA's downstream effects are mediated by resolvin receptors such as ALX/FPR2 and GPR32.[9] These receptors are expressed on various immune cells, including neutrophils and macrophages. Activation of these receptors initiates signaling cascades that ultimately lead to the suppression of pro-inflammatory gene expression and the promotion of inflammation resolution.
Figure 1: Simplified signaling pathway of 17-HDHA leading to the resolution of inflammation.
Presumed this compound Signaling
The signaling pathways of this compound have not been explicitly elucidated. However, as a metabolite of DHA, it is plausible that it contributes to the known neuroprotective signaling of its parent compound. DHA is known to activate peroxisome proliferator-activated receptors (PPARs) and modulate signaling pathways involved in neurogenesis and anti-apoptosis.[10]
Figure 2: Presumed signaling pathway for this compound based on its precursor, DHA.
Experimental Protocols
The study of these lipid mediators requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with appropriate sample preparation methods.
General Workflow for HDHA Analysis
Figure 3: General experimental workflow for the analysis of HDHA isomers.
Key Experimental Methodologies
1. Cell Culture and In Vitro Assays:
-
Cell Lines: Human retinal vascular endothelial cells (hRVECs), murine macrophage cell lines (e.g., RAW 264.7), and primary immune cells (neutrophils, lymphocytes).
-
Treatments: Cells are typically pre-treated with 17-HDHA or this compound at various concentrations (e.g., 10 nM to 100 µM) for a specified duration (e.g., 24 hours) before stimulation with pro-inflammatory agents (e.g., TNF-α, IL-1β, LPS).
-
Assays:
-
Adhesion Molecule Expression: Western blotting to measure levels of ICAM-1 and VCAM-1.[11]
-
Phagocytosis Assays: Quantifying the uptake of fluorescently labeled particles by macrophages.[12]
-
Macrophage Polarization: Analysis of M1 and M2 markers by qPCR or flow cytometry.[6]
-
Cytokine Production: ELISA or multiplex assays to measure cytokine levels in culture supernatants.[4]
-
2. Animal Models of Inflammation:
-
Models: Dextran sodium sulfate (B86663) (DSS)-induced colitis in mice is a common model to study intestinal inflammation.[13]
-
Administration: 17-HDHA is typically administered intraperitoneally at doses ranging from 0.1 to 1 µ g/animal/day .
-
Outcome Measures: Disease activity index, body weight loss, colon length, histological analysis of colon tissue, and measurement of inflammatory mediators in tissue homogenates.
3. Lipid Mediator Analysis by LC-MS/MS:
-
Sample Preparation: Solid-phase extraction (SPE) is a crucial step to concentrate the lipid mediators from biological matrices and remove interfering substances.[14][15]
-
Chromatography: Reversed-phase liquid chromatography is used to separate the different HDHA isomers.[16] Chiral columns can be employed to separate the S and R enantiomers of 17-HDHA.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for the detection and quantification of individual HDHA isomers.[16]
Future Directions and Conclusion
The study of 17-HDHA has significantly advanced our understanding of the resolution of inflammation and has opened new avenues for therapeutic interventions. In contrast, this compound remains a relatively enigmatic molecule. Future research should focus on elucidating the specific biological functions of this compound, its signaling pathways, and its potential therapeutic applications, particularly in the context of neuroinflammation and neurodegenerative diseases. Direct comparative studies of this compound and 17-HDHA are critically needed to fully appreciate the diverse roles of these DHA-derived metabolites in health and disease. This will require the development of specific reagents and analytical standards for this compound to facilitate robust experimental investigation. For researchers and drug development professionals, the largely unexplored biology of this compound represents a promising frontier for the discovery of novel therapeutic agents.
References
- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of C20- and C22-polyunsaturated fatty acids and fish oil hydrolyzates to R,R-dihydroxy fatty acids as lipid mediators using double-oxygenating 15R-lipoxygenase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 22-32 carbon n-3 polyunsaturated fatty acids on superoxide production in human neutrophils: synergism of docosahexaenoic acid with f-met-leu-phe and phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Neuroinflammation: A Comparative Guide to Biomarkers, Featuring 22-HDHA
For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers of neuroinflammation is a critical frontier. Early detection, patient stratification, and monitoring of therapeutic efficacy in devastating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis hinge on our ability to accurately measure the brain's inflammatory state. This guide provides a comparative overview of established and emerging biomarkers for neuroinflammation, with a special focus on the potential of 22-hydroxy-docosahexaenoic acid (22-HDHA), a metabolite of the omega-3 fatty acid DHA.
While a host of protein-based biomarkers have been extensively studied and are entering clinical use, lipid mediators like this compound, which are integral to the resolution of inflammation, represent a newer, promising avenue of investigation. Here, we objectively compare the performance of established markers and present the current, albeit limited, experimental data supporting the exploration of this compound.
Established Biomarkers of Neuroinflammation: A Quantitative Comparison
The validation of a biomarker is a rigorous process, demanding robust data on its sensitivity, specificity, and correlation with disease pathology. The following tables summarize quantitative data for several well-recognized protein-based biomarkers of neuroinflammation, primarily measured in cerebrospinal fluid (CSF), a key biofluid for assessing central nervous system pathology.
| Biomarker | Primary Function/Association | Matrix | Key Findings in Alzheimer's Disease (AD) | Performance (AUC) |
| YKL-40 (CHI3L1) | Astrocyte and microglia activation | CSF | Increased levels in preclinical, prodromal, and dementia stages of AD.[1] Correlates with markers of neuronal injury.[2] | 0.604 - 0.785 for distinguishing AD from other dementias.[3] |
| sTREM2 | Microglial activation and phagocytosis | CSF, Plasma | CSF levels are elevated in the early symptomatic stages of AD.[4] Associated with neuronal injury markers like total tau.[5] | Not consistently reported for diagnostic accuracy alone, but adds value to biomarker panels. |
| GFAP | Astrocyte reactivity and damage | CSF, Plasma | CSF and plasma levels are increased in AD.[6][7] Associated with Aβ plaque density and cognitive decline.[7] | Plasma GFAP, in combination with other markers, shows promise for early detection.[7] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) | Mediate inflammatory response | CSF, Plasma | Elevated levels in the CSF and plasma of AD patients are often reported, but results can be variable.[8][9] Associated with increased risk of cognitive decline.[10] | AUCs for panels including these markers can be >0.80 for predicting cognitive decline.[10] |
AUC (Area Under the Curve) is a measure of a biomarker's ability to distinguish between two groups (e.g., AD patients and healthy controls), where 1.0 is a perfect test and 0.5 is a random guess.
This compound: An Emerging Biomarker from the Resolution of Inflammation Pathway
Unlike the aforementioned biomarkers, which are largely indicative of an active inflammatory state, this compound belongs to a class of molecules known as specialized pro-resolving mediators (SPMs). These lipid mediators are enzymatically derived from polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), and actively orchestrate the resolution of inflammation, a process essential for returning tissue to homeostasis.
The rationale for investigating this compound as a biomarker lies in the hypothesis that a failure in the resolution of inflammation contributes to the chronic neuroinflammation seen in neurodegenerative diseases. A deficit in pro-resolving mediators like this compound, or an imbalance between pro-inflammatory and pro-resolving pathways, could serve as a valuable indicator of disease.
The Biosynthetic Pathway of this compound
This compound is synthesized from DHA through the action of lipoxygenase (LOX) enzymes. This pathway is a key branch in the production of a variety of SPMs that have potent anti-inflammatory and pro-resolving effects.
Current Experimental Evidence for HDHAs in Neuroinflammation
Direct validation of this compound as a standalone biomarker for neuroinflammation with established sensitivity and specificity is currently lacking in the scientific literature. However, several studies have begun to quantify various HDHA isomers in the context of neurodegenerative diseases, providing preliminary data that warrants further investigation.
One study analyzing the CSF lipid mediator profile in Alzheimer's disease found that while some pro-resolving mediators were altered, the levels of 20-HDHA and 14-HDHA, but not other isomers, showed a positive correlation with cognitive function (MMSE scores) in AD patients.[11] Specifically, higher levels of these HDHAs were associated with better cognitive scores.[11] The same study also noted that the intermediate precursor 17-HDHA was higher in the CSF of AD patients compared to those with mild cognitive impairment.[11]
This initial data suggests that the DHA metabolic pathway is indeed active in the context of AD and that its metabolites may reflect disease processes. However, the lack of consistent changes across all HDHA isomers and the absence of direct comparisons with established biomarkers mean that this compound's role as a reliable biomarker remains to be established.
| Biomarker | Matrix | Key Findings in Alzheimer's Disease (AD) | Performance Metrics |
| This compound | CSF, Plasma | Data is currently limited. Research is in the exploratory phase. | Not yet established. |
| Other HDHA Isomers (e.g., 14-HDHA, 17-HDHA, 20-HDHA) | CSF | Levels of some isomers correlate with cognitive scores in AD patients.[11] 17-HDHA levels were higher in AD than in MCI.[11] | Not yet established. |
Experimental Protocols
Accurate and reproducible quantification is paramount for biomarker validation. Below are detailed methodologies for the analysis of both protein and lipid-based biomarkers.
Quantification of this compound and other Lipid Mediators via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract lipid mediators from a biological matrix (e.g., CSF, plasma) and remove interfering substances.
-
Protocol:
-
Acidify the sample (e.g., 200 µL of plasma) with a suitable buffer.
-
Add an internal standard mixture (containing deuterated versions of the analytes, such as this compound-d4) to correct for extraction losses.
-
Load the sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipid mediators with a high-percentage organic solvent (e.g., methanol (B129727) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the target lipid mediators.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A gradient from ~40% B to 95% B over approximately 15-20 minutes is used to separate the various lipid mediators.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and other analytes are monitored. For example, for this compound, the transition might be m/z 343.2 -> m/z 299.2.
-
Quantification: A calibration curve is generated using known concentrations of authentic standards, and the concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.
-
Quantification of YKL-40 via ELISA
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for quantifying proteins in biological fluids.
1. Principle
-
A "sandwich" ELISA is typically used. Wells of a microplate are coated with a capture antibody specific for YKL-40. The sample is added, and any YKL-40 present binds to the antibody. After washing, a second, detection antibody (which is conjugated to an enzyme like horseradish peroxidase - HRP) is added, which binds to a different epitope on the captured YKL-40. After another wash, a substrate for the enzyme is added, resulting in a color change that is proportional to the amount of YKL-40 in the sample.
2. Abbreviated Protocol
-
Reagent Preparation: Prepare wash buffers, standards, and samples according to the kit manufacturer's instructions.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature.
-
Wash the wells again.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of YKL-40 in the samples is then interpolated from this curve.
Conclusion and Future Directions
The field of neuroinflammation biomarkers is rapidly evolving. Established protein-based markers such as YKL-40, sTREM2, and GFAP are providing valuable insights into the roles of astrocytes and microglia in neurodegenerative diseases. They are increasingly being used in clinical research and are on the path to becoming routine diagnostic and prognostic tools.
The study of lipid mediators, including this compound, offers a different and complementary perspective by focusing on the resolution phase of inflammation. The preliminary data indicating a potential link between certain HDHA isomers and cognitive function in Alzheimer's disease is intriguing and underscores the need for further research.[11]
For this compound to be validated as a robust biomarker, future studies must:
-
Develop and standardize highly sensitive and specific assays for its quantification in accessible biofluids like CSF and plasma.
-
Conduct large-scale longitudinal studies to establish its concentration changes across the continuum of various neurodegenerative diseases.
-
Perform head-to-head comparisons with established biomarkers to determine its diagnostic and prognostic utility, both alone and as part of a biomarker panel.
By integrating markers of both inflammation and its resolution, researchers and clinicians will be better equipped to understand the complex dynamics of neuroinflammation and develop more targeted and effective therapies for these challenging diseases.
References
- 1. Role of Specialized Pro-resolving Mediators in Reducing Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Specialized Pro-resolving Mediators in Reducing Neuroinflammation in Neurodegenerative Disorders [frontiersin.org]
- 4. sTREM2 cerebrospinal fluid levels are a potential biomarker for microglia activity in early‐stage Alzheimer's disease and associate with neuronal injury markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid YKL‐40 relates to white matter hyperintensity progression in females but not males over a 6‐year period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. mdpi.com [mdpi.com]
- 8. mesoscale.com [mesoscale.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cerebrospinal Fluid Profile of Lipid Mediators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of DHA Metabolite Immunoassays: A Comparative Guide to Antibody Cross-Reactivity with 22-HDHA
For researchers, scientists, and drug development professionals, the accurate detection and quantification of docosahexaenoic acid (DHA) metabolites are crucial for understanding their roles in various physiological and pathological processes. However, the structural similarity among these lipid mediators presents a significant challenge for immunoassay-based methods, raising concerns about antibody cross-reactivity. This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting key DHA metabolites with 22-hydroxy-docosahexaenoic acid (22-HDHA), supported by available data and detailed experimental protocols.
The metabolism of DHA, an essential omega-3 fatty acid, gives rise to a diverse array of bioactive molecules, including monohydroxy, dihydroxy, and epoxy derivatives. These metabolites, such as 17-hydroxy-DHA (17-HDHA) and 14-hydroxy-DHA (14-HDHA), are implicated in the resolution of inflammation, neuroprotection, and other vital cellular functions. Consequently, reliable analytical tools are paramount for their study. While mass spectrometry-based methods offer high specificity and are often considered the gold standard, immunoassays like ELISA provide a high-throughput and cost-effective alternative. The accuracy of these immunoassays, however, is contingent on the specificity of the antibodies employed.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a DHA metabolite) also binds to other structurally related molecules. In the context of DHA metabolite analysis, an antibody designed to detect 17-HDHA might also recognize this compound, leading to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough understanding of the cross-reactivity profile of a given antibody is essential for data integrity.
Comparative Analysis of Antibody Cross-Reactivity
A comprehensive review of commercially available ELISA kits and research literature reveals a significant lack of specific cross-reactivity data for antibodies against DHA metabolites with this compound. While manufacturers often provide cross-reactivity data for a panel of related eicosanoids and other polyunsaturated fatty acid metabolites, this compound is frequently not included in these panels.
This information gap highlights a critical need for researchers to independently validate the specificity of their immunoassays or to seek out studies that have meticulously characterized their in-house developed antibodies.
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Anti-17-HDHA Antibody
| Compound | Cross-Reactivity (%) |
| 17(S)-HDHA | 100 |
| 17(R)-HDHA | 85 |
| This compound | < 0.1 |
| 14(S)-HDHA | 1.5 |
| DHA | < 0.01 |
| Arachidonic Acid | < 0.01 |
| Eicosapentaenoic Acid | < 0.01 |
Note: This table is for illustrative purposes only and does not represent data from a specific commercially available kit due to the lack of available information. Researchers should always refer to the technical data sheet of the specific antibody or ELISA kit being used.
Experimental Protocols for Assessing Cross-Reactivity
To address the current data void, researchers can perform their own cross-reactivity assessments. The following is a generalized protocol for determining the cross-reactivity of an antibody using a competitive ELISA format.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microplate with the target antigen (e.g., 17-HDHA conjugated to a carrier protein) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions for the cross-reactant (e.g., this compound) and the standard (the target antigen, e.g., 17-HDHA). Add a fixed concentration of the primary antibody to each well, followed by the addition of the serially diluted standard or potential cross-reactant. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of standard at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Where B is the absorbance of a sample well and B₀ is the absorbance of the well with no competitor.
Signaling Pathways and Experimental Workflows
The accurate measurement of specific DHA metabolites is critical for elucidating their roles in complex signaling pathways. For instance, 17-HDHA is a precursor to specialized pro-resolving mediators (SPMs) like resolvins of the D-series, which play a key role in the resolution of inflammation.
The Pivotal Role of 22-HDHA in the Resolution of Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from polyunsaturated fatty acids, are key players in this process. Among them, 22-hydroxy-docosahexaenoic acid (22-HDHA), an initial product of docosahexaenoic acid (DHA) metabolism, is emerging as a critical molecule with potent pro-resolving activities. This guide provides an objective comparison of this compound's role and efficacy with other alternatives, supported by experimental data and detailed methodologies.
Biosynthesis and Signaling Pathway of this compound
This compound is endogenously produced from DHA through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. Specifically, 15-lipoxygenase (15-LOX) and aspirin-acetylated cyclooxygenase-2 (COX-2) are key enzymes in its biosynthesis. Once formed, this compound can exert its own biological functions or serve as a precursor for the synthesis of other potent SPMs, including D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs).[1]
The pro-resolving actions of this compound and its downstream metabolites are mediated by specific G-protein coupled receptors (GPCRs). While the direct receptor for this compound is still under investigation, its derivatives, such as resolvins, bind to receptors like ALX/FPR2 and GPR32 to initiate downstream signaling cascades that ultimately lead to the dampening of inflammation.
Comparative Efficacy of this compound in Preclinical Models
The pro-resolving activity of this compound and its derivatives has been validated in several preclinical models of inflammation. A widely used model is zymosan-induced peritonitis in mice, which mimics an acute inflammatory response. In this model, the administration of this compound or its downstream metabolites has been shown to significantly reduce the infiltration of polymorphonuclear leukocytes (PMNs) into the peritoneal cavity, a key marker of inflammation.
| Mediator | Model | Dosage | Effect on PMN Infiltration | Reference |
| 22-OH-PD1 (metabolite of a this compound derivative) | Zymosan-induced peritonitis (mouse) | 10 ng, i.p. | Equipotent to Protectin D1 in reducing PMN influx | [2] |
| Protectin D1 | Zymosan-induced peritonitis (mouse) | 10 ng, i.p. | Significant reduction in PMN infiltration | [2] |
| Resolvin D1 | Zymosan-induced peritonitis (mouse) | 100 ng, i.p. | ~50% reduction in PMN infiltration | [3] |
| Resolvin E1 | Carrageenan-induced paw edema (rat) | 1 µg, s.c. | Potent analgesic and anti-inflammatory effects | [4] |
While direct head-to-head comparisons of this compound with all other SPMs in the same model are limited, the available data suggest that its derivatives are highly potent, with efficacy comparable to or even exceeding that of other well-characterized resolvins. For instance, 22-OH-PD1, a metabolite of the this compound-derived protectin D1, was found to be equipotent to its precursor in an in vivo mouse model of peritonitis.[2]
In Vitro Validation of Pro-Resolving Actions
The cellular mechanisms underlying the pro-resolving effects of this compound and its precursor, DHA, have been investigated in various in vitro assays. These studies demonstrate a direct impact on key inflammatory cells, including neutrophils and macrophages.
| Mediator | Cell Type | Assay | Concentration | Effect | Reference |
| DHA | Human Neutrophils | Chemotaxis to LTB4 | 1-10 µg/mL | Inhibition of migration | [5] |
| DHA | Human Retinal Vascular Endothelial Cells | Cytokine-induced VCAM-1 expression | 100 µM | ~50% inhibition | [6] |
| DHA | THP-1 Macrophages | LPS-stimulated IL-6 secretion | 100 µM | Significant decrease | [7] |
| 22-OH-PD1 | Human Neutrophils | Chemotaxis to LTB4 | 1-100 nM | ~20% inhibition | [2] |
| Resolvin D1 | RAW264.7 Macrophages | RANKL-induced osteoclastogenesis | 10 nM | Significant inhibition | [3] |
These in vitro data corroborate the in vivo findings, demonstrating that DHA and its metabolites, including the pathway leading to this compound, can directly modulate the functions of immune cells to promote the resolution of inflammation.
Experimental Protocols
To facilitate the validation and comparison of this compound's pro-resolving activities, detailed methodologies for key experiments are provided below.
Zymosan-Induced Peritonitis in Mice
This in vivo model is a standard for assessing the resolution of acute inflammation.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Reagents: Zymosan A from Saccharomyces cerevisiae, sterile saline.
-
Procedure:
-
Administer this compound or the comparator compound (e.g., RvD1, vehicle) via intraperitoneal (i.p.) injection.
-
After a short interval (e.g., 15 minutes), induce peritonitis by i.p. injection of zymosan A (typically 1 mg per mouse) suspended in sterile saline.[8][9]
-
At desired time points (e.g., 4, 12, 24 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of cold PBS.[8][9]
-
-
Analysis:
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Perform differential cell counts to quantify PMNs, macrophages, and other immune cells using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for cytokine and chemokine analysis by ELISA. The cell pellet and supernatant can be processed for lipid mediator analysis.
-
-
Lipid Mediator Analysis (Lipidomics):
-
Solid-phase extraction is used to isolate lipid mediators from the peritoneal exudate.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then employed for the identification and quantification of this compound and other SPMs.[2]
-
In Vitro Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Protocol:
-
Cell Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Reagents: Chemoattractant (e.g., leukotriene B4 - LTB4), this compound, control compounds.
-
Procedure:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating the upper and lower wells.
-
Place the chemoattractant (e.g., 10 nM LTB4) in the lower wells.
-
Add the pre-treated neutrophils to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.
-
-
Analysis:
-
Count the number of neutrophils that have migrated to the lower chamber using a microscope or a plate reader after cell lysis and staining.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of the maximal chemotactic response).
-
Conclusion
The available evidence strongly supports a significant role for this compound in the active resolution of inflammation. As a key intermediate in the conversion of DHA to a range of potent SPMs, and likely possessing its own intrinsic bioactivity, this compound represents a promising target for the development of novel pro-resolving therapeutics. While further direct comparative studies are needed to fully elucidate its potency relative to other SPMs, the data presented in this guide highlight its importance in the complex network of inflammation resolution. The provided experimental protocols offer a framework for researchers to further validate and explore the therapeutic potential of this compound and other pro-resolving mediators.
References
- 1. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary omega-3 polyunsaturated fatty acids inhibit phosphoinositide formation and chemotaxis in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Effect of different concentrations of omega-3 fatty acids on stimulated THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
A Comparative Metabolomic Guide to DHA and 22-HDHA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic consequences of treatment with docosahexaenoic acid (DHA) versus its hydroxylated metabolite, 22-hydroxydocosahexaenoic acid (22-HDHA). Understanding the distinct metabolic pathways and downstream effects of these two related molecules is crucial for elucidating their specific roles in health and disease, and for the development of targeted therapeutic strategies.
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a well-established dietary constituent essential for various physiological processes.[1] Its bioactivity is, in large part, mediated by its conversion to a diverse array of metabolites, including specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, as well as epoxides and hydroxylated derivatives such as this compound.[1] This guide focuses on the comparative metabolomics of administering the parent compound, DHA, versus one of its primary hydroxylated metabolites, this compound, to understand their differential impacts on cellular metabolism.
Metabolic Pathways and Signaling
Treatment with DHA initiates a cascade of metabolic events, leading to the production of over 70 bioactive metabolites that modulate inflammation, lipid metabolism, and cellular signaling.[1] In contrast, administration of this compound introduces a molecule that has already undergone the initial hydroxylation step, leading to a more specific and potentially distinct set of downstream metabolic products and signaling events. A key differentiating metabolic pathway is the α-oxidation of this compound to heneicosapentaenoic acid (HPA, C21:5, n-3), a process not shared by DHA, which primarily undergoes β-oxidation or further enzymatic conversion to other SPMs.
Comparative metabolic fate of DHA and this compound.
Comparative Data on Metabolite Formation
While a direct, comprehensive metabolomic comparison of DHA and this compound treatment is not yet available in the literature, we can infer the differential effects based on studies analyzing the metabolic products of DHA supplementation. The following table summarizes the expected primary metabolic outcomes based on current research.
| Feature | DHA Treatment | This compound Treatment |
| Primary Metabolic Pathways | β-oxidation, conversion to a wide array of SPMs (resolvins, protectins, maresins), epoxides, and hydroxylated derivatives (including this compound).[1] | Primarily undergoes α-oxidation to form heneicosapentaenoic acid (HPA).[2] |
| Key Unique Metabolite | A broad spectrum of over 70 bioactive metabolites.[1] | Heneicosapentaenoic acid (HPA, C21:5, n-3).[2] |
| Effect on Cellular Fatty Acid Composition | Alters the overall cellular fatty acid profile, increasing the content of various n-3 PUFAs and their derivatives. | Leads to a distinct accumulation of HPA and this compound, with different effects on the overall fatty acid composition compared to DHA treatment.[2] |
| Signaling Implications | Activates a wide range of signaling pathways involved in anti-inflammation, neuroprotection, and tissue regeneration through its diverse metabolites.[1][3] | The specific signaling pathways activated by HPA are a current area of research, but are expected to differ from those activated by the broader spectrum of DHA metabolites. |
Experimental Protocols
The following are summaries of methodologies used in key studies that form the basis of our current understanding of DHA and this compound metabolism.
Lipid Extraction and Metabolomic Analysis of DHA Metabolites
This protocol is adapted from studies profiling lipid mediators following omega-3 fatty acid supplementation.
1. Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., plasma, cell culture supernatants, tissue homogenates) are collected and immediately placed on ice.
-
An internal standard mixture containing deuterated analogs of the analytes of interest is added to the samples.
-
Solid-phase extraction (SPE) is commonly used for the extraction and purification of lipid mediators. C18 SPE cartridges are conditioned with methanol (B129727) and water.
-
The sample is loaded onto the cartridge, washed with a low-organic solvent to remove impurities, and the lipid mediators are eluted with a high-organic solvent such as methyl formate (B1220265) or ethyl acetate.
-
The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile, methanol) is used to separate the lipid mediators.
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Analysis of this compound α-Oxidation
This protocol is based on the methodology described for tracking the metabolic fate of this compound.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., neuronal cells) is cultured under standard conditions.
-
Cells are treated with a known concentration of this compound (e.g., 30 µM) for various time points (e.g., 24, 48, 72 hours).
-
Both the cell pellets and the culture medium are collected for lipid analysis.
2. Fatty Acid Analysis:
-
Total lipids are extracted from the cell pellets and culture medium using a suitable solvent system (e.g., chloroform:methanol).
-
The extracted lipids are subjected to transmethylation to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including this compound and its metabolite, HPA.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a comparative metabolomics study of DHA and this compound.
General experimental workflow for metabolomics.
Conclusion
The available evidence suggests that while this compound is a metabolite of DHA, its administration leads to a distinct metabolic profile compared to its parent compound. The α-oxidation of this compound to HPA represents a significant metabolic divergence. This highlights the importance of studying the biological activities of individual omega-3 fatty acid metabolites, as they may have unique therapeutic potential. Future direct comparative metabolomic studies are warranted to fully elucidate the differential effects of DHA and this compound treatment and to identify specific biomarkers and signaling pathways associated with each. This knowledge will be invaluable for the development of more targeted and effective interventions for a range of inflammatory and metabolic diseases.
References
- 1. Bioactive metabolites of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 3. Docosahexaenoic acid,22:6n-3: Its roles in the structure and function of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of 22-HDHA and Protectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by 22-hydroxy-docosahexaenoic acid (22-HDHA) and protectins, a class of specialized pro-resolving mediators (SPMs). While both are derived from the omega-3 fatty acid docosahexaenoic acid (DHA), their roles and mechanisms of action in cellular signaling, particularly in the context of inflammation and its resolution, exhibit notable differences. This document summarizes the current understanding of their distinct signaling cascades, supported by available experimental data, detailed protocols for key assays, and visual diagrams to facilitate comprehension.
Introduction
The resolution of inflammation is an active process orchestrated by a superfamily of endogenous lipid mediators, including protectins. These molecules play a pivotal role in switching off the inflammatory response and promoting tissue repair. Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when acting in the nervous system, is the most extensively studied member of this family. It is recognized for its potent anti-inflammatory, pro-resolving, and neuroprotective activities.[1][2]
In contrast, this compound is primarily known as an intermediate in the biosynthesis of D-series resolvins, another class of SPMs.[3] While its precursor role is well-established, the direct signaling activities of this compound are less characterized. This guide will delve into the known signaling pathways of protectins and present the current, albeit more limited, understanding of this compound's biological activities.
Quantitative Data Comparison
The following table summarizes key quantitative data related to the signaling of protectins. Due to the limited research on the direct signaling actions of this compound, comparable quantitative data for this molecule is largely unavailable in the current scientific literature.
| Parameter | Protectin D1 (NPD1) | This compound | Reference(s) |
| Receptor(s) | GPR37 | Not clearly identified | [4][5] |
| EC50 for Receptor Activation | ~26 nM (for GPR37-mediated Ca²⁺ mobilization) | Data not available | [4] |
| Key Signaling Pathways Activated | - PI3K/Akt pathway- ERK/MAPK pathway | Data not available | [6] |
| Key Signaling Pathways Inhibited | - NF-κB pathway | Data not available | [2] |
| Cellular Responses | - Increased macrophage phagocytosis- Reduced pro-inflammatory cytokine production- Promotion of neuronal survival- Inhibition of apoptosis | Precursor to D-series resolvins | [6][7][8] |
Signaling Pathway Diagrams
To visually represent the distinct signaling mechanisms, the following diagrams have been generated using the Graphviz DOT language.
Protectin D1 (NPD1) Signaling Pathway
Caption: Signaling cascade initiated by Protectin D1 binding to its receptor GPR37.
Biosynthetic Pathway of this compound and Protectins from DHA
Caption: Biosynthesis of this compound and Protectin D1 from their common precursor, DHA.
Detailed Experimental Protocols
Western Blot for NF-κB p65 Phosphorylation
This protocol is used to determine the activation of the NF-κB signaling pathway by assessing the phosphorylation of its p65 subunit.
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7) or other relevant cell types in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or Protectin D1 at desired concentrations for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE (10% gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH) for normalization.[1][9][10][11]
GPCR-Mediated Calcium Mobilization Assay
This assay is used to measure the activation of G-protein coupled receptors (GPCRs) by monitoring changes in intracellular calcium levels.
Cell Culture and Plating:
-
Use a cell line stably or transiently expressing the GPCR of interest (e.g., HEK293 cells expressing GPR37).
-
Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. An anion-transport inhibitor like probenecid (B1678239) may be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
Calcium Flux Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Establish a baseline fluorescence reading for a short period.
-
Inject the agonist (this compound or Protectin D1) at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.
-
As a positive control, use a known agonist for the receptor or a calcium ionophore like ionomycin.
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the maximum response obtained with a saturating concentration of a potent agonist.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[6][12][13][14][15]
Conclusion
The available scientific evidence clearly delineates the signaling pathways of protectins, particularly Protectin D1, as potent activators of pro-resolving and anti-inflammatory responses through receptors like GPR37. The downstream effects, including the activation of PI3K/Akt and ERK pathways and the inhibition of the pro-inflammatory NF-κB pathway, are well-documented.
In contrast, the direct signaling activities of this compound remain largely uncharacterized. Current research predominantly positions this compound as a crucial intermediate in the biosynthesis of other specialized pro-resolving mediators. While its precursor, DHA, exhibits broad anti-inflammatory properties, the specific contribution of this compound as an independent signaling molecule is an area that warrants further investigation. This guide highlights the current state of knowledge and underscores the need for future research to fully elucidate the potential signaling roles of this compound, which may unveil novel therapeutic targets for inflammatory diseases.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protectin D1 - Wikipedia [en.wikipedia.org]
- 3. Common and differential effects of docosahexaenoic acid and eicosapentaenoic acid on helper T-cell responses and associated pathways [bmbreports.org]
- 4. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 5. Neuroprotectin D1 and GPR37 protect against chemotherapy-induced peripheral neuropathy and the transition from acute to chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 8. Neuroprotectin D1-mediated anti-inflammatory and survival signaling in stroke, retinal degenerations, and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Expression of Concern: Ginsenoside Metabolite Compound K Promotes Recovery of Dextran Sulfate Sodium-Induced Colitis and Inhibits Inflammatory Responses by Suppressing NF-κB Activation | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. bu.edu [bu.edu]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 22-HDHA and Maresins for Preclinical Research and Drug Development
In the pursuit of novel therapeutics for inflammatory diseases, researchers are increasingly turning to the body's own resolution pathways. Among the key players are specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators derived from polyunsaturated fatty acids. This guide provides a detailed comparison of two such docosahexaenoic acid (DHA)-derived molecules: 22-hydroxydocosahexaenoic acid (22-HDHA) and the maresin family. We present a side-by-side analysis of their biosynthesis, mechanisms of action, and functional potency, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview: Biosynthesis and Structure
Both this compound and maresins originate from the omega-3 fatty acid DHA but are products of distinct enzymatic pathways.
Maresins , including Maresin 1 (MaR1) and Maresin 2 (MaR2), are synthesized primarily by macrophages through the action of 12-lipoxygenase (12-LOX). This pathway generates a key 13S,14S-epoxide intermediate that is subsequently hydrolyzed to form the bioactive maresins.
This compound is an omega-oxidation product of DHA, primarily formed through the activity of cytochrome P450 (CYP) enzymes. It's important to note that the 22-hydroxy group also appears on other SPM backbones, such as in 22-OH-Maresin 1 and 22-OH-Protectin D1, which are metabolites of their respective parent SPMs. For the purpose of this guide, "this compound" will be considered in the context of these bioactive hydroxylated forms, as data on the solitary this compound molecule's pro-resolving functions are less direct.
Caption: Biosynthetic pathways of Maresins and this compound from DHA.
Performance Data: A Quantitative Comparison
Direct comparative studies between a standalone this compound molecule and maresins are limited. However, data from studies on 22-hydroxylated metabolites of other SPMs, such as 22-OH-MaR1 and 22-OH-PD1, demonstrate that they retain potent bioactivity comparable to their parent molecules. The following tables summarize key performance data from in vitro and in vivo experiments.
Table 1: Efficacy in Reducing Neutrophil (PMN) Infiltration in Zymosan-Induced Peritonitis (Mouse Model)
| Compound | Dosage | Reduction in PMN Infiltration | Key Finding | Reference |
| Maresin 1 | 10 ng/mouse | ~50-60% | Potent inhibitor of PMN influx in vivo. | [1] |
| 22-OH-Protectin D1 | 10 ng/mouse | ~43% | Equipotent to its parent molecule, Protectin D1, demonstrating retained in vivo activity. | [2] |
Table 2: In Vitro Effects on Key Pro-Resolving Cellular Actions
| Assay | Compound | Concentration | Effect | Key Finding | Reference |
| Macrophage Phagocytosis of E. coli | Maresin 1 | 1 pM | ~37% increase | Potent enhancer of bacterial clearance by macrophages at picomolar concentrations. | [3] |
| 22-OH-Maresin 1 | 1 pM | ~75% increase | Demonstrates potent enhancement of phagocytosis, comparable to or exceeding MaR1 at this concentration. | [3] | |
| Neutrophil Chemotaxis (vs. LTB₄) | Maresin 1 | 1-100 nM | Inhibition | Reduces chemotaxis of isolated human neutrophils. | [1] |
| 22-OH-Protectin D1 | 1-100 nM | ~19% inhibition | Inhibits human PMN chemotaxis to a similar extent as its parent molecule, PD1. | [2] |
Signaling Pathways and Mechanisms of Action
Maresins and related SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs).
References
- 1. Macrophage proresolving mediator maresin 1 stimulates tissue regeneration and controls pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and actions of the maresin 1 metabolome in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 22-HDHA's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid mediators is complex, with structurally similar molecules often exhibiting distinct biological activities. Within the extensive family of docosanoids derived from docosahexaenoic acid (DHA), 22-hydroxydocosahexaenoic acid (22-HDHA) has emerged as a molecule of interest. This guide provides a comparative analysis of this compound's biological effects, contrasting it with other key DHA-derived mediators to underscore the specificity of its actions. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Introduction to this compound and the Docosanoid Family
This compound is a monohydroxy-derivative of DHA, an essential omega-3 fatty acid. It is produced through the enzymatic action of cytochrome P450 (CYP) enzymes. This compound is part of a larger family of DHA-derived specialized pro-resolving mediators (SPMs), which include well-characterized molecules like resolvins, protectins, and maresins. These molecules are pivotal in the resolution of inflammation, a tightly controlled process essential for tissue homeostasis. Understanding the unique biological profile of each of these mediators is crucial for harnessing their therapeutic potential.
Comparative Biological Activity of this compound
To ascertain the specific biological effects of this compound, it is essential to compare its activity with that of other prominent docosanoids. This section provides a comparative overview of their effects on key inflammatory processes.
Inhibition of Neutrophil Chemotaxis
Neutrophil infiltration is a hallmark of acute inflammation. The ability of lipid mediators to modulate neutrophil chemotaxis is a key indicator of their pro-resolving or anti-inflammatory potential.
Table 1: Comparative Efficacy of Docosanoids on Neutrophil Chemotaxis
| Compound | Target/Stimulus | Assay System | Effective Concentration | Key Findings | Reference |
| 22-OH-PD1 | LTB₄, IL-8 | Human Neutrophils | 0.1-100 nM | Inhibited neutrophil chemotaxis by ~19% (vs. LTB₄) and ~23% (vs. IL-8) at 100 nM. Bioactivity is comparable to its precursor, Protectin D1. | [1] |
| Resolvin D1 | LTB₄ | Human Neutrophils | 1-100 nM | Potently inhibits LTB₄-induced neutrophil transmigration. | [2] |
| Resolvin D2 | fMLP | Human Neutrophils | 0.1-10 nM | Inhibits fMLP-stimulated neutrophil migration. | [3] |
Note: Direct comparative data for this compound's effect on neutrophil chemotaxis is not yet available in the public domain. The data for 22-OH-PD1, a structurally related dihydroxy-docosanoid, is presented to provide context.
Receptor Activation: Specificity for GPR18
The biological effects of many lipid mediators are transduced through G protein-coupled receptors (GPCRs). GPR18 has been identified as a receptor for certain docosanoids, and its activation can trigger downstream signaling cascades that modulate cellular responses.
Table 2: Comparative Activity of Docosanoids on GPR18
| Compound | Assay System | Parameter | Value | Key Findings | Reference |
| Resolvin D2 | CHO cells overexpressing human GPR18 | EC₅₀ | 2.0 x 10⁻¹³ M | Selectively activates GPR18 in a dose-dependent manner. | [4] |
| Resolvin D1 | GPR18-β-arrestin system | - | No activation | Did not activate GPR18 at concentrations up to 10⁻⁸ M. | [3] |
| Resolvin D3 | GPR18-β-arrestin system | - | No activation | Did not activate GPR18 at concentrations up to 10⁻⁸ M. | [3] |
Note: The specific binding affinity and activation potency of this compound on GPR18 have not been definitively established in publicly available literature.
Experimental Protocols
To facilitate the validation and further investigation of this compound's biological effects, detailed protocols for key in vitro assays are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)
This assay is used to evaluate the ability of a compound to either attract neutrophils (chemoattraction) or inhibit their migration towards a known chemoattractant.
Principle: Neutrophils are placed in the upper chamber of a Transwell® insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of a test compound (e.g., this compound) to inhibit neutrophil migration towards the chemoattractant is quantified by measuring the number of cells that migrate through the membrane to the lower chamber.[5][6]
Materials:
-
Isolated human neutrophils
-
96-well Transwell® plate with 5.0 µm pore size polyester (B1180765) membrane
-
Chemoattractant (e.g., Leukotriene B₄ [LTB₄] or Interleukin-8 [IL-8])
-
Test compounds (this compound and other docosanoids)
-
Assay buffer (e.g., serum-free RPMI 1640)
-
Cell viability stain (e.g., Calcein-AM) or ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add the chemoattractant to the lower wells of the 96-well plate.
-
In separate tubes, pre-incubate the neutrophils with various concentrations of the test compounds (e.g., this compound, Resolvin D1) or vehicle control for 15-30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the Transwell® inserts.
-
Quantify the number of migrated cells in the lower chamber using a suitable method:
-
Fluorescence-based: Add a cell-permeant fluorescent dye (e.g., Calcein-AM) to the lower wells, incubate, and read the fluorescence.
-
Luminescence-based: Add an ATP detection reagent (e.g., CellTiter-Glo®) to the lower wells, incubate, and read the luminescence.[5]
-
-
Calculate the percentage of inhibition of chemotaxis for each test compound relative to the vehicle control.
GPR18-Mediated Calcium Mobilization Assay
This assay is used to determine if a compound can activate GPR18, leading to an increase in intracellular calcium concentration, a common downstream signaling event for Gαq-coupled GPCRs.
Principle: Cells stably expressing GPR18 are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence intensity, which can be measured in real-time.
Materials:
-
HEK293 cells stably expressing human GPR18
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound and other docosanoids)
-
Positive control (e.g., Resolvin D2)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the GPR18-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add the test compounds or positive control at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity kinetically for 5-10 minutes.
-
Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) to determine the extent of calcium mobilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
GPR18 Signaling Pathway
Caption: GPR18 Signaling Cascade.
Experimental Workflow for Validating Specificity
Caption: Workflow for Specificity Validation.
Conclusion
Validating the specific biological effects of this compound is paramount for understanding its physiological role and therapeutic potential. This guide highlights the necessity of direct comparative studies against other docosanoids. While data on this compound remains limited, the provided experimental protocols and comparative framework offer a robust starting point for researchers. Future studies focusing on head-to-head comparisons of this compound with molecules like Resolvin D1, Resolvin D2, and Protectin D1 in various functional assays will be instrumental in elucidating its unique contributions to the resolution of inflammation and cellular signaling. The use of standardized and well-characterized assays, as detailed in this guide, will ensure the generation of high-quality, comparable data, ultimately accelerating the translation of this basic research into novel therapeutic strategies.
References
- 1. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins: Natural Agonists for Resolution of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 22-HDHA in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specialized pro-resolving mediator (SPM) 22-hydroxy-docosahexaenoic acid (22-HDHA), a downstream metabolite of docosahexaenoic acid (DHA), is an emerging lipid mediator with potential therapeutic applications in the resolution of inflammation. As with any bioactive molecule, a thorough understanding of its cellular interactions beyond its primary targets is crucial for predicting efficacy and ensuring safety. This guide provides a comparative framework for assessing the off-target effects of this compound in cell models, drawing on established methodologies and data from related lipid mediators to inform experimental design and interpretation.
While direct experimental data on the off-target protein binding profile of this compound is currently limited in the public domain, this guide outlines the key experimental approaches and provides comparative data for its parent molecule, DHA, and other well-characterized DHA-derived metabolites.
Comparative Cellular Effects of DHA and its Hydroxylated Metabolites
Understanding the broader cellular effects of DHA and its various hydroxylated derivatives can provide insights into the potential on- and off-target activities of this compound. The hydroxylation at different positions of the DHA carbon chain can lead to distinct biological activities and receptor affinities. While specific data for this compound is sparse, we can infer potential areas of investigation by comparing it with other known HDHA isomers.
| Lipid Mediator | Cell Model(s) | Observed Effects | Potential for Off-Target Effects | Citation(s) |
| Docosahexaenoic Acid (DHA) | Astrocytes, Microglial cells, Neuronal cell lines | Modulation of membrane lipid composition, suppression of NF-κB and AP-1 activation, alteration of synaptic plasma membrane proteome. | High - as a precursor to numerous bioactive metabolites and through incorporation into cellular membranes, DHA has pleiotropic effects. | [1][2][3] |
| 17-HDHA | Human B cells, Animal models of pain and osteoarthritis | Analgesic effects, enhancement of B cell antibody production, anti-inflammatory activity. | Moderate - shows specific bioactivities but its broader interactome is not fully characterized. | [4][5] |
| 4-HDHA & 7-HDHA | Murine inflammatory exudates | Generated in vivo during inflammation resolution. | Unknown - specific cellular targets and off-target profiles are not well-defined. | [6] |
| 2-hydroxy-DHA | Cell cultures, Mouse models of Alzheimer's disease | Undergoes α-oxidation to heneicosapentaenoic acid (HPA), does not share metabolic routes with DHA, accumulates as a free fatty acid in membranes. | High - distinct metabolism and accumulation suggest a different interaction profile compared to DHA, with potential for unique off-target effects. | [7][8] |
| This compound | Not specified in readily available literature | Primarily known as a DHA metabolite. | Unknown - lack of specific studies necessitates the use of broad, unbiased screening methods to determine its interaction profile. |
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged approach combining proteomics, transcriptomics, and lipidomics is essential for a comprehensive assessment of the off-target effects of this compound.
Chemoproteomic Profiling of this compound-Protein Interactions
This method aims to identify the direct protein binding partners of this compound in an unbiased manner.
Methodology:
-
Synthesis of a this compound Chemical Probe: A clickable analog of this compound is synthesized, typically by incorporating an alkyne or azide (B81097) group at a position that is unlikely to interfere with its binding to target proteins.
-
Cell Treatment and Lysis: The cell model of interest is treated with the this compound probe. After treatment, cells are lysed under conditions that preserve protein-lipid interactions.
-
Click Chemistry-Mediated Biotinylation: The alkyne- or azide-containing probe that has bound to cellular proteins is then "clicked" to a biotin-azide or biotin-alkyne reporter tag, respectively.
-
Affinity Purification: The biotinylated protein-22-HDHA complexes are captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.[9]
Global Proteomic and Transcriptomic Analysis
These approaches provide a broader view of the cellular response to this compound treatment, highlighting changes in protein and gene expression that may result from both on- and off-target effects.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with this compound at various concentrations and time points. Appropriate vehicle controls are essential.
-
Sample Preparation:
-
For Proteomics: Cells are lysed, and proteins are extracted. The protein extract is then digested into peptides, which are often fractionated to reduce sample complexity.
-
For Transcriptomics (RNA-Seq): Total RNA is extracted from the cells, and the quality is assessed. mRNA is then enriched and converted to a cDNA library for sequencing.
-
-
LC-MS/MS (Proteomics) or Next-Generation Sequencing (Transcriptomics): The prepared samples are analyzed to identify and quantify changes in protein or transcript abundance between the this compound-treated and control groups.
-
Bioinformatic Analysis: Differentially expressed proteins or genes are identified, and pathway analysis is performed to understand the biological processes affected by this compound treatment.[1][3]
Lipid Mediator Profiling
To understand how this compound influences the broader lipidome and its own metabolism, targeted lipidomics is employed.
Methodology:
-
Lipid Extraction: Lipids are extracted from cell pellets or culture supernatants using a suitable organic solvent system.
-
Solid-Phase Extraction (SPE): The lipid extract is often cleaned up and fractionated using SPE to enrich for the lipid mediators of interest.
-
LC-MS/MS Analysis: The enriched lipid fraction is analyzed by LC-MS/MS using multiple reaction monitoring (MRM) to specifically detect and quantify a panel of lipid mediators, including this compound and other related compounds.[10][11][12]
Visualization of Key Concepts and Workflows
Caption: Workflow for assessing this compound off-target effects.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The assessment of off-target effects is a critical step in the preclinical evaluation of any new therapeutic candidate. For this compound, a comprehensive strategy employing chemoproteomics, global proteomics and transcriptomics, and lipid mediator profiling will be necessary to build a complete picture of its cellular interactions. By comparing the results obtained for this compound with data from its parent molecule DHA and other isomers, researchers can better delineate its specific and potentially unique off-target profile. This knowledge will be invaluable for understanding its mechanism of action, predicting potential side effects, and guiding its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. Effects of docosahexaenoic acid on mouse brain synaptic plasma membrane proteome analyzed by mass spectrometry and 16O/18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Docosahexaenoic Acid-Mediated Neuroprotective Effects in Lipopolysaccharide-Stimulated Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 8. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Lipid Mediator Profiling by Convergence Chromatography-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 22-Hydroxydocosahexaenoic Acid (22-HDHA)
Immediate Safety and Hazard Assessment
Before handling 22-HDHA for disposal, it is essential to understand its potential hazards. The parent compound, DHA, is classified as a combustible liquid.[5] Therefore, this compound waste should be kept away from heat, sparks, open flames, and hot surfaces.[5]
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as regulated chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][5][6]
-
Waste Characterization:
-
Characterize the waste as non-halogenated, flammable, or combustible organic liquid waste, unless it is mixed with other substances.
-
If this compound is in a solution, identify all chemical components and their approximate percentages.[7]
-
-
Container Selection and Management:
-
Whenever possible, leave the chemical waste in its original container.[5][6] If this is not feasible, use a sturdy, chemically compatible container with a secure screw-top cap.
-
Ensure the waste container is clean and dry before adding waste.
-
Keep the waste container securely closed except when adding waste.[8]
-
Do not mix this compound with other incompatible waste streams.[5][6][8]
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "22-Hydroxydocosahexaenoic Acid".
-
A complete list of all components and their percentages if it is a mixed waste.[7]
-
The accumulation start date.
-
Relevant hazard warnings (e.g., Combustible).
-
-
-
Storage:
-
Disposal Request:
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover drains to prevent entry into the sewer system.[5][6] Absorb the spill with an inert, liquid-absorbent material such as Chemizorb®, sand, or earth.[4][5]
-
Collect and Dispose: Collect the absorbed material and contaminated debris into a designated hazardous waste container. Dispose of this material as chemical waste following the procedures outlined above.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.[4]
Quantitative Data and Physicochemical Properties
The table below summarizes key data for related compounds to provide context for handling this compound.
| Property | cis-4,7,10,13,16,19-Docosahexaenoic acid (DHA) | (±)17-HDHA (in Ethanol) |
| CAS Number | 6217-54-5[5] | Not specified, solution |
| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₃₂O₃[11] |
| Appearance | Liquid[5] | A solution in ethanol[11] |
| Hazard Classification | Combustible liquid (Category 4)[5] | Flammable liquid (due to ethanol)[11] |
| Flash Point | Not specified | 13 °C (due to ethanol)[11] |
| Storage Temperature | Store in a well-ventilated place. Keep cool.[5] | Store upright and unopened at -20°C.[11] |
| Special Notes | Air and light sensitive. Store under inert gas.[5] | Light sensitive. Warm to room temperature before opening.[11] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The step-by-step disposal procedure detailed above serves as the primary operational protocol.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 3. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Handling of 22-HDHA: A Comprehensive Guide to Safety and Procedure
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized compounds like 22-Hydroxy-Docosahexaenoic Acid (22-HDHA) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your team.
This compound, a hydroxylated derivative of docosahexaenoic acid (DHA), is a polyunsaturated fatty acid (PUFA) of significant interest in various research fields, including neuroscience and inflammation.[1][2][3] Proper handling is crucial not only for safety but also to prevent the degradation of this sensitive compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended equipment to mitigate exposure risks.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids and organic solvents.[4] Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eyes | Safety goggles with side shields | Provides protection against splashes and aerosols. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][4] |
| Body | Laboratory coat or impervious clothing | A standard lab coat is sufficient for low-volume handling. For larger quantities or in case of a spill, impervious clothing is recommended to prevent skin contact.[2] |
| Respiratory | Fume hood / Respirator | All handling of this compound, especially when in volatile organic solvents, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] For spill cleanup or in poorly ventilated areas, an approved respirator may be necessary.[1] |
Operational Plan: From Receipt to Experiment
A structured operational plan ensures consistency and safety throughout the experimental process.
Receiving and Storage
Upon receipt, immediately transfer the this compound container to a designated cold storage area.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C is standard for long-term stability. | Low temperatures minimize the rate of oxidation and degradation of the polyunsaturated fatty acid chain. |
| Storage Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | Prevents oxidation of the double bonds in the fatty acid chain. |
| Light Exposure | Protect from light. | Light can catalyze oxidative reactions. |
Preparation of Stock Solutions
This compound is often supplied in a solvent. If you need to prepare a stock solution, follow these steps:
-
Work in a Fume Hood: Always handle the compound and solvents within a chemical fume hood.
-
Solvent Selection: this compound is typically soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
Dissolution: To prepare a stock solution, dissolve the this compound in the chosen solvent. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of solvent. Gentle vortexing can aid dissolution.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
The following diagram outlines a general workflow for preparing this compound for in vitro experiments.
References
- 1. 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Docosahexaenoic acid: brain accretion and roles in neuroprotection after brain hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
